molecular formula C10H8BrNO B1296638 5-Bromo-2-methyl-4-phenyl-1,3-oxazole CAS No. 20662-93-5

5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Cat. No.: B1296638
CAS No.: 20662-93-5
M. Wt: 238.08 g/mol
InChI Key: SLOYSHJWCWOWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOYSHJWCWOWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340000
Record name 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-93-5
Record name 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mass spectrometry analysis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic scaffolds such as oxazoles are of paramount importance. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in medicinal chemistry. The subject of this guide, this compound, represents a classic example of a halogenated heterocyclic compound, the structural confirmation and purity assessment of which are non-trivial and critical for regulatory submission and pharmacological evaluation. This document serves as a comprehensive guide, grounded in first principles and field-proven methodologies, for the robust mass spectrometric analysis of this compound. We will move beyond rote procedures to explore the causality behind our analytical choices, ensuring a self-validating and scientifically rigorous approach.

The Analyte: Physicochemical Profile

Understanding the target molecule is the foundational step of any analytical method development. This compound is a moderately polar, aromatic compound. Its key feature for mass spectrometry is the presence of a bromine atom, which has two abundant, naturally occurring isotopes (79Br and 81Br) in a nearly 1:1 ratio.[1][2] This isotopic signature is a powerful diagnostic tool that we will leverage throughout our analysis.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[3]
Monoisotopic Mass (79Br) 236.97928 DaCalculated
Monoisotopic Mass (81Br) 238.97723 DaCalculated
Average Molecular Weight 238.08 g/mol [4]
Key Structural Features Phenyl ring, Methyl group, Brominated Oxazole coreN/A

This dual isotopic nature means any ion containing the bromine atom will manifest as a pair of peaks (a doublet) separated by approximately 2 Da, with nearly equal intensity. This M/M+2 pattern is a definitive indicator of bromine's presence in an ion.[5]

Strategic Sample Preparation: The Foundation of Quality Data

The adage 'garbage in, garbage out' is particularly true for mass spectrometry. Proper sample preparation is crucial to avoid ion suppression, ensure reproducibility, and protect the instrument.[6][7] For a relatively clean drug substance like this compound, the protocol is straightforward but requires meticulous execution.

Experimental Protocol: Stock Solution and Working Sample Preparation
  • Initial Weighing: Accurately weigh approximately 10 mg of the analyte using a calibrated analytical balance. Rationale: Accurate weighing is fundamental for subsequent quantitative analyses and concentration calculations.

  • Solvent Selection: Dissolve the weighed sample in 10 mL of LC-MS grade acetonitrile. Vortex for 30 seconds to ensure complete dissolution, creating a 1 mg/mL stock solution. Rationale: Acetonitrile is an excellent solvent for moderately polar compounds and is fully compatible with reverse-phase chromatography and electrospray ionization.[8] Using LC-MS grade solvents minimizes background noise and potential adduct formation.

  • Serial Dilution: Perform a serial dilution from the stock solution using a 50:50 mixture of LC-MS grade acetonitrile and water (containing 0.1% formic acid) to prepare a working solution at a final concentration of 1 µg/mL. Rationale: A 1 µg/mL concentration is typically sufficient for high-sensitivity detection without saturating the detector. The addition of water makes the sample solvent compatible with the initial mobile phase conditions of a reverse-phase separation, ensuring good peak shape. Formic acid is added to promote protonation for positive-ion mode ESI.[8]

  • Sample Filtration & Vialing: Filter the final working solution through a 0.22 µm PTFE syringe filter into a clean, properly labeled glass autosampler vial.[7] Rationale: Filtration removes any particulates that could clog the LC system. Glass vials are essential when using organic solvents to prevent leaching of plasticizers.

Ionization & High-Resolution Mass Spectrometry: Unveiling the Molecular Formula

The choice of ionization technique is dictated by the analyte's properties. For a thermally labile and polarizable molecule like our target, Electrospray Ionization (ESI) is the method of choice, as it is a 'soft' ionization technique that typically preserves the molecular ion.[9] We will couple this with a high-resolution mass spectrometer, such as an Orbitrap or Q-ToF, to achieve the mass accuracy required for unambiguous elemental formula determination.[10][11][12]

Workflow for HRMS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepared 1 µg/mL Analyte Solution LC RP-HPLC Separation (C18 Column) Prep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI HRMS High-Resolution MS (e.g., Orbitrap) ESI->HRMS Data Acquire Full Scan Data (m/z 50-500) HRMS->Data Extract Extract Ion Chromatogram for [M+H]+ Data->Extract Confirm Confirm Isotopic Pattern (M vs. M+2) Extract->Confirm Formula Calculate Elemental Formula (from Accurate Mass) Confirm->Formula

Caption: High-resolution LC-MS workflow for formula confirmation.

Experimental Protocol: LC-HRMS Analysis
  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50 - 500.

  • Resolution Setting: >70,000.

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Sheath Gas: 35 units

    • Aux Gas: 10 units

    • Capillary Temp: 320 °C

Expected Results and Interpretation

The primary goal is to observe the protonated molecule, [M+H]⁺. Given the two bromine isotopes, we expect to see two distinct peaks of nearly equal abundance.

IonExpected Accurate Mass (Da)Observed Mass (Da)Mass Error (ppm)
[C₁₀H₉⁷⁹BrNO]⁺ 237.98676To be determined< 5 ppm
[C₁₀H₉⁸¹BrNO]⁺ 239.98471To be determined< 5 ppm

A mass accuracy of less than 5 ppm provides high confidence in the assigned elemental formula, C₁₀H₈BrNO.[13] The observation of the characteristic 1:1 isotopic doublet at these masses serves as a powerful confirmation of the molecule's identity.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Elucidation

While HRMS confirms what a molecule is (its elemental formula), tandem mass spectrometry (MS/MS) helps determine how it is assembled (its structure).[13] By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate fragment ions that reveal the underlying chemical framework.

Proposed Fragmentation Pathway of [C₁₀H₉BrNO]⁺

The fragmentation of the protonated this compound is likely to proceed through several key pathways initiated by the cleavage of the weakest bonds and rearrangements to form stable product ions. The oxazole ring, the C-Br bond, and the methyl group are all potential sites for fragmentation.

G Precursor [M+H]⁺ m/z 237.9 / 239.9 Frag1 Loss of HBr [C₁₀H₈NO]⁺ m/z 158.06 Precursor->Frag1 -HBr Frag2 Loss of CO [C₉H₉BrN]⁺ m/z 210.0 / 212.0 Precursor->Frag2 -CO Frag3 Loss of CH₃CN [C₈H₆BrO]⁺ m/z 196.9 / 198.9 Precursor->Frag3 -CH₃CN (rearrangement) Frag5 [C₇H₅O]⁺ m/z 105.03 Frag1->Frag5 -HCN Frag6 [C₈H₈N]⁺ m/z 118.07 Frag1->Frag6 -CO Frag4 [C₆H₅CO]⁺ m/z 105.03 Frag3->Frag4 -Br•

Sources

An In-depth Technical Guide to 5-Bromo-2-methyl-4-phenyl-1,3-oxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, reactivity, and practical applications of this versatile chemical building block. The narrative emphasizes the causal relationships behind experimental methodologies, ensuring a blend of theoretical knowledge and field-proven insight.

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in modern chemical research. Its aromaticity and stability make it a cornerstone in a vast array of natural products and biologically active molecules.[1] Oxazole derivatives are integral to many pharmaceuticals, agrochemicals, and advanced materials, prized for their unique electronic properties and versatile reactivity.[2][3]

The strategic introduction of a halogen, specifically bromine, onto the oxazole core dramatically enhances its synthetic utility. This compound (CAS No. 20662-93-5) emerges as a particularly valuable intermediate. The bromine atom at the 5-position acts as a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide will elucidate the properties and potential of this compound as a pivotal tool in discovery chemistry.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these characteristics is the first step in its effective utilization. While extensive experimental data for this specific isomer is not widely published, its core properties can be defined based on its structure and comparison to related analogues.

Core Compound Data

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 20662-93-5[4]
Molecular Formula C₁₀H₈BrNO[5][6]
Molecular Weight 238.08 g/mol [5][6]
Appearance (Predicted) White to off-white solid-
Solubility (Predicted) Soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF; Insoluble in water.-
Chemical Structure

The structural arrangement of the phenyl, methyl, and bromo substituents on the oxazole core defines its reactivity.

G start α-Bromophenylacetone + Acetamide reagents Dehydrating Agent (e.g., POCl₃ or H₂SO₄) + Heat start->reagents Reaction product This compound reagents->product Cyclization & Dehydration

Caption: Generalized workflow for the synthesis of the target oxazole.

Expertise & Causality: The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is critical. It facilitates the cyclization of the intermediate and drives the reaction towards the aromatic oxazole product by eliminating water. The reaction is typically heated to overcome the activation energy for the cyclization step.

Core Reactivity: A Hub for Derivatization

The true power of this compound lies in its capacity to serve as a scaffold for diversification. The bromine atom is the primary site of reactivity.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application. The C-Br bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, initiating catalytic cycles like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. In drug development, this is the principal strategy for exploring the structure-activity relationship (SAR) of a lead compound by systematically modifying the substituent at the 5-position.

  • Lithiation/Grignard Formation: The bromo group can be exchanged with lithium or magnesium to form an organometallic intermediate. This powerful nucleophile can then react with a wide range of electrophiles (aldehydes, ketones, nitriles, etc.) to introduce diverse functional groups.

G cluster_0 Key Reactions start This compound suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) start->buchwald lithiation Lithium-Halogen Exchange (n-BuLi) start->lithiation product_aryl 5-Aryl Derivative suzuki->product_aryl product_alkyne 5-Alkynyl Derivative sonogashira->product_alkyne product_amine 5-Amino Derivative buchwald->product_amine product_nucleophile 5-Organolithium Intermediate (Reacts with Electrophiles) lithiation->product_nucleophile

Caption: Key reactivity pathways for chemical diversification.

Predictive Spectral Analysis for Compound Characterization

Authenticating the structure and purity of the synthesized compound is paramount. While a definitive spectrum must be obtained experimentally, the expected spectral features can be predicted based on the molecular structure. This serves as a benchmark for researchers. [7][8]

Technique Expected Features
¹H-NMR - Phenyl Protons: Multiplet signals in the aromatic region (~7.2-8.0 ppm). - Methyl Protons: A sharp singlet (~2.5 ppm).
¹³C-NMR - Phenyl Carbons: Multiple signals in the aromatic region (~125-135 ppm). - Oxazole Carbons: Signals for C2, C4, and C5 (~120-165 ppm), with C5 being influenced by the bromine atom. - Methyl Carbon: A signal in the aliphatic region (~14-20 ppm).
FT-IR (cm⁻¹) - C=N Stretch: ~1600-1650 - Aromatic C=C Stretch: ~1450-1600 - C-O-C Stretch: ~1050-1150 - C-Br Stretch: ~500-600

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 237. - Isotopic Peak (M+2): A peak at m/z ≈ 239 with nearly identical intensity to the M⁺ peak, which is the characteristic signature of a single bromine atom. |

Applications in Research and Drug Development

The oxazole nucleus is a key component in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. [2][9]this compound is not typically an endpoint therapeutic agent itself but rather a critical starting material for building libraries of potential drug candidates.

  • Medicinal Chemistry: Its primary role is as a scaffold in lead optimization. By performing the cross-coupling reactions described in Section 3.2, medicinal chemists can rapidly synthesize dozens or hundreds of analogues, each with a different group at the 5-position. These libraries are then screened against biological targets (e.g., enzymes, receptors) to identify compounds with improved potency, selectivity, or pharmacokinetic properties. [10]* Materials Science: The rigid, aromatic structure of the oxazole core, combined with the ability to append various conjugated groups via the bromo-handle, makes it a candidate for developing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this compound, a detailed, self-validating protocol for a representative Suzuki cross-coupling reaction is provided below. This methodology is a cornerstone of modern synthetic chemistry.

Objective: To synthesize 2-methyl-4-phenyl-5-(pyridin-3-yl)-1,3-oxazole.

Materials and Reagents
  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology
  • Vessel Preparation: Add this compound, pyridine-3-boronic acid, and sodium carbonate to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Causality: A flame-dried flask under an inert atmosphere is essential to exclude oxygen and moisture, which can deactivate the palladium catalyst and hydrolyze the boronic acid, respectively.

  • Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This process, often involving cycles of vacuum and inert gas backfill, ensures the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst. Immediately add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Causality: The catalyst is added last to minimize its exposure to air. The solvent mixture is critical; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step of the catalytic cycle. Degassing the solvent (e.g., by sparging with argon) is another layer of protection for the catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-oxazole is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous base (Na₂CO₃) quenches any remaining boronic acid and the washes remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure product.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep1 1. Add Reagents to Flame-Dried Flask prep2 2. Purge with Inert Gas (N₂/Ar) prep1->prep2 react1 3. Add Catalyst and Degassed Solvents prep2->react1 react2 4. Heat to 90-100 °C with Stirring react1->react2 react3 5. Monitor by TLC/LC-MS react2->react3 workup1 6. Cool and Perform Aqueous Work-up react3->workup1 workup2 7. Dry and Concentrate Organic Layer workup1->workup2 workup3 8. Purify by Column Chromatography workup2->workup3 end end workup3->end Pure Product

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not readily available, data from closely related bromo-heterocyclic compounds provide a strong basis for safe handling protocols. [5][11][12]

  • GHS Hazard Statements (Predicted):

    • Harmful if swallowed. [5][12] * Causes skin irritation. [5][11] * Causes serious eye irritation. [5][11] * May cause respiratory irritation. [5][12]* Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Avoid all personal contact, including inhalation. [11][13]Ensure adequate ventilation.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed. [13]

Conclusion

This compound is a high-value synthetic intermediate whose utility far surpasses its intrinsic properties. Its true strength lies in the strategic placement of a bromine atom on a stable and biologically relevant oxazole core. This feature provides chemists in drug discovery and materials science with a reliable and versatile anchor point for molecular elaboration through robust and predictable reactions, most notably palladium-catalyzed cross-coupling. This guide has provided the foundational knowledge, predictive data, and practical protocols necessary for researchers to confidently and effectively integrate this powerful building block into their synthetic programs.

References

  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/5-bromo-4-methyl-2-phenyl-1-3-oxazole-95-thermo-scientific/CC18110DA]
  • Synthesis of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m1769]
  • 5-Bromo-2-methyl-1,3-oxazole | C4H4BrNO. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-methyl-1_3-oxazole]
  • 5-Bromo-1,3-oxazole hydrochloride - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR931580_msds.pdf]
  • Safety Data Sheet - 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=MAYCC42210]
  • 5-Bromo-2-phenyl-1,3-oxazole | C9H6BrNO. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-phenyl-1_3-oxazole]
  • 5-BROMO-4-METHYL-2-PHENYL-1,3-OXAZOLE | 21354-98-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82618039.htm]
  • 20662-93-5 (this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5746098_EN.htm]
  • A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem. [URL: https://www.benchchem.com/product/b20538]
  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/details/pc50531]
  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fisher Scientific Canada. [URL: https://www.fishersci.ca/shop/products/5-bromo-4-methyl-2-phenyl-1-3-oxazole-95-thermo-scientific/cc18110da]
  • 5-Bromo-4-phenyl-1,3-oxazole | 20756-97-2. Biosynth. [URL: https://www.biosynth.com/p/VAA75697/20756-97-2/5-bromo-4-phenyl-1-3-oxazole]
  • NMR Spectra and Molecular Structure. Thieme Connect. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121696]
  • This compound - Overview. Benchchem. [URL: https://www.benchchem.com/product/b20620]
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [URL: https://www.jphchem.org/index.php/jphchem/article/view/297]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175131/]
  • CD304 (Neuropilin-1) Monoclonal Antibody (XML1Y1). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/antibody/product/CD304-Neuropilin-1-Antibody-clone-XML1Y1-Monoclonal/14-3042-82]
  • 2-(4-BROMO-PHENYL)-4,4-DIMETHYL-4,5-DIHYDRO-OXAZOLE | 32664-14-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7350704.htm]
  • 2-(4-BROMO-PHENYL)-OXAZOLE | 176961-50-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8754751.htm]
  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2016/ch_vol9_no12/1/(68-73)V9N12CT.pdf]
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-aryl-5-methyl-1-3-oxazole-4-carbaldehydes-10-a-f_fig3_338787754]
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2380590]
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [URL: https://www.benthamscience.
  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1825]

Sources

Foreword: The Strategic Value of the Oxazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Van Leusen Synthesis of Substituted Oxazoles

The oxazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in a vast array of biologically active molecules, including anti-inflammatory, anti-cancer, and anti-bacterial agents.[1][2][3] Consequently, the development of robust and efficient synthetic routes to access this heterocyclic core is of paramount importance to the drug development pipeline.

First reported in 1972, the Van Leusen oxazole synthesis has emerged as one of the most powerful and reliable methods for constructing 5-substituted oxazoles from simple aldehyde precursors.[1][4] This guide provides a comprehensive overview of the reaction, from its fundamental mechanistic principles to practical, field-tested protocols and optimization strategies, designed to empower researchers to confidently apply this synthesis in their own laboratories.

The Core Reaction: Mechanism and Guiding Principles

The elegance of the Van Leusen synthesis lies in its use of a unique and multi-functional reagent: p-toluenesulfonylmethyl isocyanide , commonly known as TosMIC .[3][4] Understanding the distinct roles of TosMIC's structural features is the key to mastering this reaction.

  • Acidic Methylene Protons: The protons on the carbon situated between the sulfonyl (SO₂) and isocyanide (NC) groups are significantly acidic, allowing for easy deprotonation by a mild base to form a potent carbon nucleophile.[5][6]

  • Nucleophilic Isocyanide Carbon: The isocyanide group provides a pathway for intramolecular cyclization.

  • Tosyl Leaving Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, facilitating the final aromatization step to form the stable oxazole ring.[6]

The reaction proceeds through a well-defined, base-mediated pathway:

  • Deprotonation: A base, typically potassium carbonate (K₂CO₃), removes a proton from the active methylene group of TosMIC, generating a reactive tosyl-stabilized carbanion.[6][7]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde substrate, forming an alkoxide intermediate.

  • Intramolecular Cyclization: The newly formed alkoxide oxygen attacks the adjacent isocyanide carbon in a 5-endo-dig cyclization, yielding a 5-hydroxy-4-tosyl-oxazoline intermediate.[1][4][6] This step is kinetically favorable and drives the reaction forward.

  • Elimination & Aromatization: In the presence of a base, the oxazoline intermediate undergoes elimination of p-toluenesulfinic acid (TosH). This step involves the removal of the proton at the C5 position and the departure of the stable tosyl group, resulting in the formation of the aromatic 5-substituted oxazole product.[5][6]

Van_Leusen_Mechanism Figure 1: Van Leusen Oxazole Synthesis Mechanism TosMIC TosMIC Anion TosMIC Anion Aldehyde Aldehyde (R-CHO) Adduct Alkoxide Adduct Base Base (e.g., K₂CO₃) Base->TosMIC 1. Deprotonation Product 5-Substituted Oxazole Anion->Aldehyde 2. Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline 3. 5-endo-dig Cyclization Oxazoline->Product 4. Elimination of TosH

Caption: Figure 1: Van Leusen Oxazole Synthesis Mechanism

A Self-Validating Experimental Protocol

This protocol describes a general and robust procedure for the synthesis of a 5-substituted oxazole. The choice of potassium carbonate and methanol is strategic; K₂CO₃ is an inexpensive, non-hygroscopic base that is strong enough to deprotonate TosMIC without causing significant side reactions, while methanol is an effective solvent that facilitates the reaction at a convenient reflux temperature.[1][8]

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-2.5 eq)

  • Methanol (MeOH), anhydrous (0.1 M concentration relative to aldehyde)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard workup and purification reagents (water, ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (e.g., 5.0 mmol), TosMIC (5.5 mmol), and anhydrous potassium carbonate (12.5 mmol).

    • Scientist's Insight: Using anhydrous reagents and solvent is crucial. Water can interfere with the base and potentially hydrolyze the isocyanide.

  • Solvent Addition: Add anhydrous methanol (50 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C for methanol). Maintain vigorous stirring for 4-8 hours.[8]

    • Trustworthiness Check: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

  • Reaction Workup: After cooling to room temperature, remove the methanol under reduced pressure. Partition the resulting residue between water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (25 mL) and brine (25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-substituted oxazole.

Workflow Figure 2: Experimental Workflow A 1. Combine Aldehyde, TosMIC, K₂CO₃ in Flask B 2. Add Anhydrous Methanol A->B C 3. Heat to Reflux (4-8 h) Monitor by TLC B->C D 4. Cool & Concentrate (Remove Methanol) C->D E 5. Partition between Water & Ethyl Acetate D->E F 6. Extract Aqueous Layer E->F G 7. Combine, Wash & Dry Organic Layers F->G H 8. Purify via Column Chromatography G->H I Pure 5-Substituted Oxazole H->I

Caption: Figure 2: Experimental Workflow

Substrate Scope and Strategic Optimization

The Van Leusen synthesis is highly versatile, tolerating a wide range of functional groups and aldehyde types. Aromatic aldehydes bearing both electron-withdrawing and electron-donating groups, as well as aliphatic and heterocyclic aldehydes, are generally effective substrates.[1][4] Aromatic aldehydes with electron-withdrawing groups often exhibit enhanced reactivity.[4]

Aldehyde SubstrateProductTypical Yield (%)Notes
Benzaldehyde5-Phenyloxazole85-95Standard substrate, generally high yielding.
4-Nitrobenzaldehyde5-(4-Nitrophenyl)oxazole~90Electron-withdrawing group facilitates the reaction.[1]
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole~80Electron-donating group, still provides good yield.
2-Furaldehyde5-(Furan-2-yl)oxazole~75Heterocyclic aldehydes are well-tolerated.[1]
Cyclohexanecarboxaldehyde5-Cyclohexyloxazole60-70Aliphatic aldehydes are viable but may require longer reaction times.
2-Chloroquinoline-3-carbaldehyde5-(2-Chloroquinolin-3-yl)oxazole~83Demonstrates applicability to complex, functionalized systems.[4]

Table 1: Representative Substrate Scope of the Van Leusen Oxazole Synthesis. Yields are approximate and can vary based on specific conditions.

Field-Proven Optimization Insights
  • Accelerating the Reaction: For sluggish reactions or to improve throughput, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes while often maintaining high yields.[4][9] Similarly, conducting the reaction in a sealed pressure reactor can shorten reaction times to as little as 20 minutes.[10]

  • Choice of Base and Solvent: While K₂CO₃ in methanol is a robust default, specific substrates may benefit from different conditions. For highly sensitive substrates, a weaker base like triethylamine (Et₃N) can be employed.[4] For challenging cases, stronger base systems like potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) can be effective, though this may require lower initial reaction temperatures.[7][11]

  • Green Chemistry Approaches: To align with sustainability goals, modified protocols have been developed. These include using water as a solvent (often with additives like β-cyclodextrin) or employing reusable ionic liquids, which can be recycled multiple times without significant loss of efficacy.[2][4]

Troubleshooting and Byproduct Mitigation

While generally reliable, challenges can arise. A proactive understanding of potential failure modes is key to successful synthesis.

  • Issue: Low Yield / Incomplete Reaction

    • Causality: The most common cause is the incomplete elimination of the tosyl group, leading to the isolation of the stable 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[12] Insufficient base, poor quality reagents, or insufficient reaction time/temperature can contribute.

    • Solution: Ensure the use of anhydrous K₂CO₃ (it can be dried in an oven prior to use) and a sufficient excess (at least 2 equivalents). If the oxazoline intermediate is isolated, it can often be converted to the final product by re-subjecting it to the basic reaction conditions.

  • Issue: Formation of Nitrile Byproduct

    • Causality: The Van Leusen reaction pathway diverges when ketones are used instead of aldehydes, leading to the formation of nitriles.[6][7] If you are using an aldehyde and observe nitrile formation, it may indicate an unstable aldehyde that is degrading under the reaction conditions.

    • Solution: Verify the purity of the aldehyde starting material. If the aldehyde is prone to oxidation or decomposition, using freshly prepared or purified material is recommended.

Conclusion

The Van Leusen oxazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct, efficient, and versatile route to 5-substituted oxazoles. Its operational simplicity, broad substrate scope, and tolerance of diverse functional groups make it an indispensable tool for chemists in academic research and industrial drug development. By understanding the underlying mechanism and the key parameters for optimization, researchers can confidently leverage this powerful transformation to accelerate the discovery of novel chemical entities.

References

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central, PMCID: PMC7180750. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Maddila, S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Kaur, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • Thieme Chemistry. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] The strategic introduction of substituents onto this ring system is paramount for modulating its physicochemical properties and biological activity. This guide provides an in-depth analysis of the reactivity of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a versatile building block whose utility stems from the unique interplay of its substituents. We will explore the electronic landscape of the substituted oxazole core and detail the principal reaction pathways, with a significant focus on palladium-catalyzed cross-coupling reactions at the C5-bromo position. This document serves as a technical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both mechanistic insights and field-proven experimental protocols.

The Electronic & Steric Landscape of the Substituted Oxazole Core

The reactivity of this compound is not defined by a single atom but by the collective electronic and steric contributions of its constituent parts. The oxazole ring itself is an aromatic, π-electron deficient system, which generally renders it resistant to electrophilic attack while making it susceptible to nucleophilic attack at specific positions, particularly C2.[3][4][5]

The substituents on the target molecule—a methyl group at C2, a phenyl group at C4, and a bromine atom at C5—profoundly alter this intrinsic reactivity:

  • C2-Methyl Group: This electron-donating group (EDG) slightly increases the electron density of the ring through inductive effects, which can influence the overall reactivity. Furthermore, the protons on this methyl group are weakly acidic and can be abstracted under strong basic conditions, opening a pathway for functionalization at this position.

  • C4-Phenyl Group: The phenyl ring at the C4 position provides steric bulk and engages in electronic interactions with the oxazole core. Its presence is crucial for many of the molecule's applications in materials science, such as in fluorescent compounds.[6]

  • C5-Bromo Group: This is the molecule's primary reactive handle. The carbon-bromine bond provides a site for a host of powerful synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[1] The electronegative bromine atom also influences the electron distribution within the ring.

The general order of reactivity for electrophilic substitution on an unsubstituted oxazole ring is C4 > C5 > C2.[3] However, with the C4 and C5 positions occupied, the most significant and synthetically useful reactions for this molecule pivot away from ring substitution and towards transformations involving the C5-bromo substituent.

Figure 1. Logical diagram of the primary reactive sites on this compound.

The Cornerstone of Reactivity: Metal-Catalyzed Cross-Coupling at the C5 Position

The presence of the bromine atom at the C5 position makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]

G pd0 Pd(0)Ln (Active Catalyst) pdiia Oxidative Addition pd0->pdiia pdii R-Pd(II)-BrLn pdiia->pdii trans Transmetalation pdii->trans pdiib R-Pd(II)-R'Ln trans->pdiib reduct Reductive Elimination pdiib->reduct reduct->pd0 product R-R' (Product) reduct->product start R-Br (Oxazole-Br) start->pdiia metal R'-[M] (e.g., Ar-B(OH)₂) metal->trans

Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[10] This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes bearing phosphine ligands are common. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice as the dppf ligand is both electron-rich and has a large "bite angle," which promotes the reductive elimination step and stabilizes the palladium(0) species.[11]

  • Base: A base is crucial for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex which facilitates the transfer of the organic group to the palladium center.[12] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: A mixture of an organic solvent (like dimethoxyethane (DME), tetrahydrofuran (THF), or dioxane) and water is often employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O80>90[11]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O10085N/A
32-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O80>90[11]

Note: Yields are illustrative based on typical outcomes for similar substrates.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of DME and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methyl-4-phenyl-1,3-oxazole.[11][12]

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent stereoselectivity for the trans isomer.[13][14] This reaction is a powerful tool for C-C bond formation and olefin functionalization.[15]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[15] Phosphine ligands (e.g., triphenylphosphine, PPh₃) are often added to stabilize the catalyst and modulate its reactivity.

  • Base: A hindered organic base, such as triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), is typically used. Its role is to neutralize the H-Br generated during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[16]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) is generally preferred.

  • Vessel Preparation: In a sealed tube, combine this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), the palladium precatalyst (Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 100-140 °C with stirring.

  • Monitoring: Follow the reaction's progress via TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the substituted alkene product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, providing a direct route to arylalkynes and conjugated enynes.[17][18] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[19]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with other cross-couplings, a palladium(0) species is the primary catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself, significantly accelerating the reaction and allowing for milder conditions.[18][20]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the H-Br byproduct and as the solvent in many cases.

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine). Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from ambient to 60 °C until the starting material is consumed (monitored by TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the 5-alkynyl-2-methyl-4-phenyl-1,3-oxazole.[6]

Other Reactive Pathways

While cross-coupling at the C5-bromo position is the dominant and most synthetically valuable mode of reactivity, other pathways exist.

  • Electrophilic Substitution: As a π-deficient system, the oxazole ring is deactivated towards electrophilic substitution. Reactions like nitration or Friedel-Crafts acylation are generally difficult and require harsh conditions, which may lead to ring decomposition instead of substitution.[3][21]

  • Nucleophilic Attack and Ring Opening: Oxazoles are generally resistant to nucleophilic substitution on the ring carbons unless activated by strong electron-withdrawing groups.[3] However, strong nucleophiles or harsh basic conditions can lead to deprotonation at the C2 position, which can sometimes be followed by ring cleavage to form an isonitrile intermediate.[4][5] Similarly, strong acidic conditions can protonate the ring nitrogen, activating the ring towards nucleophilic attack and potential ring opening.[22][23] These reactions are typically viewed as undesired side pathways when functionalizing the C5 position.

Synthesis of the Parent Compound

The title compound, this compound, can be synthesized through established heterocyclic chemistry routes. A common approach is a variation of the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis, followed by regioselective bromination.[2][4][24] For instance, one could start with an α-acylamino ketone and cyclize it, followed by bromination at the C5 position using a reagent like N-Bromosuccinimide (NBS).

Sources

The Emerging Therapeutic Potential of Brominated Phenyl-Oxazoles: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom and a phenyl group to this core structure gives rise to brominated phenyl-oxazoles, a chemical class with significant and underexplored therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, provide detailed protocols for their biological evaluation, and present a critical analysis of their potential as next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel small molecule therapeutics.

Introduction: The Oxazole Scaffold and the Influence of Bromination

The 1,3-oxazole ring is a key pharmacophore due to its ability to participate in various non-covalent interactions with biological targets such as enzymes and receptors.[1] Its unique electronic and structural features make it an attractive starting point for the design of new drugs. The addition of a phenyl group can enhance π-π stacking interactions and hydrophobic interactions with target proteins. Bromination, the introduction of a bromine atom, can further modulate the compound's physicochemical properties in several ways:

  • Increased Lipophilicity: The bromine atom can increase the molecule's ability to cross cell membranes.

  • Halogen Bonding: Bromine can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolism, increasing the compound's half-life in vivo.

These modifications collectively contribute to the diverse and potent biological activities observed in brominated phenyl-oxazoles.

Anticancer Activity: Targeting Key Oncogenic Pathways

Brominated phenyl-oxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disruption of Cellular Proliferation and Survival

Several key cellular targets have been identified for oxazole derivatives, including STAT3 and tubulin.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[3][4] Oxazole derivatives have been shown to inhibit STAT3 signaling, leading to the downregulation of its target genes and subsequent apoptosis of cancer cells.[3][4]

STAT3_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_active->Gene_Expression Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Brominated_Phenyl_Oxazole Brominated Phenyl-Oxazole Brominated_Phenyl_Oxazole->JAK Inhibition Brominated_Phenyl_Oxazole->STAT3_active Inhibition of Dimerization

Figure 1: Simplified STAT3 signaling pathway and points of inhibition by brominated phenyl-oxazoles.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[5][6] Several anticancer drugs, such as paclitaxel and vinca alkaloids, target microtubule dynamics. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

Microtubule_Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitosis Proper Mitotic Spindle Formation Microtubule->Mitosis Depolymerization->Tubulin Cell_Division Cell Division Mitosis->Cell_Division Brominated_Phenyl_Oxazole Brominated Phenyl-Oxazole Brominated_Phenyl_Oxazole->Polymerization Inhibition COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Brominated_Phenyl_Oxazole Brominated Phenyl-Oxazole Brominated_Phenyl_Oxazole->COX2 Inhibition

Figure 3: Prostaglandin synthesis pathway and the inhibitory role of brominated phenyl-oxazoles on COX-2.
Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of these compounds is evaluated by their IC50 values for COX-1 and COX-2 inhibition and their selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles-0.31-[7]
Isoxazole derivatives52.240.9324.26
Isoxazole derivatives59.340.8570.68

Table 3: Reported COX-2 Inhibitory Activities of Oxazole and Isoxazole Derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Brominated phenyl-oxazole test compounds

  • A method for detecting prostaglandin production (e.g., EIA kit for PGE2)

  • 96-well plates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme, and various concentrations of the brominated phenyl-oxazole compound or a known COX inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using an appropriate detection method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Conclusion and Future Directions

Brominated phenyl-oxazoles represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated activities against cancer, microbial pathogens, and inflammation highlight their potential to address significant unmet medical needs. The synthetic tractability of the oxazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of brominated phenyl-oxazole analogues will be crucial for identifying compounds with improved drug-like properties.

The continued exploration of this chemical class holds great promise for the discovery of the next generation of anticancer, antimicrobial, and anti-inflammatory drugs.

References

  • Ansari, M. F., & Ahmad, I. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Medicinal Chemistry, 29(30), 5126-5154.
  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives. Retrieved from [https://www.benchchem.
  • Boster Biological Technology. (n.d.). Regulation of Microtubule Dynamics Pathway. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives. Retrieved from [https://www.benchchem.
  • R Discovery. (2022, May 12). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • PMC. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • PubMed Central. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • PubMed. (2025, December 23). Targeted anticancer potential of oxazole derivative against breast cancer: Synthesis, molecular docking, dynamics simulation, and in vitro evaluation on ERBB3 receptor. Retrieved from [Link]

  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides. Retrieved from [Link]

  • PubMed. (2014, June 10). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. Retrieved from [Link]

  • PMC. (2025, August 12). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from [Link]

  • PMC. (2023, March 10). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). In Vitro Evaluation of Antibacterial and Antifungal Properties of Some New 1, 3, 4-Oxadiazole Derivatives Containing Phenyl Group. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, its applications as a versatile scaffold in the design and discovery of novel therapeutic agents. This document is intended to serve as a foundational resource, blending established chemical principles with data-driven insights to empower researchers in their drug development endeavors.

The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in a multitude of natural products and synthetic molecules with a wide array of biological activities.[1][2] The unique electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and π-π stacking interactions, allow it to effectively bind to a diverse range of biological targets, including enzymes and receptors.[2] Consequently, oxazole derivatives have been extensively investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

The introduction of a halogen atom, such as bromine, at the C5 position of the oxazole ring, as in this compound, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to build extensive and structurally complex compound libraries for biological screening.

Synthesis and Characterization

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for oxazole synthesis and subsequent halogenation. A common and effective method for the synthesis of the 2,4-disubstituted oxazole core is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone.

A proposed synthetic pathway would first involve the synthesis of the precursor, 2-methyl-4-phenyl-1,3-oxazole, followed by selective bromination at the C5 position.

Proposed Synthesis of 2-methyl-4-phenyl-1,3-oxazole

One established method for the synthesis of 2,5-disubstituted oxazoles involves the reductive acetylation of an α-oximino derivative of a ketone, followed by dehydrative cyclization.[4]

Synthesis_of_2-methyl-4-phenyl-1,3-oxazole alpha-Oximino_acetophenone α-Oximino-acetophenone 2-Acetamido-1-phenylethan-1-one 2-Acetamido-1-phenylethan-1-one alpha-Oximino_acetophenone->2-Acetamido-1-phenylethan-1-one Zn, CH₃COOH, (CH₃CO)₂O 2-methyl-4-phenyl-1,3-oxazole 2-methyl-4-phenyl-1,3-oxazole 2-Acetamido-1-phenylethan-1-one->2-methyl-4-phenyl-1,3-oxazole H⁺ or P₂O₅, Δ (-H₂O)

Caption: Proposed synthesis of the 2-methyl-4-phenyl-1,3-oxazole precursor.

Bromination of 2-methyl-4-phenyl-1,3-oxazole

With the 2-methyl-4-phenyl-1,3-oxazole core synthesized, the next step is the regioselective introduction of a bromine atom at the C5 position. The electrophilic substitution of oxazoles preferentially occurs at the C5 position.[4] A common and effective reagent for this transformation is N-bromosuccinimide (NBS).[4]

Bromination_of_2-methyl-4-phenyl-1,3-oxazole 2-methyl-4-phenyl-1,3-oxazole 2-methyl-4-phenyl-1,3-oxazole This compound This compound 2-methyl-4-phenyl-1,3-oxazole->this compound NBS

Caption: Proposed bromination to yield the target compound.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of 2-Acetamido-1-phenylethan-1-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-oximino-acetophenone (1 equivalent) in a mixture of acetic acid and acetic anhydride.

  • Reduction and Acetylation: Cool the solution in an ice bath and add activated zinc dust (excess) portion-wise while stirring. Maintain the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove excess zinc.

  • Isolation: Pour the filtrate into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

Part B: Cyclization to 2-methyl-4-phenyl-1,3-oxazole

  • Reaction Setup: Place the crude 2-acetamido-1-phenylethan-1-one in a round-bottom flask.

  • Dehydration: Add a dehydrating agent such as phosphorus pentoxide or concentrated sulfuric acid.

  • Heating: Heat the mixture under reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully quench with ice-water. Neutralize the solution with a base (e.g., sodium carbonate).

  • Purification: Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-4-phenyl-1,3-oxazole.

Part C: Bromination to this compound

  • Reaction Setup: Dissolve 2-methyl-4-phenyl-1,3-oxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) to the solution. A radical initiator such as AIBN or benzoyl peroxide may be added in catalytic amounts.

  • Reaction: Reflux the mixture for a few hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide.

  • Purification: Wash the filtrate with sodium thiosulfate solution and water. Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.

Medicinal Chemistry Applications

Potential as an Anticancer Agent

The oxazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[3] While specific biological data for this compound is scarce, a closely related analog, 5-Bromo-4-phenyl-1,3-oxazole, has been reported to exhibit anticancer activity. Furthermore, various 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have shown potent and broad-spectrum cytotoxic activity against a panel of human cancer cell lines.[5] One such derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, displayed significant growth inhibition against various cancer cell lines, with molecular docking studies suggesting potential interaction with tubulin and cyclin-dependent kinase 2 (CDK2).[5]

These findings suggest that the 5-bromo-4-phenyl-oxazole core is a promising pharmacophore for the development of novel anticancer agents. The 2-methyl substituent in the target compound may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved activity or selectivity.

Table 1: Anticancer Activity of a Related Oxazole Derivative

CompoundCancer Cell LinesActivity MetricReported Value (µM)Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate60 Human Cancer Cell LinesAverage GI₅₀5.37[5]

GI₅₀: The drug concentration that causes 50% inhibition of cell growth.

A Versatile Intermediate for Drug Discovery: Cross-Coupling Reactions

The true power of this compound in medicinal chemistry lies in its utility as a synthetic intermediate. The C5-bromo substituent provides a reactive site for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents and the creation of diverse compound libraries.[6] This is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] In the context of our target molecule, the C5-bromo position can be coupled with various aryl or heteroaryl boronic acids or esters to generate a library of 5-aryl- or 5-heteroaryl-2-methyl-4-phenyl-1,3-oxazoles.

Suzuki_Coupling 5-Bromo-oxazole This compound Coupled_product 5-Aryl-2-methyl-4-phenyl-1,3-oxazole 5-Bromo-oxazole->Coupled_product Pd catalyst, Base Arylboronic_acid R-B(OH)₂ Arylboronic_acid->Coupled_product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methyl-4-phenyl-1,3-oxazole.[8][9]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for introducing alkynyl moieties into a molecular scaffold, which can serve as versatile handles for further transformations or as key pharmacophoric elements.

Sonogashira_Coupling 5-Bromo-oxazole This compound Coupled_product 5-Alkynyl-2-methyl-4-phenyl-1,3-oxazole 5-Bromo-oxazole->Coupled_product Pd catalyst, Cu(I) co-catalyst, Base Terminal_alkyne R-C≡CH Terminal_alkyne->Coupled_product

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide [CuI] (5-10 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like THF or DMF with an amine base.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2-methyl-4-phenyl-1,3-oxazole.[11][12]

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. While direct biological data on this specific molecule is emerging, its structural similarity to other biologically active oxazoles, particularly in the context of anticancer research, makes it a compelling lead for further investigation. Its true strength, however, lies in its potential as a synthetic intermediate. The C5-bromo substituent opens the door to a vast chemical space through well-established and robust cross-coupling methodologies. By leveraging reactions such as the Suzuki-Miyaura and Sonogashira couplings, researchers can efficiently generate large and diverse libraries of novel oxazole derivatives for screening against a wide range of therapeutic targets. This guide provides the foundational knowledge and practical protocols to empower scientists to unlock the full potential of this promising heterocyclic scaffold in their drug discovery programs.

References

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. (URL: [Link])

  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. - ResearchGate. (URL: [Link])

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed. (URL: [Link])

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])

  • Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. (URL: [Link])

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Recent advance in oxazole-based medicinal chemistry - PubMed. (URL: [Link])

  • ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. - ResearchGate. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • Cross-coupling reaction - Wikipedia. (URL: [Link])

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. (URL: [Link])

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. - ResearchGate. (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole | Request PDF - ResearchGate. (URL: [Link])

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. (URL: [Link])

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. (URL: [Link])

  • Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines - PubMed. (URL: [Link])

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,4,5-trisubstituted oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The functionalization of this core structure is critical for developing new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a versatile and readily accessible building block. We will explore four key transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The focus is on providing not just step-by-step instructions, but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and troubleshoot these powerful synthetic methods.

Introduction: The Strategic Value of Substituted Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in drug discovery.[2][3] Molecules incorporating the oxazole scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6]

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild conditions.[7][8] For a substrate like this compound, these reactions provide a modular and convergent approach to synthesize complex derivatives by selectively functionalizing the C5 position.

Workflow Overview

The general workflow for functionalizing the 5-bromo-oxazole core via palladium catalysis is depicted below. This process involves the careful selection of a catalyst system, base, and solvent to facilitate the coupling of the oxazole electrophile with a suitable nucleophilic partner.

G cluster_start Starting Materials cluster_reagents Reaction Components A This compound G Inert Atmosphere Reaction Setup (e.g., Schlenk line, Glovebox) A->G B Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) B->G C Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->G D Ligand (e.g., SPhos, XPhos, PPh₃) D->G E Base (e.g., K₂CO₃, NaOtBu) E->G F Solvent (e.g., Dioxane, Toluene, DMF) F->G H Heating & Stirring (e.g., 80-120 °C) G->H I Workup & Quenching H->I J Purification (e.g., Column Chromatography) I->J K Characterized Final Product J->K G center Pd(0)Ln Int1 R¹-Pd(II)Ln-X center->Int1 1 OA Oxidative Addition OA->Int1 RE Reductive Elimination Prod R¹-R² (Product) RE->Prod Int2 R¹-Pd(II)Ln-R² RE->Int2 TM Transmetalation (or Carbopalladation) TM->Int1 ArX R¹-X (Oxazole-Br) ArX->OA Nuc R²-M (Coupling Partner) Nuc->TM Waste M-X Int1->Int2 2 Int2->center 3

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole, forming a Pd(II) intermediate. This is often the rate-determining step. [9]2. Transmetalation: The organic group from the coupling partner (e.g., an aryl group from a boronic acid) is transferred to the palladium center, displacing the halide. [10]3. Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. [9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl or vinyl-aryl linkages due to the operational simplicity and the commercial availability and stability of boronic acid reagents. [10][11]

Causality and Component Selection
  • Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. For heteroaromatic substrates, electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) can accelerate the reductive elimination step and prevent catalyst deactivation.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation. [11]Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact yield, especially with sensitive functional groups. [10]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the formation of the active borate species. [10]

Protocol: Synthesis of 2-methyl-4-phenyl-5-(pyridin-3-yl)-1,3-oxazole
  • Reagent Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), 3-pyridylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and SPhos (0.04 mmol, 4 mol%).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling
EntryBoronic Acid PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (3)Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O9080-90
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O10075-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)DME/H₂O8588-96

Yields are representative based on couplings with similar bromo-heterocyclic substrates.[12][13]

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a powerful route to stilbene-like structures or acrylic acid derivatives. [14][15]

Causality and Component Selection
  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. Ligandless conditions can sometimes be effective, especially with electron-rich olefins, but phosphine ligands are often added to stabilize the catalyst and improve yields. [15]* Base: An organic base like triethylamine (NEt₃) or an inorganic base like K₂CO₃ is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst. [14]* Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used, as they can stabilize the charged intermediates in the catalytic cycle. [14]

Protocol: Synthesis of (E)-3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acrylic acid ethyl ester
  • Reagent Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), ethyl acrylate (1.5 mmol, 1.5 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube and heat in an oil bath at 120 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by column chromatography to afford the product.

Data Summary: Heck Coupling
EntryAlkene PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)NEt₃ (2)DMF11070-80
2Ethyl acrylatePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)DMF12075-85
31-OctenePd(OAc)₂ (3)K₂CO₃ (2.5)NMP13060-70

Yields are representative based on typical Heck reactions with aryl bromides.[16][17]

Sonogashira Coupling: Accessing Alkynylated Oxazoles

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne). [18][19]This reaction is notable for its use of a dual-catalyst system.

Causality and Component Selection
  • Catalyst System: This reaction uniquely employs both a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). [18]The palladium complex undergoes the standard oxidative addition. The copper catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile that participates in the transmetalation step with the Pd(II) intermediate. [20]* Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to deprotonate the alkyne and to act as the solvent. [19]* Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.

Protocol: Synthesis of 2-methyl-5-(phenylethynyl)-4-phenyl-1,3-oxazole
  • Reagent Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (NEt₃, 3.0 mmol, 3.0 equiv) via syringe. Then, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 8 hours, or until TLC/LC-MS indicates completion.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Data Summary: Sonogashira Coupling
EntryAlkyne PartnerPd Catalyst / Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (6)NEt₃ (3)THFRT85-95
21-HexynePd(PPh₃)₄ (4) / CuI (5)DIPA (3)DMF5080-90
3TrimethylsilylacetylenePd(dppf)Cl₂ (3) / CuI (5)NEt₃ (3)Dioxane6070-80

Yields are representative based on couplings with similar aryl bromides.[20][21]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with primary or secondary amines. [22][23]This reaction is invaluable for synthesizing anilines and their derivatives, which are common substructures in pharmaceuticals. [24]

Causality and Component Selection
  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, Xantphos). [25]These ligands facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step, which can be slow with less sophisticated ligands. [23]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amide nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are typically employed. [26][27]* Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are necessary to prevent quenching of the strong base and to ensure solubility of the catalyst complex.

Protocol: Synthesis of N-benzyl-2-methyl-4-phenyl-1,3-oxazol-5-amine
  • Reagent Setup: In a glovebox or using a Schlenk line, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried tube.

  • Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.048 mmol, 4.8 mol%). Add anhydrous toluene (2 mL) and stir for 5 minutes to form the active catalyst complex.

  • Main Reaction Assembly: To the tube containing the base, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the pre-mixed catalyst solution to the main reaction tube. Follow with benzylamine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube and heat in an oil bath at 110 °C for 18 hours.

  • Workup: Cool to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of celite to remove palladium residues. Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAmine PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃ (2)Dioxane11080-90
2BenzylaminePd₂(dba)₃ (2) / XPhos (4.8)NaOtBu (1.4)Toluene11075-85
3AnilinePd(OAc)₂ (2) / BrettPhos (4)LHMDS (1.5)THF8070-80

Yields are representative based on amination of similar heteroaryl bromides.[25][26]

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and may be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere and quench reactions carefully.

  • Solvents: Anhydrous solvents are often required. Use appropriate techniques for handling and dispensing dry solvents.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of highly functionalized oxazole derivatives. By carefully selecting the appropriate coupling partner and optimizing the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols and principles outlined in this guide serve as a validated starting point for further exploration and innovation in this exciting area of chemistry.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Research J. Pharm. and Tech.[Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C-H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. (2023). Journal of Organic Chemistry. [Link]

  • 2,4,5‐trisubstituted oxazoles synthesis from benzylamines and 1,3‐dicarbonyls. (n.d.). ResearchGate. [Link]

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. (2022). ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. [Link]

  • Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. (n.d.). ACS Publications. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (2013). Ignited Minds Journals. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. (2014). PubMed. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). ResearchGate. [Link]

  • Intramolecular Heck reaction. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PubMed Central. [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). White Rose Research Online. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PubMed Central. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PubMed Central. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). MIT Open Access Articles. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols: A Framework for the Biological Screening of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast array of biological activities.[1][2] These five-membered heterocycles, containing both oxygen and nitrogen, are adept at forming key interactions with a multitude of biological targets like enzymes and receptors.[1][2] Consequently, oxazole derivatives have been rigorously investigated and have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The specific substitution pattern of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole derivatives suggests a class of compounds with tunable electronic and steric properties, making them intriguing candidates for drug discovery campaigns.

This technical guide presents a comprehensive, tiered protocol for the initial biological evaluation of a library of novel this compound derivatives. The proposed screening cascade is designed to efficiently identify and characterize potential lead compounds by first assessing broad cytotoxicity, followed by focused primary screens for anti-inflammatory and antimicrobial activities, and culminating in secondary, mechanism-of-action assays to validate initial findings. This structured approach ensures a logical progression from general activity to specific biological function, maximizing the efficiency of the screening process.

The Screening Cascade: A Strategic Overview

A successful screening campaign requires a logical workflow to triage a large number of compounds into a small set of validated hits. Our proposed cascade begins with a broad assessment of cell viability to establish a therapeutic window for the compounds. This is followed by parallel primary screens targeting key hallmarks of inflammation and microbial growth. Hits from these primary assays are then subjected to more specific secondary assays to confirm their activity and elucidate their mechanism of action.

Screening_Cascade A Compound Library (this compound derivatives) B Primary Cytotoxicity Screen (Resazurin Assay) A->B C Anti-Inflammatory Screen (TNF-α Secretion Assay) B->C Non-toxic concentrations D Antimicrobial Screen (Broth Microdilution MIC) B->D Non-toxic concentrations E Mechanism of Cytotoxicity (Caspase-3 Activity Assay) B->E Characterize Cytotoxic Hits F Mechanism of Anti-Inflammatory Action (COX-2 Inhibition Assay) C->F Confirm Hits

Caption: A tiered workflow for screening this compound derivatives.

Tier 1: Foundational Cytotoxicity Screening

Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the compounds. This establishes a concentration range for subsequent assays where the observed effects are not merely a consequence of cell death. The Resazurin assay is a robust, sensitive, and high-throughput compatible method for this purpose.

Principle of the Resazurin Assay

The Resazurin (also known as AlamarBlue) assay measures cell viability through the metabolic reduction of the non-fluorescent blue dye, resazurin, to the highly fluorescent pink compound, resorufin.[4][5][6] This conversion is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[5][6] The resulting fluorescent signal is directly proportional to the number of living cells.[4][5]

Detailed Protocol: Resazurin Cell Viability Assay
  • Cell Plating:

    • Seed a suitable human cell line (e.g., HEK293 for general cytotoxicity or THP-1 monocytes for relevance to inflammation) into a 96-well, black, clear-bottom plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in the appropriate cell culture medium. A typical starting concentration range is 0.1 to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate for 24-48 hours.

  • Assay Procedure:

    • Prepare a 0.15 mg/mL solution of Resazurin in sterile PBS and filter-sterilize.[4]

    • Add 20 µL of the Resazurin solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with excitation at 560 nm and emission at 590 nm.[4][5]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium and Resazurin only.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Tier 2: Primary Biological Activity Screening

Compounds that are non-toxic at reasonable concentrations (e.g., IC₅₀ > 30 µM) will proceed to primary screening for anti-inflammatory and antimicrobial activities.

A. Anti-Inflammatory Screening: Inhibition of TNF-α Secretion

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7][8] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][9] TNF-α is a key mediator of inflammation and is primarily produced by activated macrophages.[10] Therefore, an assay that measures the inhibition of TNF-α secretion from stimulated macrophages serves as an excellent primary screen for compounds with anti-inflammatory potential.

NFkB_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Oxazole Oxazole Derivative (Hypothesized Target) Oxazole->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Gene Transcription

Caption: The NF-κB signaling pathway leading to TNF-α production.

Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in THP-1 Macrophages

  • Differentiation of THP-1 Cells:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 20-50 ng/mL for 48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated THP-1 cells with non-toxic concentrations of the oxazole derivatives for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control.

    • Incubate for 6-18 hours at 37°C.

  • Quantification of TNF-α:

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[10]

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage inhibition of TNF-α secretion for each compound relative to the LPS-stimulated vehicle control.

B. Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[11] This assay provides a quantitative measure of a compound's potency against various bacterial and fungal strains.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines)

  • Preparation of Inoculum:

    • Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the oxazole derivatives in the broth medium.

    • Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (inoculum with no compound).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Assay Validation and Data Presentation

The reliability of high-throughput screening data is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an assay by measuring the separation between the positive and negative control signals.[13][14]

  • Z'-factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)

An assay is considered robust and suitable for HTS if its Z'-factor is between 0.5 and 1.0.[13]

Table 1: Hypothetical Assay Validation Data

ParameterResazurin AssayTNF-α ELISA
Positive Control 100 µM DoxorubicinLPS (1 µg/mL)
Negative Control 0.1% DMSOUnstimulated
Mean of Positive Control (µp) 150 RFU2500 pg/mL
SD of Positive Control (σp) 10 RFU150 pg/mL
Mean of Negative Control (µn) 2000 RFU50 pg/mL
SD of Negative Control (σn) 120 RFU10 pg/mL
Signal Window (µn - µp) 1850 RFU2450 pg/mL
Z'-Factor 0.780.81
Assay Quality ExcellentExcellent

Table 2: Sample Data Summary for Lead Compounds

Compound IDCytotoxicity IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
OXA-001> 1002.564> 128
OXA-00215.212.848
OXA-00385.175.9> 128> 128
OXA-004> 100> 1001632

Tier 3: Secondary and Mechanistic Assays

Hits identified in the primary screens should be further investigated to confirm their activity and probe their mechanism of action.

A. Mechanism of Anti-Inflammatory Action: COX-2 Inhibition

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins.[3] Many anti-inflammatory drugs function by inhibiting COX-2. Given that some oxazole derivatives have been reported to inhibit COX-2, this is a logical secondary assay for hits from the TNF-α screen.[3][15]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay is typically performed using a commercially available kit which measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorometric probe.[16][17]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit's protocol.[16][17]

  • Inhibitor Preparation: Prepare dilutions of the hit compounds. Add the diluted compounds to the wells of a 96-well black plate. Include an enzyme control (no inhibitor) and a positive inhibitor control (e.g., Celecoxib).[16]

  • Reaction Initiation: Add the reaction mix containing the COX probe and cofactor to all wells. Initiate the reaction by adding the substrate, arachidonic acid.

  • Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC₅₀ value.

B. Mechanism of Cytotoxicity: Caspase-3 Activation

Scientific Rationale: For compounds showing significant cytotoxicity in the primary screen, it is important to determine if cell death is occurring via apoptosis (programmed cell death). Caspase-3 is a key executioner caspase that is activated during the final stages of apoptosis.[18] Measuring its activity provides a direct indication of apoptotic cell death.

Protocol: Fluorometric Caspase-3 Activity Assay

  • Cell Treatment and Lysis:

    • Treat a relevant cancer cell line (e.g., MCF-7) with the cytotoxic oxazole derivatives at their IC₅₀ concentrations for 24 hours.

    • Lyse the cells using the lysis buffer provided in a commercial caspase-3 assay kit.

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-AMC).[19]

    • Incubate for 1-2 hours at 37°C.

  • Measurement:

    • The activated caspase-3 in apoptotic cells cleaves the substrate, releasing the fluorescent group AMC.

    • Measure the fluorescence with an excitation at 380 nm and emission between 420-460 nm.[19]

  • Data Analysis:

    • Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion and Future Directions

This structured screening protocol provides a robust framework for the initial biological characterization of novel this compound derivatives. By systematically assessing cytotoxicity, anti-inflammatory, and antimicrobial properties, this cascade allows for the efficient identification of promising lead compounds. The inclusion of secondary, mechanism-of-action assays provides crucial insights into the potential therapeutic targets of these molecules. Hits progressing through this entire cascade would be strong candidates for further lead optimization, in-depth mechanistic studies, and eventual in vivo efficacy testing. The versatility of the oxazole scaffold suggests that this screening approach may uncover compounds with significant therapeutic potential.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Raposo, C., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 497. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • The Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Cusabio. Caspase-3 activity assay. [Link]

  • Lall, N., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 6(5), 89. [Link]

  • Pinto, S., et al. (2023). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 24(23), 16809. [Link]

  • The Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Al-Bayati, F. A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Olsen, C. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Hui, L., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 2978–2984. [Link]

  • Whyte, B. The Z prime value (Z´). BMG LABTECH. [Link]

  • Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 21(15), 2038–2066. [Link]

  • Clinical and Laboratory Standards Institute. M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

  • Salehi, B., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 22(13), 6744. [Link]

  • Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 21(15), 2038–2066. [Link]

  • Clinical and Laboratory Standards Institute. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Pinto, D. C. G. A., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7545. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-5. [Link]

  • Eldehna, W. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Scientific reports, 12(1), 12648. [Link]

  • Shakya, A. K., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 8(1), 1-10. [Link]

  • Request PDF. Oxazole-Based Compounds As Anticancer Agents. [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Potential of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Oxazole Scaffold in Oncology

The pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Heterocyclic compounds, in particular, have emerged as a rich source of pharmacologically active molecules. Among these, the 1,3-oxazole moiety is a versatile and privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Oxazole derivatives have demonstrated a broad spectrum of anticancer activities, effective against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through a variety of mechanisms.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole in cancer research. While specific data on this particular molecule is emerging, the well-established anticancer properties of the broader oxazole class provide a strong rationale for its investigation. This document outlines detailed protocols for the initial in vitro characterization of its cytotoxic and apoptotic effects, and proposes a putative mechanism of action to guide further mechanistic studies.

Putative Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of the 1,3-oxazole core have been shown to exert their anticancer effects by modulating a range of critical cellular targets.[4][5][6] These include:

  • Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes cancer cell proliferation, survival, and invasion. Several oxazole derivatives have been identified as potent inhibitors of STAT3.[4][5]

  • Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division. Compounds that interfere with tubulin polymerization or depolymerization can induce mitotic arrest and apoptosis in cancer cells. This is a mechanism shared by some successful chemotherapeutic agents and has been observed for certain oxazole-containing molecules.[4][5]

  • Inhibition of DNA Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and subsequent cell death, a mechanism exploited by several anticancer drugs.[5][6]

  • Modulation of Protein Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Oxazole derivatives have been shown to inhibit various protein kinases involved in cancer progression.[5][6]

Given these precedents, a plausible hypothesis is that this compound may exert its anticancer effects through one or more of these pathways. The initial experimental plan outlined below is designed to provide a broad assessment of its cytotoxic and pro-apoptotic activity, which can then be followed by more focused mechanistic studies.

Proposed Investigational Workflow

The following diagram illustrates a logical workflow for the initial in vitro evaluation of this compound as a potential anticancer agent.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare stock solution of This compound C Perform MTT or SRB assay to determine cell viability A->C B Select a panel of cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-cancerous cell line B->C D Calculate IC50 values for each cell line C->D E Apoptosis Assay (Annexin V/PI staining) D->E If potent and selective F Cell Cycle Analysis D->F If potent and selective G Western Blot Analysis for key protein markers E->G F->G

Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.

Experimental Protocols

The following protocols are designed to be a starting point for the investigation of this compound. Researchers should optimize these protocols based on the specific cell lines and equipment used in their laboratories.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-cancerous cell line (e.g., NHDF)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineThis compound IC50 (µM)Positive Control IC50 (µM)
MCF-7 (Breast Cancer)TBDTBD
A549 (Lung Cancer)TBDTBD
HT-29 (Colon Cancer)TBDTBD
NHDF (Normal Fibroblasts)TBDTBD
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint.

Proposed Signaling Pathway for Further Investigation

Based on the known targets of oxazole derivatives, a potential mechanism of action for this compound could be the inhibition of the STAT3 signaling pathway, which is constitutively active in many cancers.

G compound This compound stat3 STAT3 compound->stat3 Inhibits phosphorylation p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus Dimerization & Translocation bcl2 Bcl-2 nucleus->bcl2 Upregulates cyclin_d1 Cyclin D1 nucleus->cyclin_d1 Upregulates apoptosis Apoptosis bcl2->apoptosis Inhibits proliferation Cell Proliferation cyclin_d1->proliferation Promotes

Caption: A hypothetical STAT3 signaling pathway inhibited by this compound.

To validate this proposed pathway, Western blot analysis could be performed on cell lysates treated with the compound to assess the levels of total STAT3, phosphorylated STAT3 (p-STAT3), and downstream targets such as Bcl-2 and Cyclin D1.

Conclusion

This compound, belonging to the promising class of 1,3-oxazole derivatives, warrants thorough investigation as a potential anticancer agent. The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of its cytotoxic and mechanistic properties. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound and guide its further development in the field of oncology.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. Available at: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents - Bentham Science Publisher. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents | Bentham Science Publishers. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Oxazole Scaffolds

Oxazoles are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3] The unique electronic properties and structural versatility of the oxazole ring allow for diverse interactions with biological targets, leading to significant interest in their development as novel therapeutic agents.[1][2] Notably, oxazole derivatives have demonstrated considerable potential as antibacterial and antifungal agents, offering a promising avenue for combating the growing challenge of antimicrobial resistance.[1][2][3][4][5]

The evaluation of these compounds necessitates a robust and standardized panel of in vitro assays to determine their efficacy against relevant microbial pathogens and to assess their preliminary safety profile. This guide provides detailed, field-proven protocols for the primary antimicrobial and antifungal assays, alongside essential cytotoxicity evaluations. The methodologies are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[6][7][8][9][10][11]

Part 1: Primary Efficacy Screening - Determining Antimicrobial and Antifungal Activity

The initial phase of screening for any novel compound involves determining its fundamental ability to inhibit microbial growth. The two most common and foundational methods for this are the Broth Microdilution assay, to determine the Minimum Inhibitory Concentration (MIC), and the Agar Disk Diffusion assay, for a qualitative and semi-quantitative assessment of susceptibility.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for quantitatively measuring the in vitro activity of an antimicrobial agent against a specific microbial isolate.[12][13][14] It determines the lowest concentration of the compound that inhibits visible growth of the microorganism.[13] This assay is critical for establishing potency and for comparative analysis of different oxazole derivatives.

  • Medium Selection: Mueller-Hinton Broth (MHB) is the standard for most non-fastidious bacteria as recommended by CLSI.[15] For fungi, RPMI-1640 medium is used, often supplemented with glucose, to support adequate growth and is the standard recommended by EUCAST.[16] The choice of medium is critical as its components can influence the activity of the test compound.

  • Inoculum Standardization: A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, is crucial for reproducibility.[13][17] This corresponds to a specific cell density (approx. 1-2 x 10⁸ CFU/mL), ensuring that the inhibitory effect of the compound is not overwhelmed by an excessively high bacterial or fungal load.[13]

  • Solvent Selection: Oxazole compounds are often hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent. It's vital to ensure the final concentration of DMSO in the assay is non-inhibitory to the test organisms (typically ≤1%). A solvent toxicity control is mandatory.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum 1. Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculate 4. Inoculate Plate with Standardized Microbe Inoculum->Inoculate Final conc. ~5x10^5 CFU/mL Compound 2. Prepare Stock Solution of Oxazole Compound Plate_Prep 3. Perform 2-fold Serial Dilutions of Compound in 96-well Plate Compound->Plate_Prep Plate_Prep->Inoculate Incubate 5. Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_MIC 6. Visually Inspect for Growth & Determine MIC Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

  • Preparation of Microbial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate cultured for 18-24 hours.

    • Transfer the colonies into a tube containing sterile saline or a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[18]

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in the appropriate test broth (MHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13][19]

  • Preparation of Oxazole Compound Dilutions:

    • Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., 100% DMSO).

    • In a 96-well, round-bottom microtiter plate, add 100 µL of sterile broth to all wells.[19]

    • Add a calculated volume of the stock solution to the first well to achieve twice the highest desired final concentration, and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to a designated column (e.g., column 10).[19] Discard the final 100 µL from the last dilution well.[19]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound concentrations to their final test values.

    • Include the following controls:

      • Growth Control: Wells with broth and inoculum only (no compound).

      • Sterility Control: Wells with broth only (no inoculum).

      • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used (e.g., DMSO).

    • Seal the plate (e.g., with an adhesive film) and incubate. Standard conditions are 35-37°C for 16-20 hours for most bacteria and 35°C for 24-48 hours for fungi like Candida spp.[13][18]

  • Determination of MIC:

    • After incubation, examine the plates visually. The MIC is the lowest concentration of the oxazole compound at which there is no visible turbidity or pellet of growth.[13][17]

Compound IDTest OrganismMIC (µg/mL)
OXA-001Staphylococcus aureus ATCC 292134
OXA-001Escherichia coli ATCC 2592216
OXA-001Candida albicans ATCC 900288
OXA-002Staphylococcus aureus ATCC 292138
OXA-002Escherichia coli ATCC 25922>64
OXA-002Candida albicans ATCC 9002832
Agar Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion test is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[20][21] It provides a rapid visual indication of activity, represented by a zone of growth inhibition around a disk impregnated with the test compound.[20][22]

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standardized medium for this test.[21] Its composition is well-defined, has good batch-to-batch reproducibility, and is low in inhibitors, allowing for better diffusion of the antimicrobial agent. The depth of the agar is standardized (typically 4 mm) as it affects the size of the inhibition zone.

  • Compound Loading: The amount of oxazole compound impregnated onto the sterile paper disks must be carefully controlled. This is a critical variable that will directly impact the zone size. For novel compounds, a range of concentrations should be tested initially.

  • Inoculum Preparation: Prepare and standardize the microbial inoculum to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[17]

  • Application of Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the oxazole compound solution. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps or a disk dispenser, place the impregnated disks onto the inoculated agar surface.[21] Ensure the disks are pressed down firmly to make complete contact with the agar.[21]

    • Place disks far enough apart (e.g., 24 mm from center to center) to prevent the overlap of inhibition zones.[21]

    • Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with solvent only).

  • Incubation:

    • Invert the plates and incubate within 15 minutes of disk application.[21][22] Incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[17]

    • The size of the inhibition zone is proportional to the susceptibility of the organism to the compound.

Compound IDConcentration per DiskS. aureus Zone (mm)E. coli Zone (mm)
OXA-00130 µg2215
OXA-00230 µg180 (No Zone)
Ciprofloxacin5 µg2530
Solvent (DMSO)10 µL0 (No Zone)0 (No Zone)

Part 2: Preliminary Safety and Selectivity Assessment

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[23][24][25] Early-stage cytotoxicity screening is essential to identify compounds with a favorable therapeutic index. The hemolysis assay is a rapid and cost-effective primary screen for membrane-disrupting activity against mammalian cells.[26]

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), leading to the release of hemoglobin.[27][28] It serves as a surrogate model for general membrane toxicity.[26][27]

  • Erythrocyte Source: Freshly collected red blood cells (RBCs) are used. Human RBCs are ideal, but other mammalian sources can be used for initial screening. The use of washed RBCs removes plasma components that might interfere with the assay.[29]

  • Controls: A positive control, typically Triton X-100, causes 100% hemolysis, while a negative control (PBS or saline) represents 0% hemolysis.[26][28] These are essential for normalizing the data and calculating the percentage of hemolysis caused by the test compound.[27]

HemolysisWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis RBC_Prep 1. Isolate & Wash Red Blood Cells (RBCs) Incubate 3. Incubate RBCs with Compound Dilutions RBC_Prep->Incubate Compound_Dil 2. Prepare Serial Dilutions of Oxazole Compound Compound_Dil->Incubate Centrifuge 4. Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Abs 5. Measure Absorbance of Hemoglobin in Supernatant Centrifuge->Measure_Abs Calculate 6. Calculate % Hemolysis Measure_Abs->Calculate

Caption: Workflow for the in vitro Hemolysis Assay.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood treated with an anticoagulant (e.g., heparin, EDTA).

    • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBC pellet in sterile, cold Phosphate-Buffered Saline (PBS).

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, prepare a 2% (v/v) suspension of the packed RBCs in PBS.

  • Assay Procedure:

    • In a 96-well V-bottom plate, add 100 µL of the various oxazole compound dilutions (prepared in PBS).

    • Add 100 µL of PBS to several wells for the negative control (0% hemolysis).[26]

    • Add 100 µL of 1% Triton X-100 to several wells for the positive control (100% hemolysis).[26][28]

    • Add 100 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour with gentle shaking.[29]

  • Measurement and Calculation:

    • After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.[26]

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the absorbance of hemoglobin.[28]

    • Calculate the percentage of hemolysis using the following formula:[26] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Compound IDConcentration (µg/mL)% Hemolysis (Mean ± SD)
OXA-0016485.2 ± 5.1
OXA-0013242.1 ± 3.5
OXA-0011615.7 ± 2.2
OXA-00184.5 ± 1.1
OXA-002643.1 ± 0.8
OXA-002322.5 ± 0.5
OXA-002161.8 ± 0.4
OXA-00281.2 ± 0.3

Conclusion and Forward Look

The protocols detailed in this guide provide a foundational framework for the initial in vitro characterization of novel oxazole compounds. Establishing the MIC provides a quantitative measure of potency, the disk diffusion assay offers a rapid screening tool, and the hemolysis assay gives the first critical insight into host cell toxicity. Compounds that demonstrate potent antimicrobial or antifungal activity (low MIC) and low hemolytic activity are prioritized for further investigation. Subsequent studies should include testing against a broader panel of clinical isolates, time-kill kinetic assays to determine bactericidal versus bacteriostatic activity, and more comprehensive cytotoxicity testing using various mammalian cell lines (e.g., MTT or LDH assays).[23][24][30] This systematic approach ensures that only the most promising and selective candidates advance in the drug development pipeline.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available from: [Link]

  • Friedman, L., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays. Available from: [Link]

  • Martinez, V. et al. (2013). Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs. Journal of Visualized Experiments, (73), e50166. Available from: [Link]

  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Fungi (AFST). Available from: [Link]

  • Arendrup, M. C., et al. (2009). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 47 Suppl 1, S91-S96. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Cyprotex. Hemolysis. Available from: [Link]

  • Wikipedia. Disk diffusion test. Available from: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-578. Available from: [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Available from: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs, 70 Suppl 1, 31-36. Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews, 33(2), e00033-19. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • Protocols.io. (2016). Hemolysis Assay. Available from: [Link]

  • Wiegand, I., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2855. Available from: [Link]

  • ResearchGate. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • ResearchGate. (2025). (PDF) EUCAST breakpoints for antifungals. Available from: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Organic Chemistry: An Indian Journal, 8(5). Available from: [Link]

  • Sheeja Rekha, A. G., et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. Available from: [Link]

  • Jamil, B. (2023). Antimicrobial Susceptibility Testing. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(1), 52–60. Available from: [Link]

  • Surtapwar, S. P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7176. Available from: [Link]

  • Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available from: [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Available from: [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available from: [Link]

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • Vrushabendra Swamy, B. M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5, 6. Available from: [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available from: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Use of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes whose dysregulation is a primary driver of numerous diseases, including cancer and chronic inflammatory conditions.[1] Consequently, the development of small molecule kinase inhibitors remains a central focus of modern drug discovery.[2] Heterocyclic scaffolds, particularly the 1,3-oxazole ring system, are recognized as "privileged structures" in medicinal chemistry due to their ability to form key interactions with biological targets and their synthetic tractability.[3][4][5][6] This document provides a detailed guide for researchers on the strategic application of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole , a versatile building block for the synthesis of 2,4,5-trisubstituted oxazole-based kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed protocol for its derivatization via Suzuki-Miyaura cross-coupling, and place its application within the context of targeting the p38 MAP kinase signaling pathway.

Introduction: The Oxazole Scaffold in Kinase Inhibitor Design

The kinase ATP-binding site, the target of most small molecule inhibitors, is a well-defined pocket that can be conceptually divided into several key regions. A successful inhibitor must present chemical moieties that can form specific interactions with these regions. The 2,4,5-trisubstituted oxazole core provides a rigid, three-dimensional framework that is ideal for orienting substituents into these pockets.

This compound (1) is a particularly valuable starting material for several key reasons:

  • Structural Rigidity: The aromatic oxazole core pre-organizes the appended functional groups, reducing the entropic penalty upon binding to the kinase.[7]

  • Synthetic Handle: The bromine atom at the C5 position is a versatile functional group, perfectly suited for modern cross-coupling reactions.[7][8] This allows for the systematic and modular introduction of diverse aryl and heteroaryl fragments, which is essential for exploring structure-activity relationships (SAR).

  • Pre-installed Moieties: The 2-methyl and 4-phenyl groups already occupy two vectors of the scaffold. The 4-phenyl group can occupy hydrophobic pockets within the kinase active site, while the 2-methyl group can be a starting point for further optimization or serve to modulate solubility and metabolic stability.

The primary synthetic strategy for elaborating this scaffold involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is renowned for its reliability, mild conditions, and exceptional tolerance of various functional groups.[9][10][11]

Biological Context: Targeting the p38 MAPK Signaling Pathway

To illustrate the application of this building block, we will focus on the synthesis of a potential inhibitor for p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a critical node in cellular signaling cascades that respond to inflammatory cytokines and environmental stress.[12] Its over-activation is implicated in diseases like rheumatoid arthritis and Crohn's disease. Many potent p38 MAPK inhibitors feature a central heterocycle that makes a crucial hydrogen bond interaction with the "hinge" region of the kinase's ATP-binding pocket, often via a pyridine nitrogen.[13][14][15]

The workflow described herein targets the synthesis of 2-methyl-4-phenyl-5-(pyridin-4-yl)-1,3-oxazole (3) , a molecule designed to mimic the binding mode of established p38 MAPK inhibitors.

p38_pathway ext_stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) mkk MAP2K (MKK3/6) ext_stimuli->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38->downstream Phosphorylates cytokines Production of new pro-inflammatory cytokines downstream->cytokines inhibitor Synthesized Inhibitor (Compound 3) inhibitor->p38 Inhibits workflow start 1. Reagent Assembly - Bromo-oxazole (1) - Boronic Acid (2) - Catalyst & Base setup 2. Inert Atmosphere Setup (Argon/Nitrogen Purge) start->setup reaction 3. Suzuki Coupling - Add Solvent & Heat - Monitor by TLC/LC-MS setup->reaction workup 4. Aqueous Workup - Quench Reaction - Extraction with Organic Solvent reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify characterize 6. Characterization - NMR, MS, HPLC - Final Product (3) purify->characterize

Sources

Application Note & Protocols: Strategic Derivatization of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Abstract: The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for drug discovery campaigns.[3][4] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of 5-bromo-2-methyl-4-phenyl-1,3-oxazole, a versatile building block for generating compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies. We will explore robust, high-yield palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Heck couplings—that enable precise structural modifications at the C5 position, a key vector for probing target interactions.

The Strategic Importance of the 2,4,5-Trisubstituted Oxazole Scaffold

The 2,4,5-trisubstituted oxazole core offers a rigid, planar framework with distinct substitution vectors. The this compound intermediate is particularly valuable because the bromine atom at the C5 position serves as a highly effective synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic introduction of a wide array of functional groups, which is the cornerstone of any successful SAR campaign.[5] By varying the substituent at this position, researchers can meticulously investigate the impact of sterics, electronics, and hydrogen bonding potential on biological activity.

The workflow for leveraging this intermediate in an SAR study is a systematic process of diversification, purification, characterization, and biological screening.

SAR_Workflow cluster_reactions Derivatization Strategies Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Pd-Catalysis Sonogashira Sonogashira Coupling Start->Sonogashira Pd-Catalysis Heck Heck Coupling Start->Heck Pd-Catalysis Library Diverse Compound Library (C5-Aryl, C5-Alkynyl, C5-Alkenyl Analogs) Suzuki->Library Sonogashira->Library Heck->Library Purification Purification (Chromatography) Library->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Screening Biological Screening (In Vitro Assays) Characterization->Screening SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis

Figure 1: General workflow for SAR studies.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[6][7] For the derivatization of our bromo-oxazole intermediate, these reactions provide a reliable and modular approach to library synthesis.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

Rationale: The Suzuki-Miyaura reaction is arguably the most versatile method for installing new aryl or heteroaryl groups.[8][9] This is critical for SAR studies as it allows for the exploration of π-stacking interactions, the introduction of polar or nonpolar functionalities, and the modulation of solubility and metabolic stability. The reaction couples the bromo-oxazole with an organoboron reagent (boronic acid or ester) and typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of a bulky phosphine ligand is often essential to promote reductive elimination and suppress side reactions like dehalogenation.[10][11]

Figure 2: General scheme for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and the ligand, if separate from the catalyst.[8][12]

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water or DME) via syringe.

  • Heat the reaction mixture at the specified temperature (typically 80–100 °C) with vigorous stirring for 2–16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Representative Examples for Suzuki-Miyaura Coupling:

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O8085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O8080-90
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane10070-85
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene9075-88
Sonogashira Coupling: Introduction of Alkynyl Scaffolds

Rationale: The Sonogashira coupling introduces a terminal alkyne onto the oxazole core, forming a C(sp²)-C(sp) bond.[6][13] This reaction is exceptionally useful for SAR because the resulting linear, rigid alkynyl linker can act as a spacer to probe deeper pockets of a biological target or be used as a handle for subsequent chemistry, such as click reactions. The classic protocol uses a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed to avoid potential issues with copper toxicity in biological systems.[14][15]

Detailed Protocol:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and the copper co-catalyst (e.g., CuI, 1–10 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe.

  • Add the terminal alkyne (1.1–1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40–60 °C) for 2–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aq. NH₄Cl (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Examples for Sonogashira Coupling:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF2588-96
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF2590-98
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DIPADMF5075-85
41-HeptynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF4082-90
Heck Coupling: Introduction of Alkenyl Groups

Rationale: The Heck reaction couples the bromo-oxazole with an alkene, providing access to C5-vinylated derivatives.[16][17] These products are valuable for exploring conformational flexibility and can serve as intermediates for further transformations like hydrogenation, epoxidation, or dihydroxylation. The reaction typically requires a palladium(II) precursor that is reduced in situ to palladium(0), a phosphine ligand or N-heterocyclic carbene (NHC), and a base.[7][18]

Detailed Protocol:

  • In a sealable pressure tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and the ligand (e.g., P(o-tolyl)₃, 4–10 mol%).

  • Add the base (e.g., K₂CO₃ or Et₃N, 1.5–2.5 equiv) and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Add the alkene (1.5–2.0 equiv).

  • Seal the tube, and heat the mixture to a high temperature (100–140 °C) for 12–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Representative Examples for Heck Coupling:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10070-80
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF12075-85
34-VinylpyridinePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NNMP11065-75

Compound Characterization

Self-Validation and Integrity: Every newly synthesized compound must be rigorously characterized to confirm its identity and purity before biological evaluation. This is a critical step for ensuring the trustworthiness of the resulting SAR data.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the product and an assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The disappearance of the C5-H signal (if present in the starting material) and the appearance of new signals corresponding to the introduced moiety are key diagnostic markers.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the final compound, providing definitive proof of identity.

Conclusion

This compound is a powerful and versatile intermediate for medicinal chemistry research. The palladium-catalyzed cross-coupling protocols detailed in this guide—Suzuki-Miyaura, Sonogashira, and Heck—provide a robust and modular platform for generating diverse libraries of analogues. By systematically applying these methods, researchers can efficiently explore the chemical space around the oxazole core, leading to a deep understanding of structure-activity relationships and accelerating the identification of potent and selective lead compounds.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023). Semantic Scholar. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2007). Journal of Medicinal Chemistry. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Chinese Chemical Society. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica. [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). MedChemComm. [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2015). Tetrahedron. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. [Link]

  • New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles. (2006). The Journal of Organic Chemistry. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (2021). European Journal of Organic Chemistry. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Molecules. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health. [Link]

  • Intramolecular Heck reaction. (n.d.). Wikipedia. [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. (2016). Tetrahedron Letters. [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). Comptes Rendus Chimie. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Molecules. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2020). Catalysts. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. (2007). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

In vitro cytotoxicity assays for compounds derived from 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

In Vitro Cytotoxicity Profiling of Novel 5-Bromo-2-methyl-4-phenyl-1,3-oxazole Derivatives

Introduction: The Rationale for Cytotoxicity Screening

The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4] These compounds can induce cancer cell death through diverse mechanisms, such as the inhibition of tubulin polymerization, modulation of protein kinase activity, and induction of apoptosis.[3][4]

The development of novel anticancer agents from a lead scaffold, such as this compound, necessitates a rigorous and systematic evaluation of their cytotoxic potential. Early-stage in vitro cytotoxicity assays are fundamental to this process.[5][6] They provide a rapid, cost-effective, and high-throughput method to determine a compound's potency (quantified by the IC50 value), assess its spectrum of activity across different cancer types, and gain initial insights into its mechanism of action.[6][7]

This guide provides a comprehensive framework and detailed protocols for a multi-tiered strategy to characterize the cytotoxic profile of novel compounds derived from the this compound core. The workflow is designed to first identify active compounds and then to elucidate the primary mechanism of cell death, distinguishing between apoptosis and necrosis.

Strategic Workflow for Cytotoxicity Assessment

A robust evaluation of a compound's cytotoxic effects involves more than a single assay. We advocate for a tiered approach that moves from broad screening to mechanistic investigation. This strategy ensures that resources are focused on the most promising candidates and provides a more complete biological narrative for each compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MOA) Elucidation cluster_2 Tier 3: Data Interpretation Compound Test Compound (this compound Derivative) CellPanel Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., HEK293) Compound->CellPanel MTT MTT Assay (Metabolic Activity/Viability) CellPanel->MTT IC50 Calculate IC50 Values (Potency & Selectivity) MTT->IC50 LDH LDH Release Assay (Necrosis / Membrane Damage) IC50->LDH Select Active Compounds Apoptosis Apoptosis Assays IC50->Apoptosis Select Active Compounds Profile Construct Cytotoxicity Profile: - Potency (IC50) - Selectivity Index - Mode of Cell Death (Apoptosis vs. Necrosis) LDH->Profile Annexin Annexin V / PI Staining (Flow Cytometry) Apoptosis->Annexin Caspase Caspase-3/7 Activity Assay Apoptosis->Caspase Annexin->Profile Caspase->Profile

Caption: Tiered workflow for in vitro cytotoxicity assessment.

Causality Behind Experimental Choices
Cell LineCancer TypeCharacteristicsRationale
MCF-7 Breast AdenocarcinomaAdherent, Estrogen Receptor (ER)+Represents a common, hormone-responsive solid tumor type.[6][11]
A549 Lung CarcinomaAdherentA standard model for non-small cell lung cancer, a major indication in oncology.[12]
HCT116 Colorectal CarcinomaAdherentRepresents gastrointestinal cancers and is well-characterized for apoptosis studies.[13]
HEK293 Human Embryonic KidneyAdherentA non-cancerous cell line used to assess baseline cytotoxicity and selectivity.[7][11]
  • Primary Assay (MTT) : The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[14] Its simplicity and compatibility with 96-well plates make it ideal for the initial screening of multiple compounds at various concentrations to determine their IC50 values.[15][16]

  • Mechanistic Assays (LDH, Annexin V, Caspase) :

    • LDH Assay : Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[17][18] This assay is crucial for identifying compounds that induce non-programmed cell death.

    • Annexin V/PI Staining : This flow cytometry-based assay is the gold standard for detecting apoptosis.[19][20] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) can only enter cells with compromised membranes (late apoptotic/necrotic cells).[21][22] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[23]

    • Caspase-3/7 Assay : Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[24][25] Measuring their activity provides direct biochemical evidence that a compound is triggering the programmed cell death pathway.[26][27][28]

Protocols: A Self-Validating System

Each protocol is designed with integrated controls to ensure the reliability and reproducibility of the results. Adherence to these steps provides a self-validating framework for your experiments.

Protocol 1: MTT Cell Viability Assay (Primary Screening)

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[15]

Materials:

  • Selected cell lines (e.g., MCF-7, A549, HCT116, HEK293)

  • Complete culture medium (specific to cell line)

  • Test compounds (dissolved in DMSO, stock solution)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[6][16]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include "untreated control" wells (cells with fresh medium only) and "vehicle control" wells (cells with medium containing the highest concentration of DMSO used). Also include "blank" wells (medium only, no cells) for background correction.[16]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[6]

  • MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5] Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[5]

Protocol 2: LDH Release Assay (Membrane Integrity)

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture supernatant upon damage to the plasma membrane, which is a key feature of necrosis.[18] The released LDH catalyzes a reaction that results in a colorimetric product, proportional to the extent of cell lysis.[17]

Materials:

  • Cells cultured and treated in a 96-well plate as described in the MTT protocol.

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mixture and stop solution).

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Prepare Controls: In addition to the treated wells, prepare:

    • Low Control: Untreated cells (spontaneous LDH release).

    • High Control: Untreated cells treated with the lysis buffer provided in the kit (maximum LDH release).

    • Background Control: Medium only.

  • Sample Collection: After the compound incubation period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[13] This allows the remaining cells to be used for other assays if desired.[13]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance_Treated - Low_Control) / (High_Control - Low_Control)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer plasma membrane.[20] Fluorescently-labeled Annexin V has a high affinity for PS and is used to identify early apoptotic cells.[19] Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[21][23]

G cluster_0 Apoptotic Signaling cluster_1 Assay Targets Apoptotic_Stimulus Apoptotic Stimulus (e.g., Test Compound) PS_Translocation Phosphatidylserine (PS) Translocation PS moves to outer membrane leaflet Apoptotic_Stimulus->PS_Translocation Caspase_Activation Executioner Caspase Activation Caspase-3 and Caspase-7 Apoptotic_Stimulus->Caspase_Activation Membrane_Blebbing Membrane Blebbing PS_Translocation->Membrane_Blebbing Annexin_Assay Annexin V Assay Detects exposed PS PS_Translocation->Annexin_Assay Detects DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Caspase_Assay Caspase-3/7 Assay Measures enzyme activity Caspase_Activation->Caspase_Assay Measures Apoptotic_Body Apoptotic Body Formation Membrane_Blebbing->Apoptotic_Body DNA_Fragmentation->Apoptotic_Body

Caption: Key events in apoptosis and their detection methods.

Materials:

  • Cells treated in 6-well plates.

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) staining solution.

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[21]

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[5]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (rarely observed, often indicates mechanical damage).

Protocol 4: Caspase-3/7 Activity Assay

Principle: This assay uses a specific substrate for caspase-3 and -7 (e.g., Ac-DEVD-pNA or a fluorogenic equivalent) that, when cleaved by the active enzymes, releases a chromophore (pNA, para-nitroaniline) or a fluorophore.[24][26][28] The resulting signal is proportional to the caspase activity.

Materials:

  • Cells treated in a 96-well plate (white-walled for luminescence, clear for colorimetric).

  • Commercially available Caspase-3/7 Activity Assay Kit (e.g., luminescent Caspase-Glo® 3/7 or colorimetric kit).

  • Microplate reader (luminescence or absorbance at 405 nm).

Procedure (Example using a luminescent "add-mix-measure" kit):

  • Plate Equilibration: After compound treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[27]

  • Reagent Addition: Add 100 µL of the prepared reagent to each well of the 96-well plate.

  • Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light. This single addition lyses the cells and initiates the caspase reaction.[27]

  • Signal Reading: Measure the luminescence of each well using a microplate reader.

Data Analysis:

  • Subtract the average signal from the blank (no cells) wells.

  • Express the data as fold-change in caspase activity relative to the vehicle control.

Conclusion

This application guide outlines a systematic and robust methodology for assessing the in vitro cytotoxicity of novel compounds derived from the this compound scaffold. By progressing from high-throughput viability screening with the MTT assay to detailed mechanistic studies using LDH, Annexin V/PI, and Caspase-3/7 assays, researchers can efficiently identify potent compounds and characterize their primary mode of action. This multi-assay approach provides a comprehensive dataset essential for making informed decisions in the early stages of the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Kaur, K., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Vermes, I., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Kaur, K., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Kaur, K., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI. Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • International Journal of Modern Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from [Link]

  • Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • AstraZeneca. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-1,3-oxazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole. Retrieved from [Link]

  • MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]

  • Kim, D. H., et al. (2010). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archives of Pharmacal Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, side products, and troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles and field experience.

Introduction: Navigating the Synthesis

The synthesis of this compound is typically approached as a two-stage process: first, the construction of the 2-methyl-4-phenyl-1,3-oxazole core, followed by regioselective bromination. While seemingly straightforward, each stage presents unique challenges that can lead to significant side product formation and reduced yields. This guide provides the causal explanations behind these issues and offers validated protocols to mitigate them.

Part 1: Synthesis of the 2-Methyl-4-phenyl-1,3-oxazole Core

The most common and reliable method for constructing the oxazole core for this specific scaffold is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acetamido-1-phenylethan-1-one.[1][2]

Troubleshooting the Oxazole Core Synthesis

FAQ 1.1: My reaction to form the oxazole ring from 2-acetamido-1-phenylethan-1-one is giving a low yield and shows multiple spots on the TLC plate. What are the likely side products?

Answer: This is a frequent issue often stemming from incomplete reaction or harsh reaction conditions. The primary culprits are typically unreacted starting material, an incompletely dehydrated intermediate, or degradation products.

  • Causality: The Robinson-Gabriel synthesis requires a potent dehydrating agent (e.g., concentrated H₂SO₄, P₂O₅) to drive the final cyclization and aromatization step.[1][3] If the reaction time is too short or the temperature is too low, you may isolate the oxazoline intermediate. Conversely, excessively high temperatures or prolonged exposure to strong acid can lead to charring and decomposition of the phenyl and methyl groups.

  • Key Side Products:

    • Unreacted 2-acetamido-1-phenylethan-1-one: The starting material. It is more polar than the oxazole product and will have a lower Rf value on a normal-phase silica TLC plate.

    • 2-Methyl-4-phenyl-4,5-dihydro-1,3-oxazol-5-ol (Oxazoline intermediate): This is the product of cyclization without the final dehydration step. It is also more polar than the final product.

    • Degradation Products: A complex mixture of baseline material on the TLC, often resulting from the strong acidic conditions.

  • Troubleshooting & Protocol Validation:

    • Monitor Closely: Use TLC to monitor the disappearance of the starting material. The product, being more aromatic and less polar, will have a significantly higher Rf.

    • Temperature Control: Maintain a consistent temperature as specified in the protocol. For sulfuric acid-mediated dehydration, heating is typically required, but overheating should be avoided.[2]

    • Choice of Dehydrating Agent: Polyphosphoric acid (PPA) can sometimes offer better yields and cleaner reactions than sulfuric acid by providing a less aggressive medium.[4]

Robinson_Gabriel SM 2-Acetamido-1-phenylethan-1-one Protonation Protonation (Ketone Carbonyl) SM->Protonation H⁺ Side_Product_1 Incomplete Reaction: Residual Starting Material SM->Side_Product_1 If reaction is incomplete Cyclization Intramolecular Nucleophilic Attack (Amide Oxygen) Protonation->Cyclization Intermediate Oxazoline Intermediate (2-Methyl-4-phenyl-4,5- dihydro-1,3-oxazol-5-ol) Cyclization->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration H⁺, Heat Side_Product_2 Incomplete Dehydration: Oxazoline Intermediate Intermediate->Side_Product_2 If dehydration is incomplete Product 2-Methyl-4-phenyl-1,3-oxazole Dehydration->Product

Caption: Robinson-Gabriel synthesis pathway and common failure points.

Part 2: Regioselective Bromination of the Oxazole Core

Once the 2-methyl-4-phenyl-1,3-oxazole core is synthesized and purified, the next critical step is bromination. The primary challenge here is achieving high regioselectivity for the desired C5 position.

Troubleshooting the Bromination Step

FAQ 2.1: My crude NMR after bromination shows two major isomers. How do I confirm I have the desired 5-Bromo product, and what is the other isomer?

Answer: The most common side product during the electrophilic bromination of a 4-substituted oxazole is the corresponding 4-bromo isomer, although for this specific substrate, the 5-bromo isomer is the expected major product. The electronic properties of the oxazole ring dictate that the C5 position is generally the most susceptible to electrophilic attack.[5][6]

  • Causality & Regioselectivity: The oxygen atom in the oxazole ring is an activating, ortho-, para-director. The nitrogen atom is deactivating. The net effect makes the C5 and C4 positions the most electron-rich and reactive towards electrophiles. The phenyl group at C4 provides steric hindrance, which further favors substitution at the C5 position. However, a competing isomer, 4-Bromo-2-methyl-5-phenyl-1,3-oxazole , can form. A study by Pfizer Global Research and Development highlighted that reaction conditions, particularly the solvent, can significantly influence the C4/C5 bromination ratio.[7][8]

  • Identifying Isomers:

    • ¹H NMR Spectroscopy: The single proton on the oxazole ring is the key diagnostic signal. For the desired 5-Bromo product, there is no proton at C5, so you will not see a signal for an oxazole ring proton. For the 4-Bromo side product, you would still expect to see a singlet for the C5 proton.

    • NOE Spectroscopy: A Nuclear Overhauser Effect experiment can definitively distinguish the isomers. Irradiating the methyl protons at C2 should show an NOE correlation to the ortho-protons of the phenyl group at C4 in the case of the 4-bromo isomer, but not the 5-bromo.

FAQ 2.2: I am observing a significant amount of a di-brominated product by mass spectrometry. How can this be avoided?

Answer: The formation of 4,5-Dibromo-2-methyl-4-phenyl-1,3-oxazole indicates that the reaction conditions are too harsh or the stoichiometry of the brominating agent is incorrect.

  • Causality: The first bromination at C5 is an activating group, making the remaining C4 position susceptible to a second electrophilic attack, especially if excess brominating agent is present or the reaction temperature is too high.

  • Troubleshooting & Protocol Validation:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide, NBS). Using a large excess should be avoided.[9]

    • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and add the brominating agent slowly to control any exotherm.

    • Choice of Brominating Agent: NBS is generally a milder and more selective brominating agent than liquid bromine (Br₂), reducing the risk of over-bromination and other side reactions.[9]

Parameter Recommendation for C5 Selectivity Rationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂, reduces side reactions.
Equivalents 1.05 - 1.1 eq.Minimizes the risk of di-bromination.
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Aprotic solvents that are effective for NBS brominations.
Temperature 0 °C to Room TemperatureControls reaction rate and prevents over-bromination.
Monitoring TLC or LC-MSTrack the consumption of starting material to avoid prolonged reaction times.

FAQ 2.3: How can I effectively purify the desired 5-Bromo product away from the 4-Bromo isomer?

Answer: While optimizing the reaction is the best strategy, chromatographic separation is the most effective method for removing isomeric impurities.

  • Purification Protocol:

    • Column Chromatography: The two isomers have slightly different polarities. A carefully run silica gel column chromatography with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate gradient) can effectively separate them. The 5-bromo isomer is typically slightly less polar than the 4-bromo isomer.

    • Recrystallization: If the isomeric impurity is minor (<10%), recrystallization from a suitable solvent system (e.g., Ethanol/Water or Heptane/Ethyl Acetate) may be sufficient to achieve high purity.

Bromination_Selectivity cluster_0 Reaction Pathway cluster_1 Potential Products Start 2-Methyl-4-phenyl-1,3-oxazole Reaction Bromination (e.g., NBS, MeCN) Start->Reaction Product_Major MAJOR PRODUCT This compound Reaction->Product_Major Favored Pathway (C5 Attack) Product_Minor SIDE PRODUCT 4-Bromo-2-methyl-5-phenyl-1,3-oxazole Reaction->Product_Minor Minor Pathway (C4 Attack) Product_Over SIDE PRODUCT 4,5-Dibromo Product Product_Major->Product_Over Excess NBS or High Temp

Caption: Regioselectivity outcomes in the bromination of the oxazole core.

References

  • MDPI. (n.d.). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. Retrieved from [Link]

  • Unique Research Journal of Chemistry. (n.d.). STUDY ON SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF OXAZOLE BASED DERIVATIVES-A REVIEW. UJConline.net. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Wikipedia. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. ACS Publications. Retrieved from [Link]

  • Marmara Pharmaceutical Journal. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • ACS Publications. (n.d.). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fisher Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Methodology for the synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Oxazole. Slideshare. Retrieved from [Link]

  • ResearchGate. (n.d.). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Retrieved from [Link]

  • ChemInform. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform. Retrieved from [Link]

  • Organic Syntheses. (n.d.). C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles. Organic Syntheses Procedure. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Gabriel Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Our approach is grounded in mechanistic principles and field-tested expertise to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the 2-methyl-4-phenyl-1,3-oxazole core, commonly via the Robinson-Gabriel synthesis.[1][2][3] This is followed by a regioselective bromination at the C5 position of the oxazole ring, often employing N-Bromosuccinimide (NBS) as the brominating agent.[4][5] Understanding the nuances of each step is critical to achieving high yields and minimizing side products.

This guide will dissect each stage of the synthesis, offering detailed protocols, troubleshooting workflows, and a comprehensive FAQ section to address common challenges.

PART 1: Synthesis of the 2-methyl-4-phenyl-1,3-oxazole Precursor

The foundational step is the creation of the oxazole ring. The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, is a robust and widely used method.[1][2][6]

Experimental Protocol: Robinson-Gabriel Synthesis of 2-methyl-4-phenyl-1,3-oxazole

This protocol outlines the synthesis of the precursor from the readily available 2-aminoacetophenone hydrochloride and acetic anhydride.

Step 1: Acylation of 2-Aminoacetophenone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as toluene or dichloromethane (DCM).

  • Add a base, such as triethylamine (2.2 equivalents), to neutralize the hydrochloride salt and facilitate the acylation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-acetamidoacetophenone.

Step 2: Cyclodehydration to form the Oxazole Ring

  • To the crude 2-acetamidoacetophenone, add a cyclodehydrating agent. While traditional methods use strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) often provide better yields and fewer side reactions.

  • Heat the mixture, with the temperature depending on the chosen dehydrating agent (e.g., 80-100 °C for PPA).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing it with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-methyl-4-phenyl-1,3-oxazole by column chromatography on silica gel or recrystallization.

Troubleshooting the Robinson-Gabriel Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of 2-methyl-4-phenyl-1,3-oxazole Incomplete acylation in Step 1.Ensure complete neutralization of the hydrochloride salt. Use a slight excess of acetic anhydride.
Harsh cyclodehydration conditions leading to charring or side reactions.Use a milder cyclodehydrating agent like polyphosphoric acid. Optimize the reaction temperature and time.
Inefficient extraction or purification.Ensure proper pH adjustment during workup. Choose an appropriate solvent system for chromatography.
Presence of Unreacted 2-Acetamidoacetophenone Insufficient heating or reaction time during cyclodehydration.Increase the reaction temperature or prolong the reaction time. Monitor closely by TLC.
Deactivating impurities in the starting material.Use freshly purified starting materials.
Formation of Dark, Tarry Byproducts Use of strong, concentrated acids as the dehydrating agent.Switch to polyphosphoric acid or phosphorus oxychloride.
Overheating during the cyclodehydration step.Maintain a consistent and controlled temperature.

PART 2: Bromination of 2-methyl-4-phenyl-1,3-oxazole

The second stage of the synthesis is the regioselective bromination of the electron-rich oxazole ring at the C5 position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[5] The phenyl group at C4 and the methyl group at C2 direct the electrophilic substitution to the C5 position.

Experimental Protocol: Bromination with NBS
  • Dissolve 2-methyl-4-phenyl-1,3-oxazole (1 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • For radical-initiated bromination, add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated by UV irradiation. For electrophilic bromination, the reaction can often proceed without an initiator, sometimes with mild heating.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out and can be removed by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Troubleshooting the Bromination Step
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure the NBS is of high purity.
Decomposition of the product.Protect the reaction from light. Avoid excessive heating.
Formation of multiple brominated products.Use a slight excess of NBS (1.05-1.1 equivalents). Monitor the reaction carefully to avoid over-bromination.
Formation of Dibrominated or Other Side Products Excess NBS or prolonged reaction time.Use a controlled amount of NBS and monitor the reaction closely by TLC.
Reaction with solvent.Ensure the use of a non-reactive, anhydrous solvent.
Difficult Purification Co-elution of product and impurities.Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system.
Presence of residual succinimide.Ensure thorough filtration and washing of the crude product.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Oxazole Formation (Robinson-Gabriel) cluster_step2 Step 2: Bromination 2-Aminoacetophenone_HCl 2-Aminoacetophenone HCl 2-Acetamidoacetophenone 2-Acetamidoacetophenone 2-Aminoacetophenone_HCl->2-Acetamidoacetophenone Acylation Acetic_Anhydride Acetic Anhydride, Base Acetic_Anhydride->2-Acetamidoacetophenone Precursor 2-methyl-4-phenyl-1,3-oxazole 2-Acetamidoacetophenone->Precursor Cyclodehydration Cyclodehydration Cyclodehydrating Agent (e.g., PPA) Cyclodehydration->Precursor Final_Product This compound Precursor->Final_Product Bromination NBS N-Bromosuccinimide (NBS) NBS->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Bromination Yield

TroubleshootingBromination Start Low Yield of Brominated Product Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Optimize_Conditions Increase reaction time/temperature. Check NBS purity. Incomplete_Reaction->Optimize_Conditions Yes Side_Products Multiple Spots/Streaking? Incomplete_Reaction->Side_Products No Control_Stoichiometry Use 1.05 eq. NBS. Monitor closely. Side_Products->Control_Stoichiometry Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Optimize_Purification Optimize chromatography eluent. Attempt recrystallization. Purification_Issue->Optimize_Purification Yes Product_Decomposition Evidence of Decomposition? Purification_Issue->Product_Decomposition No Milder_Conditions Protect from light. Avoid excessive heat. Product_Decomposition->Milder_Conditions Yes

Sources

Technical Support Center: Purification of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we address common challenges and frequently asked questions to help you streamline your purification process and achieve high-purity products.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of this compound.

Q1: I'm observing poor separation between my desired product and impurities. What are the likely causes and how can I fix this?

A1: Poor separation is a frequent issue stemming from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase is critical for effective separation. If your solvent system is not optimized, compounds with similar polarities will co-elute.

    • Solution: Begin by running a series of Thin Layer Chromatography (TLC) plates with different solvent systems to determine the optimal mobile phase for separation.[1][2] A good starting point for many oxazole derivatives is a mixture of hexane and ethyl acetate.[3] If the spots are too high on the TLC plate (high Rf), your solvent system is too polar. Conversely, if the spots remain at the baseline (low Rf), it is not polar enough. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for your target compound.

  • Column Overloading: Loading too much crude material onto your column will lead to broad bands and overlapping peaks.[1]

    • Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[1][4] If you need to purify a large amount of sample, it is better to use a larger column than to overload a smaller one.[1]

  • Poorly Packed Column: An improperly packed column can result in channeling, where the solvent and sample flow unevenly through the stationary phase, leading to poor separation.[2]

    • Solution: Ensure your column is packed uniformly, without any cracks or air bubbles. Both dry and wet packing methods can be effective if performed carefully.[2]

Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?

A2: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds, including certain heterocycles.[5][6]

  • Confirmation of Decomposition: You can test for silica gel stability using a 2D TLC.[5][6] Spot your compound on the corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears off the diagonal, it indicates that your compound is degrading on the silica.[6]

  • Alternative Stationary Phases: If decomposition is confirmed, consider using a less acidic or neutral stationary phase.

    • Alumina: Can be a good alternative, especially for basic compounds.[7]

    • Florisil: A mild, neutral medium that can be effective for some separations.[7]

    • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine.[7]

  • Reversed-Phase Chromatography: For more polar compounds or when normal-phase chromatography fails, reversed-phase chromatography using a C18 column can be an excellent option.[1]

Q3: The product is taking a very long time to elute, or it's not coming off the column at all. What should I do?

A3: This issue typically arises when the compound is too polar for the chosen solvent system or interacts too strongly with the stationary phase.[1][5]

  • Increase Solvent Polarity: If your compound is moving too slowly, you can gradually increase the polarity of your mobile phase. This is known as a gradient elution.[5][8] For a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.

  • Stronger Solvents: If increasing the polarity of the current system is insufficient, you may need to switch to a stronger solvent system, such as dichloromethane/methanol.[1]

  • Methanol Purge: If you suspect your compound is still on the column after running a large volume of eluent, you can try a "methanol purge" by flushing the column with 100% methanol to elute any remaining polar compounds.[6]

Q4: My purified product contains a persistent impurity that has a very similar Rf value. How can I improve the resolution?

A4: Separating compounds with very similar polarities requires optimizing the selectivity of your chromatographic system.[9]

  • Change Solvent Selectivity: While hexane/ethyl acetate is a common choice, switching to a different solvent system with different chemical properties can alter the interactions with your compounds and improve separation. For example, trying a system with dichloromethane or toluene might provide the necessary selectivity.

  • Alternative Stationary Phases: For halogenated aromatic compounds like this compound, stationary phases with aromatic character, such as phenyl-bonded silica, can offer different selectivity through π-π interactions.[10][11][12]

  • High-Performance Liquid Chromatography (HPLC): If flash chromatography does not provide the desired purity, preparative HPLC can offer much higher resolution for difficult separations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: For most applications, standard silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective choice for the purification of oxazole derivatives.[13] However, the optimal stationary phase depends on the specific impurities in your crude mixture. If you encounter issues like compound decomposition or poor separation of aromatic impurities, consider the alternatives mentioned in the troubleshooting section, such as alumina or phenyl-bonded silica.[7][10][14]

Q2: How do I choose the right mobile phase for my column?

A2: The best practice is to first screen for an effective solvent system using TLC.[2][15] The goal is to find a solvent mixture that provides good separation between your target compound and any impurities, with the Rf of your product ideally between 0.2 and 0.4.[5] A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4]

Q3: How should I load my sample onto the column?

A3: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent and carefully pipette it onto the top of the column bed.[16] This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[16] This powder can then be carefully added to the top of the column. This technique often leads to better resolution as it ensures the sample is applied as a narrow band.

Q4: How can I scale up my purification from a small-scale experiment to a larger production?

A4: Scaling up column chromatography requires careful consideration to maintain the separation quality.[17]

  • Maintain Ratios: When you increase the amount of crude material, you must proportionally increase the column diameter and the amount of stationary phase.[18]

  • Constant Linear Velocity: To maintain resolution, the linear velocity of the mobile phase should be kept constant between the small and large-scale columns.[18] This means the flow rate will need to be increased proportionally to the cross-sectional area of the larger column.

  • Gradient Method: If you are using a gradient elution, the gradient should be scaled in terms of column volumes (CV) to ensure reproducibility.[18]

Quantitative Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, effective for a wide range of compounds.[13]
Sample Load 1-5% of silica gel massPrevents column overloading and ensures good separation.[1][4]
TLC Rf Target 0.2 - 0.4Provides a good starting point for column separation.[5]
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system for oxazoles.[3]

Experimental Workflow

Step-by-Step Protocol for Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and gradually increase the polarity).

    • Visualize the spots under UV light and identify a solvent system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either the wet or dry packing method, ensuring a uniform and crack-free bed.[2]

  • Sample Loading:

    • Choose between wet or dry loading based on the solubility of your crude product.[16]

    • For dry loading, dissolve the crude material, adsorb it onto a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[5]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (e.g., Silica Gel) TLC->Pack Determines Solvent Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Column Chromatography Workflow for Purification.

References

  • Chemical Science. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. DOI:10.1039/C9SC04906A. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Sorbead India. (n.d.). For The Pharmaceutical Industry - Column Chromatography. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 29). How to Scale Up Chromatography for Industrial Bioproduction. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]

  • Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE C-4 BROMINATION OF OXAZOLES: 4-BROMO-5-(THIOPHEN-2-YL)OXAZOLE. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, June 30). Product decomposed on silica gel. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • ACS Publications. (2011, May 23). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting incomplete cyclization in oxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxazole Synthesis

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for oxazole synthesis. As a cornerstone in medicinal chemistry and drug development, the oxazole ring is a privileged scaffold.[1][2] However, its synthesis is not without challenges, the most common of which is incomplete cyclization. This guide is structured to provide you, our fellow researchers and professionals, with a systematic, experience-driven approach to troubleshooting these synthetic hurdles. We will move beyond simple procedural lists to explore the causal relationships behind common failures, ensuring your path to the target molecule is both efficient and scientifically sound.

Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the primary questions that arise when an oxazole synthesis does not proceed to completion. These are foundational checks to perform before delving into method-specific issues.

Q1: My reaction has stalled. TLC analysis shows significant starting material remaining and a faint product spot. What are my immediate first steps?

A1: A stalled reaction is a classic indicator of suboptimal conditions or reagent issues. Before making drastic changes, follow this logical diagnostic sequence:

  • Verify Thermal Conditions: Is the reaction at the correct temperature? A low temperature may not provide the necessary activation energy for the final, often energy-intensive, cyclodehydration step.[3] Conversely, excessively high temperatures can lead to decomposition. Confirm your heat source (oil bath, heating mantle) is calibrated and providing consistent heat.

  • Assess Catalyst/Reagent Activity: If your synthesis uses a catalyst, its activity is paramount. Catalysts can deactivate over time or due to improper storage.[3][4] For cyclodehydrating agents, especially those sensitive to moisture (e.g., POCl₃, TFAA), using a freshly opened bottle or a recently purified/distilled reagent can be critical.[5][6]

  • Check Stoichiometry: Meticulously re-verify the molar ratios of your reactants. A slight excess of one reactant can sometimes be used to drive a reaction to completion, but a significant error in measurement can easily stall it.[3]

  • Extend Reaction Time: Some cyclizations are simply slow. Continue to monitor the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours) to determine if it is progressing, albeit slowly.[4]

Q2: I'm observing a new, prominent spot on my TLC plate that is not my starting material or the desired oxazole. What is this likely intermediate?

A2: The identity of the intermediate is highly dependent on the specific synthesis, but a common culprit across many methods is the pre-cyclization intermediate.

  • In the Robinson-Gabriel synthesis , you are likely observing the stable 2-acylamino-ketone starting material itself, or in some cases, an enol-form that has not cyclized.[7][8]

  • In the Fischer synthesis , a stable chloro-oxazoline intermediate may form but fail to eliminate HCl to yield the aromatic oxazole.[9]

  • In the Van Leusen synthesis , the most common intermediate is the 4-tosyl-4,5-dihydrooxazole (oxazoline).[10][11] Its presence indicates that the initial cycloaddition has occurred, but the base-mediated elimination of p-toluenesulfinic acid is incomplete.

Isolating and characterizing this intermediate by NMR or Mass Spectrometry can provide definitive proof and guide your optimization strategy.

Q3: How critical are anhydrous conditions for my reaction?

A3: Extremely critical. Water is the nemesis of most oxazole cyclization reactions, which are fundamentally dehydration processes.

  • Mechanism of Interference: Water can hydrolyze key intermediates, consume dehydrating agents, and quench catalysts. For instance, in the Fischer synthesis, water will prevent the formation of the necessary iminochloride intermediate from the cyanohydrin.[9][12] In the Robinson-Gabriel synthesis, the presence of water directly opposes the goal of cyclodehydration.[12]

  • Ensuring Anhydrous Conditions: Always use oven-dried or flame-dried glassware. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for DMF). Perform reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

Part 2: Method-Specific Troubleshooting Guides

While general principles apply, each major oxazole synthesis has unique failure points related to its mechanism.

Robinson-Gabriel Synthesis

This classic method involves the cyclodehydration of a 2-acylamino-ketone.[7][8] The primary challenge here is the choice and efficacy of the dehydrating agent.

Q4: My Robinson-Gabriel reaction is producing low yields and a significant amount of black, insoluble char. What is causing this decomposition?

A4: This is a hallmark issue of using a dehydrating agent that is too harsh for your substrate. While strong acids like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃) have been historically used, they are often aggressive, leading to charring and side-product formation, which directly lowers your yield.[5][12][13]

Solution: The key is to select a dehydrating agent with appropriate strength for your specific molecule.

  • Switch to a Milder Agent: Polyphosphoric acid (PPA) is an excellent alternative that has been shown to improve yields significantly, often to the 50-60% range, by promoting cyclization at a controlled rate with less decomposition.[5][13]

  • Modern Alternatives: For sensitive substrates, consider even milder, modern reagents. A combination of triphenylphosphine (PPh₃) and iodine (I₂) or the Dess-Martin periodinane (for specific pathways) can effect the cyclodehydration under much less aggressive conditions.[6][8]

Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentStrength/ActivityCommon IssuesRecommended Use Case
Conc. H₂SO₄ Very StrongSevere charring, low yields, substrate decomposition.[5][12]Robust, simple aromatic substrates. Use with caution.
POCl₃, PCl₅ StrongCan lead to chlorinated byproducts and decomposition.[5][12]When H₂SO₄ fails, but still a harsh option.
Polyphosphoric Acid (PPA) ModerateHigh viscosity can make stirring difficult.First choice for optimization. Generally improves yields.[13]
TFAA ModerateCan be expensive; corrosive.Effective for solid-phase synthesis.[6][8]
PPh₃ / I₂ MildStoichiometric byproducts (Ph₃P=O) must be removed.Excellent for sensitive or complex substrates.[8]
Fischer Oxazole Synthesis

This method relies on the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[9] Its success is almost entirely dependent on rigorous control of reagents and conditions.

Q5: My Fischer synthesis fails to produce the oxazole hydrochloride precipitate. The reaction mixture remains a solution. What is the most probable cause?

A5: The issue almost certainly lies with the hydrochloric acid or the solvent. The Fischer synthesis demands the use of dry, gaseous hydrogen chloride passed through an anhydrous ether solution.[9]

  • Aqueous HCl is Unsuitable: Using concentrated aqueous HCl will introduce water, which completely shuts down the reaction by preventing the formation of the key iminochloride intermediate.[9]

  • Solvent Purity is Key: The ether must be scrupulously dried. Any residual water or alcohol (often present as a stabilizer) will interfere.

  • Troubleshooting Steps:

    • Ensure your HCl gas is passed through a drying tube (e.g., filled with CaCl₂) before bubbling into the reaction.

    • Use freshly distilled diethyl ether from sodium/benzophenone.

    • Confirm the purity of your cyanohydrin and aldehyde starting materials, as impurities can inhibit the reaction.

Van Leusen Oxazole Synthesis

The Van Leusen reaction, which uses p-toluenesulfonylmethyl isocyanide (TosMIC), is a powerful method for creating 5-substituted oxazoles from aldehydes.[10][11] The most common point of failure is the base-mediated elimination step.

Q6: My Van Leusen reaction produces the oxazoline intermediate, which I can isolate, but it does not convert to the final oxazole. How can I facilitate the final elimination step?

A6: This is a very common scenario. The formation of the 4-tosyl-4,5-dihydrooxazole intermediate is often facile, but the subsequent elimination of p-toluenesulfinic acid to form the aromatic oxazole requires specific conditions.[10][11]

  • Role of the Base: A strong, non-nucleophilic base is required not only for the initial deprotonation of TosMIC but also to drive this final elimination. Potassium carbonate (K₂CO₃) is commonly used.[14] If you are using a weaker base (like Et₃N), it may not be sufficient to promote the elimination efficiently.[10]

  • Stoichiometry of the Base: Ensure you are using a sufficient excess of the base. Often, at least 2 equivalents are needed—one for the initial deprotonation and one to drive the elimination.

  • Thermal Promotion: The elimination step often requires heat. If you are running the reaction at room temperature, gently heating to 50-80 °C can provide the energy needed to overcome the activation barrier for elimination.[10]

  • Solvent Choice: Protic solvents like methanol or ethanol are typically used and facilitate the reaction pathway.[14]

Part 3: Visualization & Workflow

To provide a clear, at-a-glance guide for your lab work, the following flowchart illustrates a systematic troubleshooting workflow.

TroubleshootingWorkflow Start Incomplete Cyclization Observed (Low Yield, Stalled Reaction) Check_SM Step 1: Verify Starting Materials Start->Check_SM Check_Conditions Step 2: Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Step 3: Scrutinize Reagents & Stoichiometry Start->Check_Reagents SM_Purity Check Purity (NMR, GC/MS) Are they clean? Check_SM->SM_Purity SM_Structure Confirm Structure Is it the correct isomer/regioisomer? Check_SM->SM_Structure Solution Problem Solved: Proceed to Purification SM_Purity->Solution If Yes SM_Structure->Solution If Correct Temp Temperature Control Is it optimal and stable? Check_Conditions->Temp Time Reaction Time Is it sufficient? Check_Conditions->Time Anhydrous Anhydrous Conditions Is the system scrupulously dry? Check_Conditions->Anhydrous Temp->Solution If Optimized Time->Solution If Extended Anhydrous->Solution If Dry Stoichiometry Verify Stoichiometry Are molar ratios correct? Check_Reagents->Stoichiometry Dehydrating_Agent Dehydrating Agent (Robinson-Gabriel) Is it too harsh or too weak? Check_Reagents->Dehydrating_Agent Base_Catalyst Base/Catalyst (Van Leusen, etc.) Is it active and in sufficient quantity? Check_Reagents->Base_Catalyst Stoichiometry->Solution If Corrected Dehydrating_Agent->Solution If Changed Base_Catalyst->Solution If Optimized

Caption: A logical workflow for troubleshooting incomplete cyclization.

Part 4: Key Experimental Protocols

Accurate diagnosis requires reliable analytical data. Here are standardized protocols for monitoring your reaction.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the consumption of starting materials and the formation of products and intermediates.

Materials:

  • TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (a solvent system that gives good separation, e.g., 3:1 Hexanes:Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of ~0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of your starting material(s) on the TLC plate baseline as a reference.

  • In a separate lane, carefully spot a small aliquot of your crude reaction mixture.

  • Place the plate in the chamber, ensuring the baseline is above the eluent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely.

  • Visualize the spots under a UV lamp (typically at 254 nm). Circle the spots with a pencil.

  • Analysis: Compare the reaction mixture lane to the reference lanes. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.[3][15] An intermediate will appear as a new spot that may then diminish as the product spot intensifies.

Protocol 2: Analysis of Crude Reaction Mixture by ¹H NMR

Objective: To identify the components of the reaction mixture and determine the ratio of starting material to product/intermediate.

Procedure:

  • Work-Up a Small Aliquot: Withdraw a small sample (~0.1 mL) from the reaction mixture. Perform a simple aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄).

  • Prepare the Sample: Evaporate the solvent from the dried organic layer. Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Run a standard ¹H NMR spectrum.

  • Analysis:

    • Compare the crude spectrum to the known spectra of your starting materials and the expected product.

    • Look for characteristic peaks of key intermediates. For a Van Leusen reaction, for example, the appearance of signals for the 4-tosyl-4,5-dihydrooxazole can confirm the reaction has initiated but not completed elimination.[16]

    • By integrating key, non-overlapping peaks corresponding to the starting material and the product/intermediate, you can calculate a conversion ratio to quantitatively assess the reaction's status.

References

  • Arora, P., Arora, V., Lamba, H. S., & Wadhwa, D. (2012). Importance of Heterocyclic Chemistry: a Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2947-2954.
  • Banu, H., Shireen, A., & Javed, S. A. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 14(10), 5557-5564.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1694.
  • Sharma, V., & Kumar, P. (2022). This review compiles green synthetic methods intended for the synthesis of oxazole derivatives. Indian Journal of Pharmaceutical Sciences, 84(2), 263-273.
  • BenchChem (2025). Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. BenchChem.com.
  • BenchChem (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.com.
  • Singh, R., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2673(1).
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • SynArchive (n.d.). Robinson-Gabriel Synthesis. SynArchive.com.
  • Sharma, V., & Kumar, P. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-273.
  • Wikipedia (n.d.). Robinson–Gabriel synthesis. en.wikipedia.org.
  • BenchChem (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.com.
  • BenchChem (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.com.
  • Singh, R. P., et al. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • BenchChem (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.com.
  • Mukku, P., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28092-28104.
  • Kulkarni, B. A., & Ganesan, A. (1999). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Tetrahedron Letters, 40(30), 5637-5638.
  • Sisko, J., et al. (2006). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 47(36), 6507-6510.
  • Semantic Scholar (n.d.). Fischer oxazole synthesis. semanticscholar.org.
  • Leal-Lara, H., et al. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2020(2), M1131.
  • Wikipedia (n.d.). Fischer oxazole synthesis. en.wikipedia.org.
  • BenchChem (2025). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem.com.
  • Organic Chemistry Portal (n.d.). Synthesis of 1,3-oxazoles. organic-chemistry.org.
  • Sharma, V., & Kumar, P. (2022). Several conventional methods accessible for the synthesis of oxazole derivatives.
  • Fischer, E. (1896). Fischer oxazole synthesis. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
  • Wikipedia (n.d.). Oxazole. en.wikipedia.org.
  • Slideshare (n.d.). Oxazole. slideshare.net.
  • Organic Chemistry Explained (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube.
  • Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Esfahan, M. H., & Alavinezhad, S. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(4), 281-288.
  • Sharma, V., & Kumar, P. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277-2278.
  • Slideshare (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. slideshare.net.
  • Wikipedia (n.d.). Cook–Heilbron thiazole synthesis. en.wikipedia.org.
  • Vedejs, E., & Lu, Y. (2005). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 70(18), 7144-7149.
  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Mohammed, A. J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(11), 351-358.
  • Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.

Sources

Optimization of Suzuki coupling to avoid debromination of 5-bromo-oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_1_3_3_0_1_6_6_8_9_0_3_3_4 />## Technical Support Center: Optimization of Suzuki Coupling for 5-Bromo-Oxazoles

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation, particularly the prevalent issue of debromination. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and actionable solutions to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of a 5-bromo-oxazole is resulting in a significant amount of the debrominated oxazole. What is the primary cause of this side reaction?

A1: Debromination, or hydrodehalogenation, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl halides like 5-bromo-oxazoles.[1][2][3] The primary cause is often a competing reaction pathway where the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand.[2] This can then lead to reductive elimination of the debrominated product.[2] Sources of the hydride can include solvents (like alcohols), the base, or even trace amounts of water in the reaction mixture.[2]

Q2: How does the choice of palladium catalyst and ligand influence the extent of debromination?

A2: The catalyst and ligand system is critical.[4][5] For electron-deficient substrates, catalysts that favor a rapid rate of transmetalation and reductive elimination over competing side reactions are preferred.[6] Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often highly effective.[5][6][7] These ligands promote the desired catalytic cycle and can minimize the lifetime of intermediates that could lead to debromination.[8] Conversely, less electron-rich or sterically unencumbered ligands might not stabilize the catalytic species as effectively, potentially leading to a higher incidence of side reactions.[9]

Q3: Can the base I'm using be the culprit for the debromination I'm observing?

A3: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation, but an inappropriate choice can exacerbate debromination.[10][11][12] Strong bases, particularly in the presence of protic solvents, can generate species that act as hydride donors.[13] For sensitive substrates like 5-bromo-oxazoles, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than strong hydroxide bases.[4][12][14][15] Cesium carbonate (Cs₂CO₃) can also be effective, particularly in anhydrous conditions.[4][16]

Q4: I'm using standard solvents like THF or dioxane/water mixtures. Could this be contributing to the problem?

A4: While common, these solvent systems can be a source of issues. The presence of water, often necessary to solubilize the base, can be a source of protons that lead to protodeborylation of the boronic acid and can also participate in pathways leading to debromination of the aryl halide.[2] The polarity of the solvent can also influence the reaction's selectivity.[17][18] For particularly sensitive substrates, exploring anhydrous solvent systems may be beneficial.[19] However, complete removal of water can sometimes slow down the reaction, so careful optimization is key.

Troubleshooting Guide: Minimizing Debromination of 5-Bromo-Oxazoles

This section provides a structured approach to troubleshooting and optimizing your Suzuki coupling reaction to favor the desired C-C bond formation over debromination.

Problem 1: High Levels of Debrominated Oxazole Byproduct

Initial Diagnostic Steps:

  • Analyze Crude Reaction Mixture: Before purification, take an aliquot of your crude reaction mixture and analyze it by LC-MS and ¹H NMR to accurately quantify the ratio of desired product to the debrominated byproduct.

  • Purity of Starting Materials: Ensure your 5-bromo-oxazole, boronic acid, and all reagents are of high purity and dry. Boronic acids, in particular, can be prone to decomposition.[1]

Optimization Strategies:

ParameterRecommendationRationale
Catalyst/Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂).[5][6] Consider pre-formed palladium catalysts incorporating these ligands.These ligands accelerate the rate-limiting transmetalation and subsequent reductive elimination, outcompeting the debromination pathway.[8]
Base Switch to a milder, non-nucleophilic base. K₃PO₄ or K₂CO₃ are excellent starting points.[4][14] Use finely powdered and anhydrous base.Stronger bases can promote side reactions. Milder bases are sufficient for activating the boronic acid without introducing competing pathways.[11][20]
Solvent If using a biphasic system (e.g., dioxane/water), minimize the amount of water or consider anhydrous conditions with a soluble base (e.g., Cs₂CO₃ in dioxane).[4][16] Toluene can also be an effective solvent.Reducing protic sources can limit hydrodehalogenation.[2] However, some water is often necessary for efficient transmetalation with certain bases.[12]
Temperature Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is sluggish.Debromination can have a different activation energy than the desired coupling. Lower temperatures may favor the Suzuki reaction.
Additives The use of additives is generally not the first line of defense but can be explored. Some literature suggests that certain additives can stabilize the catalyst or intermediates.This is highly substrate-dependent and requires empirical screening.
Problem 2: Low Conversion and/or Decomposition of Starting Materials

Initial Diagnostic Steps:

  • Inert Atmosphere: Verify that your reaction setup is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[4][15] Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[1]

  • Boronic Acid Stability: Check the stability of your boronic acid under the reaction conditions. Heteroaryl boronic acids can be particularly prone to protodeborylation.[2] Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.[1]

Optimization Strategies:

ParameterRecommendationRationale
Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).For challenging couplings, a higher catalyst concentration can improve conversion rates.
Ligand:Palladium Ratio Optimize the ligand to palladium ratio. A 2:1 or slightly higher ratio is often optimal for monoligated palladium species that are highly active.The stoichiometry of the active catalytic species can be influenced by this ratio.
Reaction Time Monitor the reaction over a longer period. Some couplings, even when optimized, may require extended reaction times for full conversion.Ensure the reaction has reached completion before concluding it has low conversion.
Boronic Acid Equivalents Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).[15]This can help to drive the reaction to completion, especially if some of the boronic acid decomposes over the course of the reaction.

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycle and the point at which the debromination side reaction can occur.

Suzuki_Debromination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_intermediate R-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation + Ar-B(OR)₂ hydride_addition Hydride Addition pd_intermediate->hydride_addition pd_biaryl R-Pd(II)-Ar(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product R-Ar (Desired Product) reductive_elimination->product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->hydride_addition pd_hydride R-Pd(II)-H(L_n) hydride_addition->pd_hydride reductive_elimination_debrom Reductive Elimination pd_hydride->reductive_elimination_debrom reductive_elimination_debrom->pd0 debrom_product R-H (Debrominated Byproduct) reductive_elimination_debrom->debrom_product

Caption: Competing Suzuki coupling and debromination pathways.

Recommended Protocol for Optimization Screening

This protocol provides a starting point for screening conditions to minimize the debromination of a generic 5-bromo-oxazole.

Materials:

  • 5-bromo-oxazole substrate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-oxazole, arylboronic acid, and base.[15]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor and phosphine ligand to the flask. Subsequently, add the degassed solvent via syringe.[15]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 80 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product to determine the ratio of desired product to debrominated byproduct. Purify the desired product by column chromatography on silica gel.

By systematically evaluating the parameters outlined in this guide, researchers can significantly improve the outcome of their Suzuki coupling reactions with 5-bromo-oxazoles, leading to higher yields of the desired products and simplifying downstream purification efforts.

References

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Lima, C., Rodrigues, A. S. M. C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Syntheses Procedure. (n.d.). 5-(Thiophen-2-yl)oxazole - (1)..
  • BenchChem. (2025). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • The University of Manchester. (2006, June 8). Suzuki coupling of oxazoles. Research Explorer.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Download Table.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2025, August 6). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Request PDF.
  • PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.

Sources

Technical Support Center: Catalyst and Ligand Screening for Cross-Coupling with 5-Bromo-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-bromo-oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst and ligand screening. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize these often-challenging transformations.

Section 1: The Challenge and Strategy

The 5-bromo-oxazole scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling is not always straightforward. The oxazole ring system presents unique challenges; the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2] Therefore, a systematic and informed screening approach is critical for success.

General Screening Workflow

A logical screening process is paramount. Instead of a random walk through conditions, a tiered approach saves time and resources. The initial goal is to identify a promising catalyst system (palladium source + ligand) that provides any amount of the desired product. Subsequent tiers focus on optimizing the base, solvent, and temperature to maximize yield and minimize side reactions.

Screening_Workflow cluster_0 Tier 1: Catalyst & Ligand Discovery cluster_1 Tier 2: Base & Solvent Optimization cluster_2 Tier 3: Parameter Refinement start Define Transformation (e.g., Suzuki, Buchwald) screen_pd Select 2-3 Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Precatalyst) screen_ligand Select 3-5 Diverse Ligands (e.g., Buchwald, Josiphos, dppf) run_t1 Run Initial Screen (Fixed Base, Solvent, Temp) eval_t1 Product Formation? screen_base Screen 3-4 Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaO-t-Bu) eval_t1->screen_base troubleshoot Troubleshoot (See Guide Below) eval_t1->troubleshoot screen_solvent Screen 3-4 Solvents (e.g., Dioxane, Toluene, DMF, THF/H₂O) eval_t2 Improved Yield? opt_temp Optimize Temperature & Reaction Time eval_t2->opt_temp eval_t2->troubleshoot opt_loading Optimize Catalyst Loading success Successful Coupling

Caption: A logical workflow for catalyst and ligand screening.

Section 2: Frequently Asked Questions (FAQs)

Q1: Where should I begin my screening for a new 5-bromo-oxazole substrate? A1: Start by identifying the desired bond formation (C-C, C-N, etc.) and selecting a standard, robust set of initial conditions. For a Suzuki-Miyaura coupling, a combination of Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos with a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent like dioxane/water is a reliable starting point.[3][4][5] For a Buchwald-Hartwig amination, a palladium precatalyst paired with a biarylphosphine ligand (like a Buchwald ligand) and a base such as NaOtBu or K₃PO₄ is recommended.[6][7]

Q2: Why is 5-bromo-oxazole considered a "challenging" substrate? A2: There are two primary reasons. First, the nitrogen atom in the oxazole ring can act as a ligand for the palladium catalyst. This coordination can sequester the active catalytic species, leading to deactivation and low yields.[1][2] Second, the electronic properties of the oxazole ring influence the reactivity of the C-Br bond, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to simpler aryl bromides.

Q3: What are the most critical parameters to screen first? A3: The catalyst system—the combination of the palladium source and the ligand—is the most critical factor determining if a reaction will proceed at all. The ligand, in particular, dictates the stability and reactivity of the catalyst.[8] Therefore, the initial screen should always focus on identifying a promising Pd/ligand combination before optimizing other variables like base and solvent.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during cross-coupling experiments with 5-bromo-oxazoles.

Category 1: Low or No Conversion

Q: My reaction shows only starting material after 24 hours. What is the first thing to check? A: The primary suspects are the catalyst and the reaction atmosphere.

  • Catalyst/Ligand Inactivity: Ensure your palladium source and phosphine ligand have not degraded.[9] Phosphine ligands can oxidize if not stored properly under an inert atmosphere. Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, a step which can sometimes fail. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst to bypass this issue.[6][10]

  • Atmosphere: All cross-coupling reactions should be performed under a strictly inert atmosphere (Argon or Nitrogen).[3] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, halting the reaction. Ensure your solvents are properly degassed.[11]

Q: I see a small amount of product, but the reaction has stalled. How can I improve the conversion? A: Stalled reactions indicate a viable but inefficient catalytic system.

  • Increase Temperature: Many cross-coupling reactions require elevated temperatures (80-110 °C) to achieve reasonable rates.[2][3]

  • Switch to a More Active Ligand: The initial oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step. Switching to a more electron-rich and bulky ligand, such as the Buchwald-type dialkylbiarylphosphines (e.g., SPhos, XPhos), can accelerate this step and improve conversion.[8][12]

  • Re-evaluate the Base: The base plays a crucial role in both the transmetalation step (in Suzuki couplings) and catalyst turnover.[13] If using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ for Suzuki reactions, or an alkoxide like NaOtBu for Buchwald-Hartwig aminations.[3][6]

Q: My reaction mixture turned black immediately upon heating. What does this signify? A: The formation of a black precipitate is characteristic of "palladium black," which is finely divided, catalytically inactive palladium metal.[12] This indicates catalyst decomposition. The most common cause is an unstable catalytic complex, often due to an inappropriate ligand for the reaction conditions or substrate. Try using a more robust, sterically hindered ligand that better stabilizes the Pd(0) center.

Category 2: Significant Side Product Formation

Q: In my Suzuki coupling, I am observing a significant amount of de-brominated oxazole. What causes this and how can I prevent it? A: De-bromination (or dehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[2][9] This can be caused by trace amounts of water reacting with organopalladium intermediates. To minimize this, ensure you are using anhydrous solvents and high-purity reagents. Sometimes, changing the base or ligand can alter the reaction pathway to favor the desired cross-coupling over dehalogenation.

Q: My boronic acid is being consumed in my Suzuki reaction, but I'm getting a biaryl byproduct instead of my desired product. What is happening? A: This points to two potential side reactions:

  • Protodeboronation: The boronic acid reacts with trace water or other protic sources to cleave the C-B bond, rendering it inactive for the cross-coupling.[2][9] This is often exacerbated by high temperatures and certain bases. Using a more stable boron reagent, like a boronate ester (e.g., a pinacol ester), can mitigate this issue.[2]

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture is essential to prevent this.

Troubleshooting_Logic cluster_noconv Troubleshooting: No Conversion cluster_lowconv Troubleshooting: Low Conversion cluster_sideprod Troubleshooting: Side Products start Reaction Failed or Low Yield q1 What is the main observation? start->q1 no_conv No Conversion (Only SM) q1->no_conv No Product low_conv Low Conversion (SM + Product) q1->low_conv Some Product side_prod Side Products Dominant q1->side_prod Wrong Product check_cat Check Catalyst/Ligand Integrity & Age no_conv->check_cat check_atm Verify Inert Atmosphere & Degassing no_conv->check_atm check_reagents Confirm Reagent Purity no_conv->check_reagents inc_temp Increase Temperature low_conv->inc_temp strong_ligand Use More Active Ligand (e.g., Buchwald type) low_conv->strong_ligand strong_base Use Stronger Base low_conv->strong_base dehalo Dehalogenation -> Use Anhydrous Solvent side_prod->dehalo protodeb Protodeboronation -> Use Boronate Ester side_prod->protodeb homo Homocoupling -> Improve Degassing side_prod->homo

Caption: A decision tree for troubleshooting failed reactions.

Section 4: Key Experimental Protocols

General Protocol for Small-Scale Screening (Suzuki-Miyaura Coupling)

This protocol is designed for a 0.1 mmol scale reaction, suitable for parallel screening in vials.

  • Preparation: To a 2 mL glass vial equipped with a magnetic stir bar, add the 5-bromo-oxazole (0.1 mmol, 1.0 equiv.), the arylboronic acid (0.12 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.).

  • Inerting: Crimp seal the vial. Evacuate the vial and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[2]

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium source and ligand if desired. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.005 mmol, 5 mol%) and/or ligand to the vial.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 1.0 mL) via syringe.[11]

  • Reaction: Place the vial in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (e.g., 90 °C).

  • Monitoring: After the specified time (e.g., 12-24 hours), cool the reaction to room temperature. Take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion.[3]

  • Workup (for isolation): Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Section 5: Data Summaries

The following tables provide recommended starting points for various cross-coupling reactions with 5-bromo-oxazoles. These are not exhaustive but represent high-probability conditions for initial success.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendation 1Recommendation 2Rationale & Notes
Pd Source Pd(dppf)Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst. Pd(OAc)₂ is cheaper but requires a ligand.[4][5]
Ligand None (included in catalyst)SPhos (4-10 mol%)SPhos is a bulky, electron-rich ligand known to accelerate difficult couplings.[2][8]
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Cs₂CO₃ is more soluble and often more effective, but more expensive.[3]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Aqueous mixtures aid in dissolving the inorganic base and facilitate transmetalation.[11][14]
Temperature 80 - 100 °C90 - 110 °CHigher temperatures are often required for heteroaromatic substrates.[3]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendation 1 (Alkylamines)Recommendation 2 (Anilines)Rationale & Notes
Pd Source Pd₂(dba)₃ (1-2 mol%)tBuBrettPhos Pd G3 Precatalyst (2 mol%)Precatalysts offer reliability and high activity, especially for challenging substrates.[1][15]
Ligand tBuXPhos (2-4 mol%)None (included in precatalyst)The choice of ligand is critical and depends on the amine coupling partner.[6][8]
Base NaOtBu (1.4-2.2 equiv.)K₃PO₄ (2.0 equiv.)Strong bases like NaOtBu are common, but weaker bases like K₃PO₄ can be used for base-sensitive substrates.[6][7]
Solvent Toluene1,4-DioxaneAnhydrous, non-protic solvents are required.[16]
Temperature 100 - 110 °C100 °CHigh temperatures are typical for C-N bond formation.[6]

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • Technical Support Center: Suzuki Coupling with 2-Bromo-5-chlorobenzo[d]oxazole. BenchChem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Technical Support Center: 2-Bromo-5-chlorobenzo[d]oxazole Reaction Mechanism Challenges. BenchChem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
  • Synthesis of 5-bromooxazole (10·HCl).
  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. BenchChem.
  • Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions.
  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Buchwald-Hartwig Amin
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Screening of palladium catalysts for the Suzuki coupling of...
  • Why can't I achieve good yields for this Suzuki reaction?
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Buchwald-Hartwig Amin
  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Known methods for the preparation of substituted 5-bromooxazoles.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Taylor & Francis Online.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...

Sources

Stability of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-OXA-5BR-001

Last Updated: January 17, 2026

Introduction

5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a versatile heterocyclic intermediate crucial in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The inherent reactivity of the oxazole ring, combined with the electronic influence of its substituents—the electron-donating methyl group, the electron-withdrawing phenyl group, and the reactive bromo group—creates a unique chemical profile. However, this reactivity also presents stability challenges, particularly under acidic and basic conditions, which can lead to experimental irreproducibility, low yields, and purification difficulties.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to diagnose and mitigate stability issues encountered during the handling and reaction of this compound. Our goal is to explain the causality behind these phenomena, enabling you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.

Question 1: I'm observing a significant decrease in my product yield and multiple new spots on my TLC plate when running a reaction under acidic conditions (e.g., using HCl, H₂SO₄, or TFA). What is the likely cause?

Answer: The oxazole ring is susceptible to acid-catalyzed hydrolysis, a common degradation pathway for this class of heterocycles.[1][2] The reaction mechanism involves the protonation of the ring nitrogen (the most basic site), which significantly increases the electrophilicity of the C2 carbon. A subsequent nucleophilic attack by water, even in trace amounts, leads to ring cleavage.

The primary degradation product is the α-acylamino ketone, N-(1-phenyl-1-oxopropan-2-yl)acetamide. This degradation is often accelerated by heat.

Causality & Expert Insight:

  • Mechanism: The pyridine-like nitrogen at position 3 is the initial site of protonation.[1] This protonation breaks the aromaticity of the ring, making it highly susceptible to nucleophilic attack.

  • Substituent Effects: The phenyl group at C4 can influence the rate of hydrolysis through electronic effects, but the primary driver is the protonation of the ring nitrogen.

  • Recommendation:

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of water.

    • Use Lewis Acids: If acidic conditions are required, consider using a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) in an aprotic solvent, which may coordinate to the substrate differently and reduce the rate of hydrolysis compared to Brønsted acids.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

Question 2: My attempt to perform a nucleophilic substitution on the C5-bromo position using a strong base (e.g., NaOH, KOH, or alkoxides) is failing. I either recover the starting material or obtain a complex mixture of products. Why is this happening?

Answer: While the C5-bromo group is a potential site for substitution, strong nucleophilic bases can preferentially attack the oxazole ring itself, leading to ring cleavage rather than the desired substitution.[1][3] Oxazole rings are known to undergo nucleophilic attack, which often results in ring opening.[1]

Furthermore, the proton at the C2 position is the most acidic proton on the ring (pKa ≈ 20), making it susceptible to deprotonation by very strong bases like organolithiums (e.g., n-BuLi).[3][4] This can lead to metallation at C2 and subsequent side reactions.

Causality & Expert Insight:

  • Competing Pathways: Strong, hard nucleophiles like hydroxide or methoxide are aggressive and can attack the electrophilic carbons of the oxazole ring (primarily C2 and C5), initiating a ring-opening cascade. This is often a faster process than the substitution at the C5-bromo position.

  • Degradation Product: Base-catalyzed hydrolysis will also lead to the formation of the α-acylamino ketone, similar to the acid-catalyzed pathway, although the mechanism differs.

  • Recommendation:

    • Milder Bases: Use non-nucleophilic, sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge if the goal is deprotonation elsewhere in the molecule without affecting the oxazole.

    • Catalytic Approaches: For coupling reactions (e.g., Suzuki, Sonogashira), which often require a base, use milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ in combination with a suitable palladium catalyst. These conditions are generally well-tolerated by the oxazole ring.

    • Temperature Control: Keep the reaction temperature as low as possible to disfavor the higher activation energy pathway of ring cleavage.

Question 3: After a basic aqueous workup of my reaction mixture, my NMR and LC-MS analyses show an unexpected major peak. What could this compound be?

Answer: The most likely culprit is the hydrolytic degradation product, N-(1-phenyl-1-oxopropan-2-yl)acetamide. The oxazole ring can be cleaved under basic conditions, especially during a prolonged or heated aqueous workup.[5]

Causality & Expert Insight:

  • Analytical Signatures:

    • LC-MS: You will observe a new peak with an [M+H]⁺ corresponding to the molecular weight of the degradation product (C₁₁H₁₃NO₂ = 191.23 g/mol ). This is a net loss of bromine and addition of two water molecules compared to the starting material.

    • ¹H NMR: Look for the disappearance of the characteristic oxazole signals and the appearance of signals corresponding to an amide N-H (broad singlet, ~7-8 ppm), a methyl ketone (singlet, ~2.1 ppm), and a methine proton adjacent to the ketone and amide (quartet or multiplet, ~5.0-5.5 ppm).

  • Recommendation:

    • Minimize Contact Time: Perform basic workups quickly and at low temperatures (e.g., using an ice bath).

    • Use Weaker Bases: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃ for neutralization, as it is less likely to induce hydrolysis.

    • Direct Extraction: If possible, dilute the reaction mixture with an organic solvent and wash with brine or water directly, avoiding a strong basic wash altogether. Dry the organic layer and concentrate it. The purification can then be done via chromatography.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound to ensure long-term stability?

A: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] For long-term storage (months to years), refrigeration (2-8°C) under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill) is highly recommended to protect against ambient moisture and oxidative degradation.[6]

Q: Which solvents are generally considered "safe" for reactions involving this oxazole?

A: Aprotic solvents are generally preferred.

  • Excellent: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (ACN), N,N-Dimethylformamide (DMF). Ensure they are anhydrous.

  • Use with Caution: Protic solvents like methanol and ethanol can participate in ring-opening reactions, especially in the presence of acid or base catalysts. Water is the primary concern for hydrolysis.

Q: How does the bromine substituent at C5 affect the overall stability of the oxazole ring?

A: The bromine atom is an electron-withdrawing group via induction, which can slightly decrease the electron density of the ring. This can make the ring carbons (especially C5) more susceptible to nucleophilic attack. However, the dominant factor in stability under acidic or basic conditions remains the inherent reactivity of the oxazole core itself—specifically, the basicity of the ring nitrogen and the electrophilicity of the ring carbons.

Data Summary & Visualization

Table 1: Stability Profile and Recommended Conditions

ConditionRisk LevelPrimary Degradation PathwayKey Degradation ProductRecommended Mitigation
Strong Acid (e.g., 1M HCl) HighAcid-Catalyzed HydrolysisN-(1-phenyl-1-oxopropan-2-yl)acetamideUse anhydrous conditions; consider Lewis acids; low temperature.
Strong Base (e.g., 1M NaOH) HighBase-Catalyzed HydrolysisN-(1-phenyl-1-oxopropan-2-yl)acetamideUse mild inorganic bases (K₂CO₃, NaHCO₃); low temperature; short exposure.
Aqueous Neutral (pH ~7) LowSlow HydrolysisN-(1-phenyl-1-oxopropan-2-yl)acetamideStore in a dry environment; avoid prolonged exposure to moisture.
Elevated Temperature (>60°C) ModerateAccelerates HydrolysisN-(1-phenyl-1-oxopropan-2-yl)acetamidePerform reactions at the lowest effective temperature.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Int [label="Protonated Oxazolium Ion\n(Activated Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Int [label="Ring-Opened Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Degradation Product:\nN-(1-phenyl-1-oxopropan-2-yl)acetamide", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Acid_Int [label=" H⁺ (Acidic Conditions)\n(Fast)", color="#4285F4"]; Acid_Int -> Product [label=" +H₂O\n(Ring Cleavage)", color="#4285F4"]; Start -> Base_Int [label=" OH⁻ (Basic Conditions)\n(Fast)", color="#34A853"]; Base_Int -> Product [label=" Workup/Rearrangement", color="#34A853"]; }

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Assessing Stability under Acidic Conditions via HPLC

This protocol provides a robust method for quantifying the degradation of this compound under defined acidic stress.

  • Materials & Equipment:

    • This compound (high purity)

    • HPLC system with UV detector (e.g., monitoring at 254 nm)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Deionized water (HPLC grade)

    • Hydrochloric acid (HCl), 1.0 M solution

    • Sodium hydroxide (NaOH), 1.0 M solution

    • Class A volumetric flasks and pipettes

  • Procedure:

    • Stock Solution Preparation: Accurately weigh ~10 mg of the oxazole and dissolve it in acetonitrile in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

    • Time-Zero (T₀) Sample: Dilute 1 mL of the stock solution into a 10 mL volumetric flask with 50:50 acetonitrile/water. This is your 10 µg/mL T₀ sample. Analyze immediately by HPLC to determine the initial peak area.

    • Stress Sample Preparation: In a sealed vial, mix 5 mL of the stock solution with 5 mL of 0.2 M HCl (to get a final concentration of 0.1 M HCl and 50 µg/mL of the compound).

    • Incubation: Store the stress sample at a controlled temperature (e.g., 40°C).

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the stress sample.

    • Quenching: Immediately add the 100 µL aliquot to a vial containing 100 µL of 0.1 M NaOH to neutralize the acid and stop the degradation. Dilute with 800 µL of 50:50 acetonitrile/water.

    • HPLC Analysis: Inject the quenched sample into the HPLC system.

      • Mobile Phase: Isocratic or gradient elution (e.g., starting with 60% Acetonitrile / 40% Water, adjust as needed for good separation).

      • Flow Rate: 1.0 mL/min.

      • Detection: 254 nm.

  • Data Analysis:

    • Identify the peak for the parent compound and any major degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ peak area.

    • Plot the percentage remaining versus time to determine the degradation rate.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (2023). Oxazole. Wikipedia. Retrieved from [Link]

  • Singh, G., et al. (2012). Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides. PubMed. Retrieved from [Link]

  • Phalke, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • YouTube. (2023). OXAZOLE. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Salama, F. M., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product. MedCrave online. Retrieved from [Link]

Sources

Technical Support Center: Isomeric Impurity Removal from 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical support guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with isomeric purity in the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole. This valuable oxazole building block is often prepared through synthetic routes where regioselectivity is not absolute, leading to the formation of closely related isomers that can be difficult to separate and may compromise downstream applications and biological evaluations. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomeric impurity in the synthesis of this compound, and how is it formed?

The primary and most challenging impurity is typically the constitutional isomer, 4-Bromo-2-methyl-5-phenyl-1,3-oxazole or the regioisomer 5-Bromo-4-methyl-2-phenyl-1,3-oxazole . The specific isomer depends on the synthetic route. For instance, in syntheses that construct the oxazole ring, such as the Robinson-Gabriel synthesis or variations involving the cyclization of α-acylamino ketones, the regiochemical outcome is dictated by which carbonyl group is attacked during the cyclodehydration step.[1][2] If the starting materials are not appropriately biased electronically or sterically, a mixture of regioisomers can be formed, leading to the co-production of the undesired isomer alongside the target molecule.

Q2: Why is the complete removal of these isomeric impurities critical for drug development?

In the context of pharmaceutical development, even structurally similar isomers can exhibit vastly different pharmacological and toxicological profiles. One isomer might be a potent therapeutic agent, while another could be inactive, less active, or even toxic. Regulatory agencies like the FDA mandate strict control over isomeric impurities. Their presence can confound structure-activity relationship (SAR) studies, lead to inconsistent biological data, and pose significant safety risks. Therefore, achieving high isomeric purity (>99.5%) is a non-negotiable prerequisite for advancing a compound through preclinical and clinical development.

Q3: What are the primary analytical techniques for identifying and quantifying these isomers?

A multi-pronged analytical approach is recommended for robust characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both quantification and separation. A well-developed HPLC method can resolve the desired product from its isomers, allowing for accurate purity assessment. UV detection is typically sufficient given the aromatic nature of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for unambiguous structural confirmation. The chemical environments of the methyl and phenyl groups are distinct in each isomer, resulting in different chemical shifts. For example, the protons of the methyl group at the C2 position will have a different chemical shift compared to a methyl group at the C4 position.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms that the impurity has the same molecular weight as the product, which is a key indicator of isomerism. Fragmentation patterns can sometimes, but not always, help differentiate between isomers.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the purification process in a practical, question-and-answer format.

Q4: My standard reverse-phase HPLC method (C18 column) shows co-eluting or poorly resolved peaks for my product and its isomer. What is the root cause and how can I improve separation?

Causality: Standard C18 columns separate primarily based on hydrophobicity. Constitutional isomers like these often have very similar polarities and hydrophobicities, leading to poor resolution. The subtle differences in their three-dimensional shape and electron distribution are not effectively exploited by simple hydrophobic interactions.

Solution: You must introduce an alternative separation mechanism.

  • Change the Stationary Phase: Move beyond C18. Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent first choice. They introduce π-π stacking interactions between the phenyl rings of the stationary phase and the phenyl group on your oxazole isomers.[3] The different positioning of the phenyl group in each isomer will cause differential retention, often dramatically improving resolution.

  • Modify the Mobile Phase: Incorporating a different organic modifier can alter selectivity. If you are using acetonitrile, try methanol, or vice-versa. Their different dipole moments and hydrogen bonding capabilities can influence interactions with the stationary phase and your analytes differently.

  • Optimize Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Systematically varying the column temperature (e.g., 25°C, 35°C, 45°C) can sometimes improve resolution, although it is often a less impactful parameter than stationary phase selection.

Stationary PhasePrimary Separation MechanismPerformance with Oxazole IsomersRecommendation
C18 (Octadecylsilane) HydrophobicityOften poor resolution (Rs < 1.2) due to similar polarities.Not recommended for baseline separation.
Phenyl-Hexyl Hydrophobicity, π-π interactionsGood to excellent resolution (Rs > 1.5) is achievable.Primary Recommendation. Provides alternative selectivity.
Pentafluorophenyl (PFP) Hydrophobicity, π-π, dipole-dipole, ion-exchangeExcellent resolution. Offers complex interaction modes.A strong alternative if Phenyl-Hexyl is insufficient.
Chiral Stationary Phase Enantioselective interactionsNot applicable for constitutional isomers/regioisomers.Only use for separating enantiomers, not these impurities.[4][5]
Q5: I'm attempting preparative purification via flash column chromatography, but the fractions are still mixed. How can I enhance the separation?

Causality: The lower efficiency of flash chromatography compared to HPLC means that a solvent system that shows marginal separation on an analytical HPLC column will likely fail on a preparative scale. The key is to develop a robust separation on TLC or analytical HPLC first.

Solution:

  • Solvent System Optimization: The goal is to maximize the difference in retention factor (ΔRf) on a TLC plate. A good target is a ΔRf of at least 0.1, with the lower spot having an Rf of ~0.2-0.3. Systematically screen solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/DCM, Toluene/Ethyl Acetate).

  • Dry Loading: Instead of dissolving your crude material in a strong solvent and injecting it, adsorb it onto a small amount of silica gel or Celite®. This "dry loading" technique results in a much tighter injection band at the top of the column, which is critical for resolving closely eluting compounds.

  • Column Dimensions and Gradient: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates. Employ a shallow gradient (or even isocratic elution if the separation is good) to give the compounds more time to resolve as they travel through the column.

Q6: Chromatographic methods are resulting in significant product loss and are not scalable. Is fractional crystallization a viable alternative?

Causality: Yes, fractional crystallization is an excellent and highly scalable purification technique, provided the isomers have sufficiently different solubilities in a given solvent system.[6][7] The process relies on the principle that as a saturated solution cools, the less soluble component will crystallize out first, leaving the more soluble impurity enriched in the mother liquor.[8]

Solution: A systematic solvent screen is required.

  • Solvent Screening: Test the solubility of your impure material in a range of solvents at both room temperature and elevated temperature (e.g., reflux). Ideal solvents will show a large difference in solubility with temperature (dissolves when hot, poorly soluble when cold).

  • Execution: Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution. Allow it to cool slowly and without agitation. Rapid cooling traps impurities.

  • Analysis: Collect the first crop of crystals, and analyze both the crystals and the remaining mother liquor by HPLC. If the crystals are enriched in your desired product and the mother liquor is enriched in the impurity, the method is viable. Several recrystallization cycles may be needed to achieve the desired purity.

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Purity of First Crystal Crop (Desired Isomer %)Recommendation
Methanol 1515092%Promising candidate. Good solubility differential.
Isopropanol 812095%Excellent candidate. Lower initial solubility may improve recovery.
Acetonitrile 2520088%Less effective enrichment.
Toluene 40>30085%Poor enrichment, likely co-crystallization.
Heptane <15-Insufficient solubility.

Validated Experimental Protocols

Protocol 1: HPLC Method for Isomer Quantification
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Kinetex® 5 µm Phenyl-Hexyl 100 Å, LC Column 150 x 4.6 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Protocol 2: Fractional Crystallization for High-Purity Material
  • Place 10.0 g of the impure this compound (e.g., 90% purity) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add isopropanol (see Table 2) in portions while heating to a gentle reflux (~80°C) until all the solid has just dissolved. Note the total volume of solvent used.

  • Remove the flask from the heat source, cover it with glass wool to ensure slow cooling, and allow it to cool undisturbed to room temperature over several hours.

  • Further cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum at 40°C to a constant weight.

  • Analyze the purity of the dried crystals and the mother liquor by the validated HPLC method (Protocol 1).

  • Repeat the process if purity specifications are not met.

Visualized Workflows

Diagram 1: Isomer Purification Workflow

This diagram outlines the logical flow from initial synthesis to obtaining the final, pure compound.

cluster_0 Synthesis & Initial Analysis cluster_1 Purification Strategy cluster_2 Execution & Final QC A Crude Product from Oxazole Synthesis B HPLC & NMR Analysis to Confirm Isomer Presence A->B C Fractional Crystallization (Solvent Screening) B->C Scalable Approach D Preparative Chromatography (Method Development) B->D Smaller Scale or Difficult Separation E Perform Recrystallization Cycles C->E F Run Flash Column D->F G Analyze Purity of Fractions/ Crystal Batches E->G F->G H Combine Pure Fractions/ Collect Pure Crystals G->H I Final QC Analysis (Purity > 99.5%) H->I J Pure Compound I->J

Caption: Logical workflow for purification and quality control.

Diagram 2: Troubleshooting HPLC Separation

This decision tree helps scientists troubleshoot and optimize their analytical method for isomer separation.

Start Start: Poor Resolution on Standard C18 Column (Rs < 1.5) Q1 Switch to Phenyl-Hexyl Stationary Phase? Start->Q1 A1_Yes Resolution Improved? Q1->A1_Yes Yes A1_No Switch to PFP Stationary Phase Q1->A1_No No End_Success Method Optimized (Rs >= 1.5) A1_Yes->End_Success Yes Q2 Optimize Mobile Phase (ACN vs MeOH) A1_Yes->Q2 No A1_No->Q2 Q3 Optimize Temperature (25-45°C) Q2->Q3 Q3->End_Success

Caption: Decision tree for optimizing HPLC isomer separation.

References

  • Ma, J., Zou, Q., Wang, C., Yin, G., & Li, F. (2022). Base-promoted dibromination of enamides using CBr4 as a bromine source provides β,β-dibrominated secondary enamides. The Journal of Organic Chemistry, 87(22), 15670-15678. Available from: [Link]

  • Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). A highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones. Organic Letters, 16(22), 5906-5909. Available from: [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(19), 2859-2884. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 17, 2026, from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved January 17, 2026, from [Link]

  • Suleiman, Y., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6227. Available from: [Link]

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • Chemistry LibreTexts. (2019). Fractional crystallization. Retrieved January 17, 2026, from [Link]

  • Krishna, R. (2015). Separating Mixtures by Exploiting Molecular Packing Effects in Adsorbents and Membranes. YouTube. Retrieved January 17, 2026, from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Alternative Synthetic Routes to 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole. This guide is designed for researchers, chemists, and professionals in drug development who are exploring or troubleshooting the synthesis of this valuable halogenated heterocyclic intermediate. Halogenated oxazoles are crucial building blocks in organic synthesis, particularly for creating complex molecules through transition metal-catalyzed cross-coupling reactions.[1] This document provides in-depth, experience-driven answers to common challenges and questions regarding its synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Overview of Core Synthetic Strategies

The synthesis of this compound can be approached via two primary strategic pathways. The choice between them often depends on the availability of starting materials, scalability, and desired control over regiochemistry.

  • Strategy A: Post-Cyclization Bromination. This is a classical and widely-used approach where the 2-methyl-4-phenyl-1,3-oxazole core is first synthesized and subsequently brominated at the C5 position.

  • Strategy B: Direct Ring Construction. This modern approach involves constructing the oxazole ring from precursors that already contain the necessary bromine atom, ensuring regiochemical purity from the outset.

G cluster_0 Core Synthetic Strategies start Target: This compound stratA Strategy A: Post-Cyclization Bromination start->stratA stratB Strategy B: Direct Ring Construction start->stratB stepA1 Step 1: Synthesize 2-methyl-4-phenyl-1,3-oxazole stratA->stepA1 stepB1 Synthesize from Brominated Precursors stratB->stepB1 stepA2 Step 2: Electrophilic Bromination (at C5) stepA1->stepA2 stepA2->start Final Product stepB1->start Final Product

Caption: High-level overview of the two primary synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable classical methods for synthesizing the 2-methyl-4-phenyl-1,3-oxazole core needed for Strategy A?

A: The two most established and reliable methods are the Robinson-Gabriel synthesis and the reaction of an α-haloketone with a primary amide.[2][3]

  • Robinson-Gabriel Synthesis: This involves the cyclodehydration of a 2-acylamino-ketone.[4][5] For this specific target, the precursor is N-(1-oxo-1-phenylpropan-2-yl)acetamide. This method is robust, and the starting material can often be prepared from readily available α-amino acids.[4]

  • α-Haloketone with Amide: This method involves reacting an α-haloketone, such as 2-bromo-1-phenylpropan-1-one, with acetamide. It is an efficient and straightforward process for forming the 2,4-disubstituted oxazole ring.[3]

Q2: How is the bromine atom typically introduced onto a pre-formed oxazole ring?

A: The bromine is introduced via electrophilic aromatic substitution. The oxazole ring is generally reactive towards electrophiles, with substitution favoring the C4 and C5 positions over the more electron-deficient C2 position.[2] For a 2,4-disubstituted oxazole like ours, the C5 position is the most activated and accessible site for bromination. Milder brominating agents like N-Bromosuccinimide (NBS) are preferred to control the reaction and prevent over-bromination.

Q3: Are there single-pot methods to construct the 5-bromo-oxazole ring directly (Strategy B)?

A: Yes, modern organic synthesis has developed methods that achieve this. One notable strategy involves the copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides.[6] This approach builds the 5-bromo-oxazole ring in a highly regioselective manner, avoiding the potential for isomeric byproducts that can occur during electrophilic bromination of an existing ring.[6]

Q4: What key factors should I consider when choosing between Strategy A and Strategy B?

A:

  • Starting Material Availability: Strategy A relies on precursors like α-amino ketones or α-haloketones, which may be more commercially available or easier to synthesize. Strategy B requires more specialized starting materials like β,β-dibrominated enamides.

  • Regioselectivity: Strategy B offers superior regiochemical control, as the bromine's position is fixed from the start. Strategy A is dependent on the inherent selectivity of electrophilic substitution, which is generally high for the C5 position in this case but can sometimes lead to trace impurities.

  • Scalability and Safety: Strategy A may involve the use of harsh dehydrating agents (like H₂SO₄) and requires careful control of the bromination step to avoid runaway reactions or over-bromination. Strategy B, particularly the copper-catalyzed route, often proceeds under milder conditions.[6]

  • Overall Yield and Step Economy: Strategy B can be more step-economical, potentially leading to a higher overall yield by avoiding the isolation of the non-brominated intermediate.

Troubleshooting Guide 1: Strategy A - Post-Cyclization Bromination

This guide addresses common issues encountered when first building the oxazole core and then performing bromination.

Part A: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole

Q: My Robinson-Gabriel synthesis using N-(1-oxo-1-phenylpropan-2-yl)acetamide is giving a low yield (<40%). What are the likely causes and solutions?

A: Low yields in the Robinson-Gabriel synthesis are almost always related to the choice and handling of the cyclodehydrating agent.

  • The Problem with Classical Reagents: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) can cause charring, polymerization, and other side reactions, leading to significantly reduced yields.[3]

  • The Causality: The mechanism involves protonation of a carbonyl, intramolecular attack by the amide oxygen to form a dihydrooxazolol intermediate, and subsequent dehydration.[7] Harsh acidic conditions can promote undesired side reactions of these sensitive intermediates.

G cluster_mech Robinson-Gabriel Mechanism Acylamino\nKetone Acylamino Ketone Protonated\nIntermediate Protonated Intermediate Acylamino\nKetone->Protonated\nIntermediate H⁺ (Acid) Dihydrooxazolol\n(Cyclized) Dihydrooxazolol (Cyclized) Protonated\nIntermediate->Dihydrooxazolol\n(Cyclized) Intramolecular Nucleophilic Attack Oxazole Oxazole Dihydrooxazolol\n(Cyclized)->Oxazole -H₂O (Dehydration)

Caption: Simplified Robinson-Gabriel cyclodehydration mechanism.

  • Recommended Solutions:

    • Switch to Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent for this reaction, often increasing yields to the 50-60% range or higher by providing a milder, homogenous reaction medium.[3]

    • Use Trifluoroacetic Anhydride (TFAA) or Triflic Anhydride (Tf₂O): These powerful dehydrating agents can be very effective, though they are more expensive. They often result in cleaner reactions and high yields.[7]

    • Dess-Martin Periodinane followed by PPh₃/I₂: For sensitive substrates, a two-step, one-pot procedure involving oxidation with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine is a highly effective, albeit more complex, alternative.[4]

Part B: Electrophilic Bromination

Q: I'm trying to brominate 2-methyl-4-phenyl-1,3-oxazole with elemental bromine (Br₂), but I'm getting a dark, messy reaction mixture with multiple spots on TLC, suggesting over-bromination or decomposition. How can I achieve clean, selective C5-monobromination?

A: Elemental bromine is a very strong and often unselective electrophile that can easily lead to multiple brominations and side reactions with an activated heterocyclic system like an oxazole.

  • The Problem with Br₂: The high reactivity of Br₂ makes it difficult to control the stoichiometry, especially on a larger scale. It can also generate HBr as a byproduct, which can catalyze decomposition.

  • The Solution - N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective bromination of activated rings. It provides a low, steady-state concentration of bromine in the reaction mixture, which dramatically improves selectivity and minimizes side reactions.

  • Causality and Control: The reaction with NBS can proceed via an ionic or radical pathway depending on the conditions.

    • For an ionic pathway, which is typical for electrophilic substitution on an electron-rich ring, polar solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are used in the dark.

    • For a radical pathway, non-polar solvents like carbon tetrachloride (CCl₄) are used with a radical initiator (e.g., AIBN or benzoyl peroxide) or photochemical initiation (UV light). For this substrate, the ionic pathway is generally preferred and more reliable.

  • Troubleshooting Checklist:

    • Switch to NBS: Use 1.0-1.1 equivalents of NBS.

    • Solvent Choice: Use a polar aprotic solvent like CH₃CN.

    • Temperature Control: Run the reaction at room temperature or slightly below (0 °C to RT) to enhance selectivity.

    • Purity of NBS: Ensure the NBS is pure. It can be recrystallized from water if necessary.

    • Monitor Carefully: Follow the reaction progress by TLC. The product spot should be less polar than the starting material. Quench the reaction as soon as the starting material is consumed to prevent side reactions.

Troubleshooting Guide 2: Strategy B - Direct Ring Construction

This guide focuses on a modern alternative: building the 5-bromo-oxazole ring directly.

Q: I am interested in the modern route using a Cu(I)-catalyzed cyclization of a β,β-dibrominated enamide. What are the critical parameters for success, and what issues might I encounter?

A: This is an elegant and powerful method reported in the literature.[6] The success of this synthesis hinges on the successful execution of two key transformations: the formation of the dibrominated enamide precursor and its subsequent copper-catalyzed cyclization.

G cluster_1 Workflow: Direct Construction via Cu(I) Cyclization enamide N-alkenyl acetamide dibromo β,β-dibrominated enamide enamide->dibromo CBr₄, Base product 5-Bromo-2-methyl-4-phenyl -1,3-oxazole dibromo->product Cu(I) Catalyst Intramolecular Cyclization

Caption: Workflow for the direct construction of the 5-bromo-oxazole.

  • Step 1: Dibromination of the Enamide

    • Potential Issue: Incomplete reaction, resulting in a mixture of starting material, monobrominated, and dibrominated products.

    • Causality: The reaction requires a suitable bromine source and base. Carbon tetrabromide (CBr₄) is an effective and easy-to-handle source.[6] The base is crucial for promoting the reaction; an inappropriate choice can lead to side reactions or slow conversion.

    • Troubleshooting:

      • Ensure at least 2 equivalents of CBr₄ are used.

      • Use a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) to prevent side reactions.

      • Monitor the reaction by ¹H NMR or LC-MS to confirm the disappearance of the vinylic proton signal from the starting enamide.

  • Step 2: Copper(I)-Catalyzed Intramolecular Cyclization

    • Potential Issue: The cyclization reaction is sluggish or fails to proceed to completion.

    • Causality: This step is critically dependent on the activity of the Copper(I) catalyst. Oxidation of Cu(I) to inactive Cu(II) by air can stall the reaction. The choice of solvent and temperature is also important for ensuring solubility and a reasonable reaction rate.

    • Troubleshooting:

      • Catalyst Source: Use a reliable Cu(I) source, such as CuI or CuBr.

      • Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. Degas the solvent before use.

      • Ligands: While some reactions proceed without a ligand, the addition of a ligand like a phenanthroline or a bipyridine can sometimes stabilize the Cu(I) species and accelerate the reaction.

      • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 50-80 °C) may be required.

Data Summary & Method Comparison

Synthetic Route Key Starting Materials Key Reagents Typical Yield Pros Cons
Strategy A: Robinson-Gabriel + NBS Bromination N-(1-oxo-1-phenylpropan-2-yl)acetamidePPA or TFAA; NBS50-70% (over 2 steps)Well-established, reliable, readily available starting materials.Two separate steps, potential for side-reactions with harsh acids, requires careful control of bromination.
Strategy B: Direct Cu(I) Cyclization N-(1-phenylprop-1-en-2-yl)acetamideCBr₄, DBU; CuI60-85% (over 2 steps, 1 pot)[6]Excellent regiocontrol, milder conditions, potentially higher overall yield.Requires synthesis of a more specialized enamide precursor.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2-Methyl-4-phenyl-1,3-oxazole
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(1-oxo-1-phenylpropan-2-yl)acetamide (1.0 eq).

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).

  • Heat the mixture to 130-140 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to approximately 80 °C and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure oxazole.

Protocol 2: NBS Bromination of 2-Methyl-4-phenyl-1,3-oxazole
  • Dissolve 2-methyl-4-phenyl-1,3-oxazole (1.0 eq) in acetonitrile (CH₃CN) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).

  • Add water and extract the product with dichloromethane (DCM) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

References

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Wikipedia. [Link]

  • NROChemistry. Van Leusen Reaction. NROChemistry. [Link]

  • Wikipedia. Van Leusen reaction. Wikipedia. [Link]

  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. . [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. synarchive.com. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. Semantic Scholar. [Link]

  • RSC Publishing. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

  • NIH. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. [Link]

  • Connect Journals. α-TOSYLOXYKETONES AS VERSATILE SYNTHETIC EQUIVALENTS TO α-HALOKETONES: FACILE SYNTHESIS OF DISUBSTITUTED OXAZOLES. Connect Journals. [Link]

  • Wikipedia. Ullmann condensation. Wikipedia. [Link]

  • ResearchGate. Photoisomerization of isoxazole to oxazole (Ullman method). ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. . [Link]

Sources

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 5-Bromo- and 5-Chloro-2-methyl-4-phenyl-1,3-oxazole for Synthetic Strategy and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 2,4,5-trisubstituted 1,3-oxazole motif, in particular, is a privileged structure found in numerous biologically active compounds and functional materials.[1][2] The strategic placement of a halogen at the C5 position of the oxazole ring provides a versatile chemical handle for diversification through a variety of synthetic transformations. This guide offers an in-depth, objective comparison of the reactivity of two key intermediates: 5-bromo-2-methyl-4-phenyl-1,3-oxazole and 5-chloro-2-methyl-4-phenyl-1,3-oxazole .

This analysis is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, data-driven insights necessary to make informed decisions in synthetic route design. While direct, side-by-side kinetic studies on these specific molecules are sparse in the literature, a comprehensive evaluation of their relative reactivity can be robustly inferred from established principles of organic chemistry and extensive experimental data on analogous aryl and heteroaryl halides.

Theoretical Underpinnings: Why the Halogen Matters

The fundamental difference in reactivity between the 5-bromo and 5-chloro analogues stems from the intrinsic properties of the carbon-halogen (C-X) bond. Two primary factors dictate the reactivity in the most common and synthetically valuable reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower BDE for the C-Br bond means that less energy is required to cleave it, a critical factor in the rate-determining step of many catalytic cycles.[3]

  • Leaving Group Ability & Polarizability: Bromide is a better leaving group than chloride. Its larger atomic size and greater polarizability allow it to stabilize the developing negative charge more effectively as it departs. In the context of palladium-catalyzed cross-coupling, this translates to a faster rate of oxidative addition, which is often the rate-limiting step of the catalytic cycle.

This established reactivity trend, I > Br > Cl > F , is a foundational principle in predicting the outcome of many synthetic transformations involving aryl halides.[4]

Comparative Reactivity in Key Synthetic Transformations

The practical implications of these theoretical differences are most evident in the major classes of reactions used to functionalize the C5 position of the oxazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, represents the most powerful and versatile methodology for C-C, C-N, and C-O bond formation on aromatic and heteroaromatic rings. The consensus across numerous studies is that aryl and heteroaryl bromides are significantly more reactive than their chloro counterparts.[5][6][7]

General Reactivity Order: This compound > 5-chloro-2-methyl-4-phenyl-1,3-oxazole

This enhanced reactivity allows for:

  • Milder Reaction Conditions: Suzuki or Buchwald-Hartwig couplings of the bromo-oxazole can often be achieved at lower temperatures and with lower catalyst loadings.

  • Shorter Reaction Times: The faster kinetics of oxidative addition lead to more rapid consumption of the starting material.

  • Broader Substrate Scope: The higher reactivity of the bromo derivative often allows for the successful coupling of more challenging or sterically hindered partners where the chloro analogue might fail or give low yields.

  • Chemoselectivity: In molecules containing both chloro and bromo substituents, palladium catalysts will almost exclusively react at the bromo-substituted position first, enabling sequential functionalization strategies.

Data Summary: Expected Performance in Palladium-Catalyzed Cross-Coupling
ParameterThis compound5-Chloro-2-methyl-4-phenyl-1,3-oxazoleJustification
Relative Reaction Rate FasterSlowerWeaker C-Br bond leads to a faster rate of oxidative addition to the Pd(0) catalyst.
Typical Reaction Temp. Lower (e.g., 60-90 °C)Higher (e.g., 90-120 °C)Higher energy input is required to overcome the stronger C-Cl bond's activation barrier.
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often requires higher loading (e.g., 3-5 mol%) or more specialized, highly active ligands.To achieve reasonable reaction rates and conversions with the less reactive substrate.
Yields Generally higherOften lower under identical conditionsMore efficient conversion due to favorable kinetics.
Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich heterocycles like oxazoles unless activated by strong electron-withdrawing groups, SNAr reactions provide a direct route for introducing nucleophiles.[8][9] The mechanism involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[8]

In the rate-determining first step (nucleophilic attack), the electronegativity of the halogen is the dominant factor. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, the second step involves the expulsion of the halide. Here, bromide's superior leaving group ability comes into play. The overall rate is a product of these two competing effects. For many SNAr reactions, the attack of the nucleophile is rate-determining, which would favor the chloro-substrate. However, the stability of the intermediate and the ease of leaving group departure are also critical.

It is important to note that the oxazole ring itself is not strongly electron-withdrawing, which generally makes SNAr reactions at the C5 position challenging without further activation.

Lithiation and Halogen-Metal Exchange

The formation of an organometallic intermediate via halogen-metal exchange is another powerful strategy for functionalization. This is typically achieved using organolithium reagents like n-butyllithium. The rate of halogen-metal exchange generally follows the trend I > Br > Cl . Therefore, it is expected that this compound will undergo lithiation significantly faster and under milder conditions (e.g., at lower temperatures) than its chloro counterpart.[10][11] This is crucial for preventing side reactions, such as nucleophilic attack by the butyllithium on other parts of the molecule.

Experimental Protocols & Methodologies

The following protocols are generalized procedures based on established methods for analogous heteroaryl halides. Optimization will be required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with the 5-halo-oxazole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation A Combine 5-halo-oxazole, arylboronic acid, and base in a dry Schlenk flask B Purge with Argon A->B C Add Pd catalyst and ligand B->C D Add anhydrous solvent C->D E Heat and stir (e.g., 80-110 °C) D->E F Aqueous workup and extraction E->F G Purify by column chromatography F->G Product Final Product: 5-Aryl-2-methyl-4-phenyl-1,3-oxazole G->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reagents & Conditions:

  • Substrates: 5-Halo-oxazole (1.0 equiv.), Arylboronic acid (1.5 equiv.).

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent: Dioxane/H₂O (4:1) or DME.

  • Temperature:

    • For 5-bromo derivative: 80-90 °C.

    • For 5-chloro derivative: 100-110 °C (more active ligand systems like those based on Buchwald's biarylphosphines may be required).[12]

Procedure:

  • To a flame-dried Schlenk flask, add the 5-halo-oxazole, arylboronic acid, and base.

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation.

Reagents & Conditions:

  • Substrates: 5-Halo-oxazole (1.0 equiv.), Amine (1.2 equiv.).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand like XPhos or RuPhos (4-5 mol%).

  • Base: NaOtBu or K₃PO₄ (1.4 equiv.).

  • Solvent: Toluene or Dioxane.

  • Temperature:

    • For 5-bromo derivative: 80-100 °C.

    • For 5-chloro derivative: 100-120 °C, often requiring the most advanced generations of ligands.[13][14][15][16][17]

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst, ligand, and base.

  • Add the 5-halo-oxazole and the amine.

  • Add the anhydrous solvent.

  • Seal the vial and heat with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Mechanistic Insights: The Catalytic Cycle

The superior reactivity of the bromo-oxazole is best understood by examining the catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex R-Pd(II)-X(L)₂ pd0->pd2_complex  k(Br) > k(Cl) ox_add Oxidative Addition (Rate-Limiting Step) pd2_aryl R-Pd(II)-Ar(L)₂ pd2_complex->pd2_aryl transmetal Transmetalation pd2_aryl:s->pd0:s product R-Ar Product pd2_aryl->product red_elim Reductive Elimination center input1 R-X (5-Halo-oxazole) input1:s->pd0:s input2 Ar-B(OR)₂ (Boronic Acid/Ester) input2:s->pd2_complex:s base_info Base base_info:s->pd2_complex:w

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

The critical Oxidative Addition step, where the C-X bond is broken and two new bonds to the palladium center are formed, is significantly faster for the C-Br bond (X=Br) than for the C-Cl bond (X=Cl). This initial activation dictates the overall efficiency of the catalytic process.

Conclusion and Strategic Recommendations

For researchers and drug development professionals, the choice between 5-bromo- and 5-chloro-2-methyl-4-phenyl-1,3-oxazole is a strategic one, balancing reactivity, cost, and availability.

  • For Versatility and Efficiency: This compound is the unequivocally superior choice for palladium-catalyzed cross-coupling reactions and halogen-metal exchange. Its higher reactivity translates to milder conditions, shorter reaction times, and often higher yields, which are critical advantages in both library synthesis and scale-up campaigns.

  • For Cost-Driven Synthesis or SNAr: 5-Chloro-2-methyl-4-phenyl-1,3-oxazole may be considered if it offers a significant cost advantage. However, its use in cross-coupling reactions will likely require more rigorous optimization, higher catalyst loadings, and the use of more sophisticated (and often more expensive) ligand systems. For SNAr reactions, the chloro-derivative might, in specific cases, show comparable or slightly higher reactivity if the initial nucleophilic attack is the sole rate-determining step.

Ultimately, for rapid analogue synthesis and projects where robust and reliable reactivity is paramount, the bromo-derivative provides a more dependable and versatile platform for the chemical elaboration of the 2-methyl-4-phenyl-1,3-oxazole scaffold.

References

  • Hartwig, J. F., & Buchwald, S. L. (2000). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 33(7), 477-485. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Marino, J. P., & Nguyen, H. N. (2002). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 67(19), 6841-6844. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Methods for Direct Arylation of Oxazoles at C5 and C2. Organic Letters, 12(16), 3578-3581. [Link]

  • Rokade, B. V., & Gujjar, V. M. (2019). Cyanide-Free Cyanation of sp and sp-Carbon Atoms by an Oxazole-Based Masked CN Source Using Flow Microreactors. The Journal of Organic Chemistry, 84(15), 9635-9645. [Link]

  • Leroux, F. R., Schlosser, M., & Zohar, E. (2004). The Halogen Dance, a Means for Site-Selective Functionalization of Aromatics and Heteroaromatics. In The Chemistry of Organolithium Compounds (pp. 547-593). John Wiley & Sons, Ltd. [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Biological Activity of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole and its Non-brominated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold stands as a privileged structure, a cornerstone for the development of a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] A key strategy in the optimization of lead compounds is the introduction of halogen atoms, a modification that can profoundly influence a molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, objective comparison of the biological activity of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole and its non-brominated precursor, 2-methyl-4-phenyl-1,3-oxazole. While direct comparative studies are not extensively documented in the public domain, this guide synthesizes available data on analogous compounds and established principles of medicinal chemistry to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern the bioactivity of these molecules and provide detailed experimental protocols to empower researchers to conduct their own comparative analyses.

The Oxazole Core: A Platform for Diverse Bioactivity

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This arrangement imparts a unique electronic and structural profile, enabling interactions with a variety of biological targets. The versatility of the oxazole ring allows for substitutions at the 2, 4, and 5 positions, providing a rich chemical space for the development of novel therapeutic agents.[5]

2-Methyl-4-phenyl-1,3-oxazole: The Unadorned Scaffold

The non-brominated analog, 2-methyl-4-phenyl-1,3-oxazole, serves as our baseline for comparison. While specific data on its biological activity is limited, the broader class of 2,4-disubstituted oxazoles has been reported to possess antibacterial and anticancer properties.[6][7] The phenyl group at the 4-position and the methyl group at the 2-position contribute to the molecule's overall lipophilicity and steric profile, which are critical determinants of its interaction with biological systems.

The Impact of Bromination: Enhancing Biological Potential

The introduction of a bromine atom at the 5-position of the oxazole ring is a strategic modification intended to enhance the molecule's biological activity. Halogenation, particularly with bromine, can influence a compound's properties in several ways:

  • Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group that can modulate the electron density of the oxazole ring, potentially influencing its binding affinity to target proteins.

  • Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to enhanced binding and selectivity.

Studies on other heterocyclic systems have consistently demonstrated that the introduction of a bromine atom can lead to a significant increase in antimicrobial and anticancer potency.[6][8] For instance, research on 2,4-disubstituted thiazoles, a bioisostere of oxazoles, revealed that chloro and bromo substituents on the aryl moiety at the fourth position significantly influenced antibacterial activity.[1][6][9]

Comparative Biological Activity: An Evidence-Based Projection

Antimicrobial Activity

It is anticipated that This compound will exhibit superior antimicrobial activity compared to its non-brominated counterpart. The increased lipophilicity imparted by the bromine atom would likely facilitate its passage through the bacterial cell wall and membrane. Furthermore, the altered electronic nature of the oxazole ring could enhance its interaction with essential bacterial enzymes or proteins, leading to a lower minimum inhibitory concentration (MIC).

Anticancer Activity

Similarly, in the realm of oncology, the brominated derivative is expected to demonstrate enhanced cytotoxic effects against cancer cell lines . The ability of the bromine atom to engage in halogen bonding could lead to a more stable and specific interaction with target proteins involved in cell proliferation and survival. Numerous studies on oxazole and other heterocyclic anticancer agents have shown that halogenated derivatives often exhibit significantly lower IC50 values.[5][10]

Experimental Protocols for Comparative Analysis

To empirically validate these projections, the following detailed experimental protocols are provided for a direct comparison of the two compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against various bacterial strains.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (this compound and 2-methyl-4-phenyl-1,3-oxazole) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Chloramphenicol)[11]

  • Negative control (broth with solvent)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of each test compound in MHB directly in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include wells with bacteria and the solvent used to dissolve the compounds (negative control) and wells with bacteria and a standard antibiotic (positive control). Also include wells with sterile broth only to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculation of 96-well plate A->C B Compound Dilution Series B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection / OD600 Reading D->E F MIC Determination E->F

Caption: Workflow for MIC Determination.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic potential of a compound on cancer cell lines.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compounds (48-72h) A->B C Add MTT Solution (3-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for MTT Cytotoxicity Assay.

Data Presentation

The following tables provide a template for summarizing the anticipated and experimentally determined biological data for the two compounds.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
2-Methyl-4-phenyl-1,3-oxazole>128>128>128>128
This compound16326432
Ampicillin (Control)0.58>128N/A
Chloramphenicol (Control)428N/A
Fluconazole (Control)N/AN/AN/A1

Note: The values for the test compounds are hypothetical and based on expected trends. Experimental validation is required.

Table 2: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
2-Methyl-4-phenyl-1,3-oxazole>100>100>100
This compound5.28.112.5
Doxorubicin (Control)0.10.20.5

Note: The values for the test compounds are hypothetical and based on expected trends. Experimental validation is required.

Signaling Pathway Visualization

The enhanced anticancer activity of the brominated oxazole derivative could be attributed to its interaction with key signaling pathways involved in cancer cell proliferation and survival. One such hypothetical pathway is the inhibition of a critical kinase, leading to the downregulation of pro-survival signals and the induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activation Downstream Downstream Signaling Kinase->Downstream Apoptosis Apoptosis Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription BrominatedOxazole This compound BrominatedOxazole->Kinase Inhibition BrominatedOxazole->Apoptosis Induction

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

The strategic incorporation of a bromine atom into the 2-methyl-4-phenyl-1,3-oxazole scaffold is a well-established approach in medicinal chemistry to enhance biological activity. Based on the extensive literature on structure-activity relationships of halogenated heterocycles, it is highly probable that this compound will exhibit superior antimicrobial and anticancer properties compared to its non-brominated analog. This guide provides the theoretical framework and practical experimental protocols for researchers to rigorously test this hypothesis. The exploration of such halogenated oxazoles represents a promising avenue for the discovery of novel and more effective therapeutic agents.

References

  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.
  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Ingenta Connect. Retrieved from [Link]

  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Bentham Science.
  • ResearchGate. (2025). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Request PDF. Retrieved from [Link]

  • Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).
  • Shaikh Sharif & Yogen H. Talia. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Advanced Research and Reviews, 21(03), 1147–1154.
  • Li, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 968-975.
  • Oruc-Emre, E. E., et al. (2020). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Journal of Molecular Structure, 1222, 128913.
  • Gaonkar, S. L., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3893-3907.
  • Pal, A., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1-15.
  • Kumar, A., et al. (2014).
  • Reddy, T. S., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. European Journal of Medicinal Chemistry, 44(5), 2271-2276.
  • Singh, R. K., Bhatt, A., & Kumar, P. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of halogen-substituted analogs... Retrieved from [Link]

  • Wright, G. D., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(17), 7954-7966.
  • Vasylenko, O., et al. (2022). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Scientific Reports, 12(1), 1-13.
  • An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624.
  • Erol, O. O., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4945.
  • International Journal of Pharma Sciences and Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL OXAZOLE-NICOTINAMIDE DERIVATIVES. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]

  • Kadi, A. A., et al. (2013). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 18(11), 13645-13661.
  • Patel, R. V., et al. (2012). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 16(4), 433-441.
  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
  • ResearchGate. (2016). Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 5-Bromo-2-methyl-4-phenyl-1,3-oxazole derivatives. While direct, extensive SAR studies on this exact bromine-substituted framework are not broadly published, we can construct a robust, predictive analysis by examining SAR trends of closely related 4,5-disubstituted oxazoles. This guide will synthesize data from analogous series to illuminate the probable impact of substitutions on the core molecule, providing a valuable reference for researchers in drug design and development.[3]

The Oxazole Core: A Scaffold of Versatility

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[2][4] This arrangement confers a unique electronic and structural profile, making it a valuable pharmacophore in the development of novel therapeutic agents.[1][2] Oxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][5] The biological activity is often finely tuned by the nature and position of substituents on the oxazole ring.

Decoding the Structure-Activity Relationship (SAR)

The core structure in focus is this compound. To understand its SAR, we will analyze the influence of each component: the phenyl group at position 4, the bromo group at position 5, and the methyl group at position 2.

The phenyl group at the 4-position is a common feature in many biologically active oxazoles. Its primary roles are to provide a lipophilic character to the molecule, facilitating membrane permeability, and to offer a scaffold for further functionalization. Modifications on this phenyl ring are a key strategy for modulating activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the phenyl ring can significantly impact the molecule's interaction with its biological target. For instance, in some series of anticancer oxazole derivatives, the introduction of electron-withdrawing groups (e.g., trifluoromethyl) has been shown to enhance potency. Conversely, electron-donating groups (e.g., methoxy) can alter the metabolic stability and pharmacokinetic profile.

The bromine atom at the 5-position is a particularly interesting feature. Halogen atoms, especially bromine, can influence a molecule's properties in several ways:

  • Increased Lipophilicity: The bromo group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity.

  • Metabolic Blocking: A strategically placed bromine atom can block sites of metabolism, thereby increasing the compound's half-life.

Studies on related 4,5-disubstituted oxazoles have shown that substitution at the 5-position is crucial for improving pharmacokinetic profiles.[6] While monosubstituted compounds at this position sometimes exhibit poor pharmacokinetics, disubstitution can lead to significant improvements.[6]

The methyl group at the 2-position, while seemingly simple, can play a role in fine-tuning the molecule's activity. It can influence the steric and electronic properties of the oxazole ring, potentially affecting its binding to a target. In many oxazole series, small alkyl groups at this position are well-tolerated and can contribute to optimal potency.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is useful to compare the this compound scaffold with other heterocyclic systems that exhibit similar biological activities.

ScaffoldKey FeaturesCommon Biological ActivitiesReference
1,3-Thiazole Sulfur atom in place of oxygen. Often exhibits greater aromaticity and different hydrogen bonding capabilities.Anticancer, Antimicrobial, Anti-inflammatory[7]
1,3,4-Oxadiazole Different arrangement of nitrogen and oxygen atoms. Can act as a bioisostere for other functional groups.Anticancer, Anti-inflammatory, Antimicrobial[8][9][10]
Isoxazole Isomeric form of oxazole with adjacent nitrogen and oxygen atoms.Anti-inflammatory, Analgesic[11]

This comparison highlights that while these scaffolds can target similar therapeutic areas, the specific arrangement of heteroatoms and substituents leads to distinct pharmacological profiles. The choice of scaffold is a critical decision in the drug design process.

Experimental Protocols

The synthesis and biological evaluation of these compounds are crucial for establishing their SAR. Below are representative protocols.

A common route for the synthesis of 2,4,5-trisubstituted oxazoles involves the reaction of an α-haloketone with an amide. For the specific synthesis of a 5-bromo derivative, a brominating agent would be used in a subsequent step or as part of a cyclization reaction.

Example Synthetic Step:

  • Step 1: Synthesis of the Oxazole Core: A substituted phenacyl bromide is reacted with an appropriate amide (in this case, one that will yield the 2-methyl group) in a suitable solvent, often with a base, to facilitate the cyclization and formation of the oxazole ring.

  • Step 2: Bromination: The formed 2-methyl-4-phenyl-1,3-oxazole can be brominated at the 5-position using a reagent like N-Bromosuccinimide (NBS) in a suitable solvent.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The synthesized oxazole derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Visualization of Key Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Core Scaffold (2-methyl-4-phenyl-1,3-oxazole) R1 Modify Phenyl Ring (R1) Start->R1 R2 Modify Position 5 (R2) Start->R2 R3 Modify Position 2 (R3) Start->R3 Assay In Vitro Assays (e.g., MTT, Enzyme Inhibition) R1->Assay R2->Assay R3->Assay PK Pharmacokinetic Studies Assay->PK SAR Establish SAR PK->SAR Optimization Lead Optimization SAR->Optimization

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Structural_Features Core This compound Phenyl 4-Phenyl Group Core->Phenyl Bromo 5-Bromo Group Core->Bromo Methyl 2-Methyl Group Core->Methyl Lipophilicity Lipophilicity Phenyl->Lipophilicity Bromo->Lipophilicity HalogenBonding Halogen Bonding Bromo->HalogenBonding MetabolicStability Metabolic Stability Bromo->MetabolicStability Potency Potency & Selectivity Methyl->Potency

Sources

A Senior Application Scientist's Guide to the Validation of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Promising Scaffold to a Validated Probe

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as enzyme inhibitors.[1][2] The subject of this guide, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole—henceforth referred to as Oxazole-X —emerges from this promising class of heterocycles.[3][4] While initial high-throughput screening may flag a compound like Oxazole-X as a "hit," this is merely the first step on a rigorous path to validation. A hit is not an inhibitor, and an inhibitor is not a specific probe until proven otherwise.

This guide provides an in-depth, experience-driven framework for the comprehensive validation of a novel compound like Oxazole-X. We will proceed under the working hypothesis that Oxazole-X has been identified as a potential inhibitor of Target Kinase Y (TKY) , a hypothetical enzyme implicated in a disease pathway. Our objective is to move beyond a preliminary screening result to establish irrefutable, publishable evidence of its potency, mechanism, and, most critically, its specificity. This process is essential for any researcher aiming to develop a reliable chemical tool for biological inquiry or a lead candidate for therapeutic development.[5]

Phase 1: Foundational Potency Assessment — IC50 Determination

The first question we must answer is straightforward: "How potent is Oxazole-X against our target enzyme?" The half-maximal inhibitory concentration (IC50) is the cornerstone metric for this initial assessment. It quantifies the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[6] It is a practical measure of potency, but as we will see, it is not an absolute constant and its value is highly dependent on the experimental setup.

The choice of assay is critical. For kinases, a continuous, fluorescence-based assay is often ideal as it allows for the measurement of initial reaction velocities, which is crucial for accurate kinetic analysis.[7][8]

Experimental Protocol: IC50 Determination of Oxazole-X against Target Kinase Y
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Oxazole-X in 100% DMSO.

    • Prepare a 2X TKY enzyme solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for TKY to ensure sensitivity to competitive inhibitors.[6]

    • Prepare a positive control inhibitor (e.g., Staurosporine) and a vehicle control (DMSO).

  • Assay Plate Preparation (384-well format):

    • Create a serial dilution of Oxazole-X in DMSO, then dilute into assay buffer to create a 4X inhibitor concentration series (e.g., from 100 µM to 1 nM).

    • Pipette 5 µL of each 4X inhibitor concentration into the appropriate wells.

    • Add 5 µL of assay buffer with equivalent DMSO concentration to "No Inhibitor" (100% activity) control wells.

    • Add 5 µL of a high concentration of the positive control inhibitor to "Max Inhibition" (0% activity) control wells.

  • Enzyme Reaction:

    • Add 10 µL of the 2X TKY enzyme solution to all wells except the "No Enzyme" background controls.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is vital to ensure the reaction reaches equilibrium.[7]

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

  • Data Acquisition and Analysis:

    • Place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically over 60 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.[9]

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Comparative Potency Data (Hypothetical)
CompoundTarget EnzymeIC50 (nM)Notes
Oxazole-X Target Kinase Y 75 Potent hit requiring further validation.
StaurosporineTarget Kinase Y5Potent, non-selective kinase inhibitor (Positive Control).
Oxazole-ScaffoldTarget Kinase Y> 10,000Inactive core scaffold (Negative Control).

Phase 2: Unveiling the "How" — Mechanism of Inhibition Studies

An IC50 value, while useful, is a context-dependent descriptor. It can be influenced by substrate concentration, enzyme concentration, and assay time.[10] To truly understand how Oxazole-X interacts with TKY, we must perform steady-state kinetic experiments to determine its inhibition constant (Ki) and its mechanism of action (MOA).[10][11] The MOA describes whether the inhibitor competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).

This knowledge is critical for lead optimization. For example, a competitive inhibitor's efficacy can be overcome by high concentrations of the natural substrate in a cellular environment, a crucial consideration for drug development.

Experimental Protocol: Steady-State Kinetic Analysis

This protocol builds directly upon the IC50 assay. The key difference is that we now systematically vary the concentration of the substrate (ATP, in this case) at several fixed concentrations of Oxazole-X.

  • Assay Setup:

    • Design a matrix of experiments. Use at least five concentrations of ATP, spanning from 0.2x Km to 5x Km.[10]

    • For each ATP concentration, set up reactions with at least five concentrations of Oxazole-X, including a zero-inhibitor control. The inhibitor concentrations should be chosen to bracket the previously determined IC50 value.

    • Maintain a constant concentration of the enzyme and the second substrate (the peptide/protein).

  • Data Acquisition:

    • As before, initiate the reactions and measure the initial velocities (V₀) for every condition in the matrix.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot V₀ versus [ATP] and fit the data to the Michaelis-Menten equation to obtain the apparent Vmax (Vmax,app) and apparent Km (Km,app).

    • Generate a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). This visualization is highly diagnostic for the mechanism of inhibition.[12]

      • Competitive: Lines will intersect on the y-axis. Km,app increases with inhibitor concentration, while Vmax remains unchanged.

      • Non-competitive: Lines will intersect on the x-axis. Vmax,app decreases with inhibitor concentration, while Km remains unchanged.

      • Uncompetitive: Lines will be parallel. Both Vmax,app and Km,app decrease.

    • Use secondary plots (e.g., a plot of Km,app/Vmax,app vs. [Inhibitor]) or global non-linear regression fitting of the entire dataset to the appropriate inhibition model equations to calculate the Ki value(s) accurately.[10]

Visualizing Inhibition Mechanisms

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I_comp Inhibitor (I) ES->E - S ES->E + P EI->E - I P Product (P) E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc - S ES_nc->E_nc + P ESI_nc ESI Complex ES_nc->ESI_nc + I EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S P_nc Product (P)

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Phase 3: The Litmus Test — Assessing Inhibitor Specificity

Potency is meaningless without specificity. An inhibitor that interacts with dozens of enzymes is a poor chemical probe and a likely toxic drug candidate.[13] The goal is to demonstrate that Oxazole-X preferentially binds to and inhibits TKY over other related enzymes, particularly those within the same family (e.g., the human kinome).[14][15] Failure to rigorously assess specificity is a common pitfall that leads to misinterpreted biological data.

Approach 1: In Vitro Panel Screening

The most direct way to assess specificity is to screen the compound against a large, diverse panel of enzymes. For a kinase inhibitor, this means a kinome panel screen. Numerous commercial services offer this, testing the inhibitor at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

Workflow: Kinase Panel Screen

  • Provide a sample of Oxazole-X to a specialized vendor (e.g., Reaction Biology, Eurofins).

  • The vendor performs single-point inhibition assays against their kinase panel (e.g., >400 kinases).

  • The output is typically a "% Inhibition at 1 µM" value for each kinase.

  • Interpretation: A truly selective inhibitor will show strong inhibition (>90%) of the primary target (TKY) and minimal inhibition (<10-20%) of most other kinases. Any off-targets showing significant inhibition should be flagged for follow-up IC50 determination.

Approach 2: Cellular Target Engagement & Off-Target Validation

While in vitro panels are essential, they don't fully recapitulate the cellular environment. Cellular assays confirm that the inhibitor can enter cells, engage its target, and avoid binding to unintended proteins ("off-targets").[16][17]

  • Activity-Based Protein Profiling (ABPP): This chemical proteomics technique uses probes that covalently label the active sites of an entire enzyme family.[18][19] By pre-treating cells with Oxazole-X, one can see which enzymes are blocked from reacting with the probe, providing a direct readout of target engagement and selectivity across that enzyme class in a native system.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates treated with or without Oxazole-X to various temperatures and then quantifying the amount of soluble TKY, one can confirm direct target engagement in a cellular context.

Comprehensive Validation Workflow

Caption: Comprehensive workflow for enzyme inhibitor validation.

Conclusion

References

  • Title: Kinase selectivity profiling by inhibitor affinity chromatography.
  • Title: Safety and Off-Target Drug Screening Services.
  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling.
  • Title: Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2.
  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Title: Experimental Activity Validation of Inhibitors.
  • Title: Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies.
  • Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
  • Title: Profiling the kinetic selectivity of kinase marketed drugs.
  • Title: Empowering drug off-target discovery with metabolic and structural analysis.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Title: Encountering unpredicted off-target effects of pharmacological inhibitors.
  • Title: Synthetic approaches for oxazole derivatives: A review.
  • Title: Off-Target Screening Cell Microarray Assay.
  • Title: Inhibitor Screening and Design.
  • Title: Mechanism of Action Assays for Enzymes.
  • Title: Basics of Enzymatic Assays for HTS.
  • Title: Steady-state enzyme kinetics.
  • Title: KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.
  • Title: What Are Enzyme Kinetic Assays?
  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Title: An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Title: (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
  • Title: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific 1 g.
  • Title: this compound.
  • Title: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific.
  • Title: Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • Title: Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • Title: Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives.
  • Title: 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives.
  • Title: this compound.
  • Title: 5-Bromo-2-phenyl-1,3-oxazole | C9H6BrNO.
  • Title: A Systematic Review On Thiazole Synthesis And Biological Activities.

Sources

A Head-to-Head Comparison of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole with Known Anticancer Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound 5-Bromo-2-methyl-4-phenyl-1,3-oxazole against established anticancer drugs. While direct experimental data on this specific oxazole derivative is emerging, this document synthesizes information on the broader class of oxazole compounds to forecast its potential efficacy and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of the 1,3-Oxazole Scaffold in Oncology

The 1,3-oxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of 1,3-oxazole have demonstrated significant potential as anticancer agents, exhibiting activity against a wide range of cancer cell lines, including those resistant to multiple drugs.[1] The versatility of the oxazole core allows for structural modifications that can modulate its biological activity, making it a promising template for the development of novel and more effective cancer therapies.

Postulated Anticancer Profile of this compound

While specific experimental data for this compound is not yet extensively published, we can infer its potential anticancer properties based on the known activities of structurally related oxazole derivatives. The presence of a phenyl group at the 4-position and a methyl group at the 2-position are common features in bioactive oxazoles. The bromine atom at the 5-position is of particular interest, as halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Potential Mechanisms of Action

Research on various oxazole derivatives suggests several potential mechanisms by which this compound might exert its anticancer effects:

  • Inhibition of Protein Kinases: Many small molecule kinase inhibitors feature heterocyclic scaffolds. The oxazole ring could serve as a bioisostere for other aromatic systems, enabling the compound to bind to the ATP-binding site of various oncogenic kinases.

  • Disruption of Microtubule Dynamics: Some oxazole-containing compounds have been shown to interfere with tubulin polymerization, similar to the action of taxanes. This leads to mitotic arrest and apoptosis.[2]

  • Induction of Apoptosis: The compound could trigger programmed cell death through various signaling pathways, potentially involving the modulation of Bcl-2 family proteins or the activation of caspases.

  • Inhibition of Topoisomerases: Certain heterocyclic compounds can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[3]

Further experimental validation is necessary to elucidate the precise mechanism of action for this specific compound.

Head-to-Head Comparison with Standard Anticancer Drugs

To provide a clear benchmark, we will compare the potential profile of this compound with four widely used anticancer drugs: Doxorubicin, Paclitaxel, Cisplatin, and 5-Fluorouracil.

Mechanism of Action at a Glance
DrugDrug ClassPrimary Mechanism of Action
Doxorubicin AnthracyclineDNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[][5]
Paclitaxel TaxaneStabilizes microtubules, preventing their disassembly, which leads to cell cycle arrest in the G2/M phase and apoptosis.[6][7]
Cisplatin Platinum-basedForms cross-links with DNA, leading to DNA damage and triggering apoptosis.[8][9]
5-Fluorouracil AntimetaboliteInhibits thymidylate synthase, leading to a deficiency of thymidine and disrupting DNA synthesis.[10][11]
This compound Oxazole DerivativeHypothesized: Potential kinase inhibitor, microtubule disruptor, or apoptosis inducer.
Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the standard drugs against common cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

DrugMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Doxorubicin ~0.1 - 1 µM~0.01 - 0.2 µM~0.1 - 2 µM
Paclitaxel ~0.002 - 0.02 µM~0.001 - 0.01 µM~0.005 - 0.05 µM
Cisplatin ~5 - 20 µM~2 - 15 µM~3 - 10 µM
5-Fluorouracil ~5 - 50 µM~10 - 100 µM~5 - 20 µM
This compound Data Not AvailableData Not AvailableData Not Available

Experimental Protocols for Evaluating Anticancer Activity

To facilitate further research on this compound, we provide detailed protocols for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[12]

MTT Assay Workflow

MTT_Assay A Seed cells in 96-well plate B Treat with compound (serial dilutions) A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

A schematic representation of the MTT assay workflow.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13]

Apoptosis Detection by Flow Cytometry

Apoptosis_Assay cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Populations F->G

Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Cell Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]

Signaling Pathways of Known Anticancer Drugs

Understanding the signaling pathways affected by established drugs provides a framework for evaluating novel compounds.

Simplified Signaling Pathways of Standard Anticancer Drugs

Anticancer_Pathways Dox Doxorubicin Cisplatin DNA DNA Dox->DNA Intercalation & Cross-linking FU 5-Fluorouracil TS Thymidylate Synthase FU->TS Inhibition Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Binding Damage DNA Damage DNA->Damage Inhibition_TS Inhibition of dTMP synthesis TS->Inhibition_TS Stabilization Microtubule Stabilization Microtubules->Stabilization Apoptosis Apoptosis Damage->Apoptosis Inhibition_TS->Apoptosis Stabilization->Apoptosis

Overview of the primary mechanisms leading to apoptosis for common anticancer drugs.

Conclusion and Future Perspectives

While this compound remains a compound of emerging interest, the established anticancer potential of the 1,3-oxazole scaffold suggests it is a promising candidate for further investigation. The comparative framework provided in this guide, alongside the detailed experimental protocols, offers a clear roadmap for elucidating its efficacy and mechanism of action. Future studies should focus on comprehensive in vitro screening against a panel of cancer cell lines, followed by mechanistic studies to identify its molecular targets. This will be crucial in determining its potential as a novel therapeutic agent in the fight against cancer.

References

[13] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). NCBI. Retrieved from [Link]

[6] Paclitaxel. (n.d.). Wikipedia. Retrieved from [Link]

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

[8] Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.

[10] Fluorouracil. (n.d.). Wikipedia. Retrieved from [Link]

[15] Doxorubicin. (n.d.). Wikipedia. Retrieved from [Link]

[11] Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338.

[9] Cisplatin. (n.d.). Wikipedia. Retrieved from [Link]

[7] What is the mechanism of action of paclitaxel? (2025, June 24). Dr.Oracle. Retrieved from [Link]

[16] 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Nature. Retrieved from [Link]

[17] Gatti, L., & Zunino, F. (2023). Cisplatin. In StatPearls. StatPearls Publishing.

[5] Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(15), 3874.

[18] What is the mechanism of Paclitaxel? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

[19] Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI. Retrieved from [Link]

[20] What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

[21] Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.

Cisplatin 12. Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts. Retrieved from [Link]

[22] MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

[23] Mechanism of action of doxorubicin. (n.d.). ResearchGate. Retrieved from [Link]

[24] The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

[25] Weaver, B. A. (2023). Paclitaxel. In StatPearls. StatPearls Publishing.

[26] Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

[27] What is the mechanism of Fluorouracil? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

[12] Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

[28] Cell Cycle Analysis. (n.d.). Retrieved from [Link]

[29] Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved from [Link]

[14] Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

[30] Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022, April 27). Medicine Science. Retrieved from [Link]

[31] Current scenario of 1,3-oxazole derivatives for anticancer activity. (n.d.). Semantic Scholar. Retrieved from [Link]

[1] Yan, X., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.

[3] Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer agents in medicinal chemistry, 22(10), 1859–1882.

[32] Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). NCBI. Retrieved from [Link]

[33] 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). Biointerface Research in Applied Chemistry. Retrieved from [Link]

[34] Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). NCBI. Retrieved from [Link]

[35] Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). NCBI. Retrieved from [Link]

[2] Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]

[36] New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). NCBI. Retrieved from [Link]

[37] In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024, November 6). NCBI. Retrieved from [Link]

Sources

The Untapped Potential of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Heterocyclic compounds have emerged as a cornerstone in medicinal chemistry, with the 1,3-oxazole scaffold being a particularly promising framework for the development of novel anticancer drugs.[1][2] These five-membered rings, containing oxygen and nitrogen atoms, are capable of diverse interactions with various biological targets, including enzymes and receptors crucial for cancer cell proliferation and survival.[2][3]

This guide delves into the therapeutic potential of a specific subclass of these compounds: 5-bromo-2-methyl-4-phenyl-1,3-oxazole derivatives . While extensive research has highlighted the anticancer properties of various oxazole derivatives, this particular scaffold remains a relatively unexplored frontier. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of related oxazole derivatives, their mechanisms of action, and the standardized methodologies used to evaluate their efficacy. Due to a notable gap in publicly available data for the specific this compound core, this guide will leverage data from structurally similar oxazole and other heterocyclic compounds to provide an illustrative comparison and a roadmap for future investigations.

The Oxazole Scaffold: A Privileged Structure in Cancer Research

The 1,3-oxazole ring is a versatile pharmacophore that has been incorporated into numerous compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects against a wide range of cancer cell lines, even those resistant to multiple drugs.[4] The anticancer activity of oxazole derivatives is multifaceted, with several identified mechanisms of action that disrupt cancer cell homeostasis and lead to cell death.

Key Mechanisms of Action of Anticancer Oxazole Derivatives:
  • Inhibition of Key Signaling Pathways: Many oxazole derivatives have been shown to inhibit critical signaling pathways involved in cancer progression. For instance, some derivatives act as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) and G-quadruplexes, which are involved in gene regulation and are often dysregulated in cancer.[1][5]

  • Disruption of the Cytoskeleton: The integrity of the cellular cytoskeleton is vital for cell division. Certain oxazole compounds have been found to inhibit tubulin polymerization, the process that forms microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[1][5]

  • DNA Damage and Repair Inhibition: Some oxazole derivatives can interfere with DNA replication and repair mechanisms in cancer cells. They can act as DNA topoisomerase inhibitors, enzymes that are essential for resolving DNA topological problems during replication and transcription.[1][5]

  • Enzyme Inhibition: A variety of other enzymes crucial for cancer cell survival can be targeted by oxazole derivatives. These include protein kinases, histone deacetylases (HDACs), and mitochondrial enzymes.[1][5]

The diverse mechanisms of action underscore the therapeutic potential of the oxazole scaffold and provide a strong rationale for the investigation of novel derivatives, such as the this compound series.

Comparative Efficacy: An Illustrative Analysis

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Illustrative Oxazole Analogs
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideHOP-92 (Non-Small Cell Lung)Not specified (High anti-proliferative activity)Not specified[3]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB-75, SF-539 (CNS Cancer)Not specified (Cytostatic effect)Not specified[3]
Illustrative Thiazole Analogs (Structurally Related)
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamidesA549 (Lung Adenocarcinoma)23.30 ± 0.35Induces apoptosis[6]
Standard Chemotherapeutic Agents
DoxorubicinA549 (Lung), MCF-7 (Breast), HeLa (Cervical)Variable (Sub-micromolar to low micromolar)DNA intercalation, Topoisomerase II inhibition, Free radical generation[7][8]
CisplatinA549 (Lung), MCF-7 (Breast), HeLa (Cervical)Variable (Low to high micromolar)DNA cross-linking, Induction of apoptosis[9][10][11]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency. The data for oxazole and thiazole analogs is presented to illustrate the potential activity of related heterocyclic compounds.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, the evaluation of novel anticancer compounds relies on standardized and well-validated experimental protocols. The following sections detail the methodologies for key assays used to determine the efficacy of compounds like this compound derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][12] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[2]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds (e.g., doxorubicin, cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add Test Compounds & Controls incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

To determine if a compound induces apoptosis, the Annexin V-FITC/PI staining assay followed by flow cytometry is a widely used and reliable method. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA.

Step-by-Step Annexin V-FITC/PI Staining Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish four cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Assay cluster_workflow Annexin V/PI Staining Workflow cluster_results Cell Population Analysis start Treat Cells with Compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze viable Viable (Annexin V-, PI-) analyze->viable early_apop Early Apoptotic (Annexin V+, PI-) analyze->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+, PI+) analyze->late_apop necrotic Necrotic (Annexin V-, PI+) analyze->necrotic

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Comparative Mechanisms of Action: A Look at Standard Drugs

Understanding the mechanisms of action of established anticancer drugs is crucial for contextualizing the potential of novel compounds.

  • Doxorubicin: This anthracycline antibiotic has multiple anticancer mechanisms. It intercalates into DNA, inhibiting macromolecular biosynthesis. Doxorubicin also inhibits the enzyme topoisomerase II, which leads to DNA double-strand breaks and ultimately, apoptosis. Furthermore, it generates reactive oxygen species, causing damage to cellular components.[8]

  • Cisplatin: As a platinum-based drug, cisplatin's primary mechanism of action involves binding to DNA and forming intra- and inter-strand cross-links.[11] These DNA adducts disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[11]

aod cluster_dox Doxorubicin cluster_cis Cisplatin cluster_oxazole Oxazole Derivatives (Potential) dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna dox_topo Topoisomerase II Inhibition dox->dox_topo dox_ros ROS Generation dox->dox_ros cell_death Apoptosis / Cell Death dox_dna->cell_death Inhibits Replication dox_topo->cell_death DNA Damage dox_ros->cell_death Oxidative Stress cis Cisplatin cis_dna DNA Cross-linking cis->cis_dna cis_dna->cell_death Blocks Replication oxazole 5-Bromo-2-methyl-4-phenyl -1,3-oxazole Derivatives ox_tubulin Tubulin Inhibition oxazole->ox_tubulin ox_stat3 STAT3 Inhibition oxazole->ox_stat3 ox_kinase Kinase Inhibition oxazole->ox_kinase ox_tubulin->cell_death Mitotic Arrest ox_stat3->cell_death Altered Gene Expression ox_kinase->cell_death Signal Transduction Blockade

Caption: Mechanisms of action of standard anticancer drugs and potential mechanisms for oxazole derivatives.

Conclusion and Future Directions

The 1,3-oxazole scaffold represents a highly promising starting point for the development of novel anticancer agents. While the specific efficacy of this compound derivatives remains to be elucidated through dedicated studies, the broader class of oxazole compounds has demonstrated significant potential through various mechanisms of action.

The lack of specific data for the title compounds underscores a critical area for future research. The synthesis and subsequent in vitro evaluation of a library of this compound derivatives against a panel of diverse cancer cell lines is a logical and necessary next step. The experimental protocols outlined in this guide provide a robust framework for such investigations. By comparing the efficacy of these novel compounds with standard chemotherapeutics and other oxazole derivatives, the scientific community can begin to unlock the full therapeutic potential of this intriguing chemical space.

References

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
  • MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
  • Medicine Science. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines.
  • Asian Pacific Journal of Cancer Biology. (2018). Cytotoxic Activity of Some Azole Derivatives.
  • (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • PMC. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • (2025).
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PMC. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ResearchGate. (n.d.). 2‐Substituted tricyclic oxazolo[5,4‐d]pyrimidine library: Design, synthesis and cytotoxicity activity.
  • eLife. (2012). Cancer: How does doxorubicin work?.
  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG.
  • Protocols.io. (2023). MTT (Assay protocol.
  • Remedy Publications LLC. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • (n.d.). MTT Cell Assay Protocol.
  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Wikipedia. (n.d.). Doxorubicin.
  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • PMC. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • (n.d.). The Annexin V Apoptosis Assay.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is paved with rigorous validation. The 5-Bromo-2-methyl-4-phenyl-1,3-oxazole core represents a class of molecules with significant potential, demonstrating a wide range of biological activities.[1][2][3] However, its therapeutic promise is directly tied to its selectivity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel inhibitors based on this scaffold, ensuring a thorough understanding of their on- and off-target effects.

The promiscuity of small molecule inhibitors, particularly those targeting conserved enzyme families like kinases, is a well-documented challenge in drug discovery.[4][5][6] Off-target interactions can lead to unforeseen toxicity or a dilution of the desired therapeutic effect. Conversely, a well-defined polypharmacology can be advantageous in treating complex diseases. Therefore, a systematic and early-stage assessment of an inhibitor's selectivity is not just a regulatory requirement but a critical step in elucidating its true biological activity and therapeutic potential.

This guide will walk you through the essential methodologies for kinase and broader off-target profiling, provide detailed experimental protocols, and illustrate how to present and interpret the resulting data for a hypothetical this compound-based inhibitor, which we will refer to as OX-5 .

I. Foundational Concepts in Inhibitor Selectivity

The 1,3-oxazole ring is a versatile five-membered heterocycle that is a common feature in many biologically active compounds.[7][8] Its derivatives have been explored as anticancer agents, anti-inflammatory molecules, and inhibitors of various enzymes.[9][10][11] The specific substitutions on the oxazole core, such as the bromo, methyl, and phenyl groups in our example, play a crucial role in defining the molecule's interaction with its biological targets.

Before embarking on extensive profiling, it is essential to have a putative primary target or target family for your inhibitor. For the purpose of this guide, let's assume that OX-5 has been designed as a potent inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target. Our goal is to determine the selectivity of OX-5 for AURKA against other kinases and relevant off-targets.

II. Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. This typically involves a combination of biochemical assays for direct target interaction and cell-based assays to confirm target engagement in a more physiological context.

A. Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified protein. Large-scale kinase panel screening is a standard industry practice to assess selectivity across the kinome.

Key Techniques:

  • Radiometric Kinase Assays: The traditional gold standard, these assays measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. Inhibition is quantified by a decrease in radioactivity.

  • Luminescence-Based Kinase Assays: These assays, such as Promega's Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity and weaker inhibition.

  • Fluorescence-Based Assays: These include methods like LanthaScreen® (Thermo Fisher Scientific), which uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding of a fluorescently labeled antibody to a phosphorylated substrate.

B. Cell-Based Assays: Confirming Target Engagement in a Biological Context

While biochemical assays are excellent for determining direct inhibitory activity, cell-based assays are crucial for confirming that the inhibitor can reach its target within a cell and exert the desired effect.

Key Techniques:

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding. When an inhibitor binds to its target protein, the complex is often stabilized, leading to a higher melting temperature.

  • Phospho-protein Western Blotting: This method allows for the direct assessment of the phosphorylation status of a kinase's substrate in treated cells. A potent and selective inhibitor will reduce the phosphorylation of the target kinase's downstream substrates.

  • Cellular Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo® (Promega) can provide an initial indication of the inhibitor's on-target and potential off-target cytotoxic effects.

III. Experimental Design and Protocols

A logical and well-controlled experimental design is paramount for generating high-quality, interpretable data.

A. Workflow for Cross-Reactivity Profiling

Here is a typical workflow for assessing the selectivity of a novel inhibitor like OX-5 :

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Cellular Validation A Single-Dose Kinase Panel Screen (e.g., 1 µM OX-5) B Identify Potential Hits (% Inhibition > 50%) A->B C Determine IC50 Values for Primary Target (AURKA) and Hits B->C Select hits for follow-up D Calculate Selectivity Ratios (IC50 Off-target / IC50 On-target) C->D E Cellular Thermal Shift Assay (CETSA®) for Target Engagement D->E Confirm cellular activity F Phospho-protein Western Blot for Pathway Modulation E->F G Cell Viability Assays F->G

Caption: A streamlined workflow for inhibitor cross-reactivity profiling.

B. Detailed Experimental Protocol: Kinase Panel Screening (Luminescence-Based)

This protocol provides a generalized procedure for assessing the inhibitory activity of OX-5 against a panel of kinases.

Materials:

  • Purified kinases

  • Kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • OX-5 and control inhibitors (e.g., Staurosporine - non-selective, Alisertib - AURKA selective)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of OX-5 in 100% DMSO. Create a dilution series in DMSO to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only (positive control, 0% inhibition) and a non-selective inhibitor like Staurosporine (negative control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP, and the specific kinase.

    • Prepare a substrate master mix containing the kinase buffer and the appropriate substrate.

    • Add 10 µL of the kinase master mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate master mix to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour. The optimal time may vary depending on the kinase.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of OX-5 relative to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

C. Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps for assessing the target engagement of OX-5 with AURKA in a cellular context.

Materials:

  • Cancer cell line with known AURKA expression (e.g., HeLa)

  • Cell culture medium and supplements

  • OX-5 and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Liquid nitrogen

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein extraction and Western blotting

  • Anti-AURKA antibody and appropriate secondary antibody

Procedure:

  • Cell Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with the desired concentration of OX-5 or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS containing protease and phosphatase inhibitors.

  • Lysis by Freeze-Thaw: Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Heating: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Protein Extraction: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and Western blotting using an anti-AURKA antibody to detect the amount of soluble AURKA at each temperature.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble AURKA as a function of temperature for both the vehicle- and OX-5 -treated samples. A shift in the melting curve to a higher temperature for the OX-5 -treated sample indicates target engagement.

IV. Data Presentation and Interpretation

Clear and concise data presentation is crucial for communicating the cross-reactivity profile of your inhibitor.

A. Kinase Selectivity Profile

The initial single-dose kinase panel screen can be visualized as a dendrogram to illustrate the selectivity across the kinome.

G center Kinome AGC center->AGC CAMK center->CAMK CMGC center->CMGC TK center->TK Other center->Other AURKA AGC->AURKA PLK1 AGC->PLK1 CDK2 CMGC->CDK2 SRC TK->SRC

Caption: A kinome dendrogram illustrating the selectivity of an inhibitor.

For quantitative comparison, a table summarizing the IC₅₀ values and selectivity ratios is highly effective.

Table 1: Comparative Inhibitory Profile of OX-5

TargetIC₅₀ (nM) of OX-5IC₅₀ (nM) of Alisertib (Comparator)Selectivity Ratio (OX-5 vs. AURKA)
AURKA 15 121
AURKB2503016.7
PLK1800>10,00053.3
CDK21,500>10,000100
SRC>10,000>10,000>667

This is hypothetical data for illustrative purposes.

B. Cellular Target Engagement

The results of the CETSA® experiment should be presented as a dose-dependent thermal shift.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data for OX-5

OX-5 ConcentrationΔTm for AURKA (°C)
0.1 µM1.2
1 µM4.5
10 µM6.8

This is hypothetical data for illustrative purposes.

A corresponding Western blot image showing the stabilization of AURKA at different temperatures and concentrations of OX-5 would provide strong visual support for this data.

V. Conclusion and Future Directions

A thorough cross-reactivity profiling, combining biochemical and cellular approaches, is indispensable for the successful development of novel inhibitors like those based on the this compound scaffold. The hypothetical data presented for OX-5 suggests a promising selectivity for AURKA over other kinases. However, further studies, including broader off-target screening (e.g., against GPCRs, ion channels, and other enzyme families) and in vivo toxicity assessments, are necessary to fully characterize its therapeutic potential. By following a systematic and rigorous profiling strategy, researchers can confidently advance their most promising candidates toward clinical development.

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. Available at: [Link][4]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Available at: [Link][5]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link][6]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PDF. Available at: [Link][1]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link][2]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Available at: [Link][7]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link][9]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. Available at: [Link]

  • 5-Bromo-2-phenyl-1,3-oxazole. PubChem. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link][3]

  • (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link][8]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link][10]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Discovery of oxazole-based PDE4 inhibitors with picomolar potency. PubMed. Available at: [Link][11]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Heterocycle

In the modern lexicon of synthetic chemistry, particularly within drug discovery and materials science, the 2,4,5-trisubstituted oxazole motif is a privileged scaffold.[1] Its prevalence in biologically active natural products and pharmaceuticals underscores its importance.[2] The subject of this guide, 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, represents a particularly valuable synthetic intermediate. The bromine atom at the C5 position serves as a versatile chemical handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Stille, Heck), thereby providing a gateway to diverse and complex molecular architectures. Consequently, the development of efficient, scalable, and cost-effective methods for its preparation is of paramount importance to the research community.

This guide provides a comprehensive, data-driven comparison of the primary synthetic routes to this target molecule. We will move beyond simple procedural outlines to dissect the underlying chemical principles, evaluate performance metrics, and provide validated protocols to inform your synthetic strategy.

Comparative Analysis of Key Synthetic Methodologies

The synthesis of the target oxazole can be broadly categorized into two strategic approaches: (1) construction of the oxazole ring followed by a separate bromination step, and (2) direct C-H bromination of a pre-synthesized 2-methyl-4-phenyl-1,3-oxazole. Classical methods such as the Robinson-Gabriel and Hantzsch syntheses fall into the first category, while modern C-H activation strategies exemplify the second.

Table 1: High-Level Comparison of Synthetic Pathways

Synthetic Route Core Transformation Typical Yield (%) Reaction Time Conditions Key Advantages Potential Drawbacks
Route A: Robinson-Gabriel Synthesis & Bromination Cyclodehydration of a 2-acylamino ketone.[3]60-75% (2 steps)4-10 hoursHarsh (strong acids, high temp).[1]Well-established; readily available starting materials.[1]Limited functional group tolerance; harsh dehydrating agents required.[1]
Route B: Hantzsch-Type Synthesis & Bromination Condensation of an α-haloketone with an amide.[4]65-80% (2 steps)3-6 hoursModerate to high temp.Good yields; reliable and widely used.[5]Two-step process; requires handling of lachrymatory α-haloketones.
Route C: Van Leusen Reaction [3+2] cycloaddition of an aldehyde with TosMIC.[6][7]55-70%12-24 hoursMild (base-mediated, often room temp).[8]Mild conditions; good functional group tolerance.[1]Stoichiometric use of odorous TosMIC reagent.[1]
Route D: Direct C-H Bromination Electrophilic substitution on the pre-formed oxazole ring.85-95%1-3 hoursMild (room temp).High atom economy; single step; excellent yield; simple procedure.Requires prior synthesis of the 2-methyl-4-phenyl-1,3-oxazole precursor.

In-Depth Methodological Review and Protocols

Here, we provide a detailed examination of two contrasting and highly relevant synthetic strategies: the classical Hantzsch-type synthesis and the modern direct C-H bromination approach.

Methodology 1: Hantzsch-Type Oxazole Synthesis Followed by Electrophilic Bromination (Route B)

This venerable two-step method first constructs the 2-methyl-4-phenyl-1,3-oxazole core, which is subsequently brominated at the C5 position.

Expert Rationale: The Hantzsch synthesis is a robust condensation reaction between an α-haloketone (2-bromoacetophenone) and an amide (acetamide).[4] The reaction proceeds via initial N-alkylation of the amide, followed by cyclization and dehydration to form the aromatic oxazole ring. The subsequent bromination step utilizes N-Bromosuccinimide (NBS), a mild and highly effective reagent for the electrophilic bromination of electron-rich aromatic heterocycles like oxazoles.[9][10] The C5 position is the most electron-rich and sterically accessible site, leading to high regioselectivity.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Methyl-4-phenyl-1,3-oxazole

  • Combine 2-bromoacetophenone (10.0 g, 50.2 mmol) and acetamide (8.9 g, 150.7 mmol) in a 250 mL round-bottom flask.

  • Add 100 mL of glacial acetic acid as the solvent.

  • Heat the mixture to reflux (approx. 118 °C) with stirring for 2 hours. Monitor reaction completion via TLC (Thin Layer Chromatography).

  • After cooling to room temperature, carefully pour the reaction mixture into 400 mL of ice-cold water.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield 2-methyl-4-phenyl-1,3-oxazole as a white solid.

Step 2: C5-Bromination

  • Dissolve the 2-methyl-4-phenyl-1,3-oxazole (5.0 g, 31.4 mmol) in 100 mL of chloroform in a 250 mL flask protected from light.

  • Add N-Bromosuccinimide (NBS) (5.8 g, 32.6 mmol, 1.04 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with 1 M aqueous sodium thiosulfate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from hot ethanol to afford this compound as fine, colorless needles.

Visual Workflow:

Caption: A two-stage synthesis via Hantzsch cyclization and subsequent bromination.

Methodology 2: Direct C-H Bromination of 2-Methyl-4-phenyl-1,3-oxazole (Route D)

This approach represents a more modern and efficient strategy, leveraging the inherent reactivity of the oxazole ring for a direct, atom-economical transformation.

Expert Rationale: This protocol is predicated on the direct electrophilic substitution of a C-H bond, a cornerstone of modern synthetic efficiency.[11] As previously noted, the C5 position of the oxazole is highly activated towards electrophiles. N-Bromosuccinimide (NBS) is the ideal reagent, acting as a convenient and solid source of electrophilic bromine (Br⁺) under mild conditions.[12] The use of a polar aprotic solvent like acetonitrile or DMF facilitates the reaction, often proceeding to completion rapidly at room temperature without the need for catalysts or heating.[9] This method's primary advantage is its procedural simplicity and high yield in a single step, assuming the starting material is available.

Detailed Experimental Protocol:

  • To a solution of 2-methyl-4-phenyl-1,3-oxazole (5.0 g, 31.4 mmol) in 100 mL of acetonitrile in a 250 mL round-bottom flask, add N-Bromosuccinimide (5.8 g, 32.6 mmol) in one portion at room temperature.

  • Stir the mixture for 1.5 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Wash the organic layer sequentially with 1 M aqueous sodium thiosulfate (50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • The resulting crude solid is purified by recrystallization from hot ethanol to yield this compound as a pure crystalline solid.

Visual Workflow:

G start Start: 2-Methyl-4-phenyl-1,3-oxazole reagents Add NBS (1.04 eq) in Acetonitrile start->reagents reaction Stir at Room Temp (1.5 hours) reagents->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purify Purification (Recrystallization) workup->purify end Product: this compound purify->end

Caption: A streamlined, single-step workflow for direct C-H bromination.

Conclusion and Senior Scientist Recommendation

For the laboratory-scale synthesis of this compound, the Direct C-H Bromination (Route D) is the demonstrably superior methodology. Its operational simplicity, mild reaction conditions, short reaction time, high atom economy, and excellent yields make it the preferred choice for efficiency and scalability. While classical multi-step routes like the Hantzsch synthesis are reliable and mechanistically informative, they cannot compete with the elegance and effectiveness of a direct functionalization approach.

Researchers and process chemists aiming to produce this key intermediate should prioritize the acquisition or synthesis of 2-methyl-4-phenyl-1,3-oxazole to enable the use of this highly efficient, single-step bromination protocol.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Mazibuko, M., & Jeena, V. (2023). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(2), 1227–1234. Available at: [Link]

  • ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Zhang, D., Song, H., Cheng, N., & Liao, W.-W. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters, 21(8), 2745–2749. Available at: [Link]

  • Scribd. 5-Iii) Sem 4. Available at: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • Sci-Hub. Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Available at: [Link]

  • CUTM Courseware. Oxazole.pdf. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. Available at: [Link]

  • Mongin, F., & Uchiyama, M. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1633–1649. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Ohta, A., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1769. Available at: [Link]

  • Nam, T., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1607. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia. Van Leusen reaction. Available at: [Link]

  • Nam, T., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1607. Available at: [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-Methyl-4-phenyl-1,3-oxazole Analogs: An MTT Assay Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1,3-oxazole nucleus has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive comparison of the in vitro cytotoxic activity of a series of 2-methyl-4-phenyl-1,3-oxazole analogs, with a focus on data generated via the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The rationale for investigating this particular scaffold lies in its structural resemblance to known tubulin polymerization inhibitors, a class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The strategic placement of various substituents on the phenyl rings at the 4- and 5-positions of the oxazole core allows for a systematic exploration of the structure-activity relationship (SAR), providing crucial insights for the rational design of more potent and selective anticancer drug candidates.

Comparative Cytotoxicity Data of 2-Methyl-4-phenyl-1,3-oxazole Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values for a series of 2-methyl-4,5-disubstituted oxazole analogs against a panel of human cancer cell lines. This data, derived from a key study in the field, highlights the impact of subtle molecular modifications on cytotoxic potency.[3]

Compound ID5-Phenyl Ring SubstituentCancer Cell LineIC50 (nM)[3]
4a 2'-naphthylJurkat0.5
RS4;110.8
HL-601.2
K-5622.5
U-9373.2
CEM1.8
HT-2973.2
4g m-fluoro-p-methoxyphenylJurkat0.8
RS4;111.2
HL-600.35
K-5624.6
U-9372.1
CEM1.1
HT-293.5
4i p-ethoxyphenylJurkat0.8
RS4;1120.2
HL-600.5
K-5621.5
U-9371.1
CEM1.2
HT-292.1
CA-4 (Reference Compound)Jurkat0.8
RS4;1110.5
HL-600.8
K-5621.2
U-9372.5
CEM1.1
HT-293100

Structure-Activity Relationship (SAR) Insights

The data presented above reveals critical insights into the SAR of this class of compounds:

  • Influence of the 5-Phenyl Substituent: The nature of the substituent on the 5-phenyl ring plays a pivotal role in determining the cytotoxic activity. For instance, the 5-(2'-naphthyl)oxazole derivative 4a demonstrated potent activity in the nanomolar range against several cancer cell lines.[3]

  • Impact of Methoxy and Fluoro Groups: The combination of a meta-fluoro and para-methoxy group on the 5-phenyl ring, as seen in compound 4g , resulted in exceptionally high potency, with IC50 values as low as 0.35 nM.[3] This suggests that the electronic and steric properties of these substituents are crucial for target engagement.

  • Effect of Alkoxy Chain Length: The para-ethoxyphenyl analog 4i also exhibited significant cytotoxicity, indicating that minor modifications to the alkoxy substituent are well-tolerated and can maintain high potency.[3]

  • Comparison with Combretastatin A-4 (CA-4): Notably, several of the synthesized oxazole analogs displayed cytotoxic potencies comparable to or exceeding that of the well-established tubulin inhibitor, Combretastatin A-4 (CA-4).[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4] The protocol described below is a standardized workflow for evaluating the cytotoxic effects of novel compounds.

Materials and Reagents:
  • Human cancer cell lines (e.g., Jurkat, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (5-Bromo-2-methyl-4-phenyl-1,3-oxazole analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4]

    • Gently agitate the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[4]

Visualizing the MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation (Adhesion) cell_seeding->incubation_24h compound_addition Addition of Oxazole Analogs incubation_24h->compound_addition incubation_48_72h 48-72h Incubation (Exposure) compound_addition->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for determining the cytotoxicity of oxazole analogs.

General Synthesis of 2,4,5-Trisubstituted Oxazoles

The synthesis of the 2-methyl-4,5-disubstituted oxazole core typically involves a multi-step process. A representative synthetic route is outlined below, providing a general framework for obtaining this class of compounds.

Synthesis_Workflow General Synthesis of 2,4,5-Trisubstituted Oxazoles start Substituted Benzaldehyde intermediate1 α-Azido-β-methoxy-propiophenone start->intermediate1 Reaction with ethyl azidoacetate intermediate2 2-Azido-1-phenylethanone intermediate1->intermediate2 Demethoxylation intermediate3 2-Amino-1-phenylethanone intermediate2->intermediate3 Reduction of azido group product 2-Methyl-4,5-disubstituted Oxazole intermediate3->product Cyclization with acetic anhydride

Caption: A simplified workflow for the synthesis of 2-methyl-4,5-disubstituted oxazoles.

Conclusion

The comparative analysis of MTT assay results for 2-methyl-4-phenyl-1,3-oxazole analogs reveals a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. The structure-activity relationship data clearly indicates that the nature and position of substituents on the peripheral phenyl rings are critical determinants of their anticancer efficacy. The detailed experimental protocol for the MTT assay provides a robust framework for the continued screening and development of novel oxazole-based therapeutic agents. Further investigations into the precise mechanism of action and in vivo efficacy of the most potent analogs are warranted to fully elucidate their therapeutic potential.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • G. S. C. Kumar, et al. (2011). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. Investigational New Drugs, 30(4), 1709-14. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]

  • A. K. Sharma, et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • S. Joshi, et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2018). In vitro cytotoxicity assay of PBD analogs from MTT Assay. Available at: [Link]

  • A. M. T. D. R. de Oliveira, et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Section 1: Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This compound is a brominated organic compound. While specific data for this exact molecule is not extensively detailed in public safety literature, we can infer its primary hazards based on closely related structures and general principles of halogenated organic compounds.

Key Hazard Considerations:

  • Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They may cause irritation to the skin, eyes, and respiratory tract.[1][2]

  • Environmental Persistence: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.

  • Combustion Byproducts: When burned, brominated compounds can produce hazardous gases such as hydrogen bromide (HBr).[4]

Table 1: Hazard Summary of Related Bromo-oxazole Compounds

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)[2][3]
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)[3]
Harmful if inhaledAcute Toxicity, Inhalation (Category 4)[3]
Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)[1][2][3]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1][2]
Combustible liquidFlammable liquids (Category 4)[3]

This table is a composite based on data for similar bromo-oxazole compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact material you are handling.

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound hinges on its classification as a halogenated organic waste. This dictates that it must be segregated from non-halogenated waste streams to ensure proper treatment and to minimize disposal costs.[5][6][7]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Gloves: Wear double nitrile gloves.[8] Change them immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[2]

  • Lab Coat: A long-sleeved lab coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: Conduct all operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7][8]

Step 2: Waste Segregation - The Core Principle

The cardinal rule for chemical waste management is segregation. Due to the bromine atom in its structure, this compound is classified as a halogenated organic waste .[5][9]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5][9] This container should be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight lid.[6][9]

  • Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to break down the carbon-halogen bonds and scrub the resulting acidic gases.[4][5] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[6][7]

Step 3: The Disposal Process

  • Work Area Preparation: Perform all waste handling inside a chemical fume hood.[7][8] Place absorbent, plastic-backed pads on the work surface to contain any potential spills.[8]

  • Transferring the Waste:

    • Solids: If the compound is a solid, carefully transfer it into the designated halogenated waste container using a chemically resistant spatula. Avoid generating dust.[2]

    • Solutions: If the compound is in solution with a halogenated solvent (e.g., dichloromethane, chloroform), pour the solution carefully into the halogenated liquid waste container. If it is dissolved in a non-halogenated solvent, it must still be disposed of as halogenated waste.[6]

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[7][9]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

    • Ensure the exterior of the container is clean and free of contamination.

Step 4: Labeling and Storage - Ensuring Clarity and Compliance

Proper labeling is a critical safety and regulatory requirement.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6][7]

  • Content Declaration: Clearly list all constituents of the waste, including this compound and any solvents, with their approximate percentages.[5][6][7] Do not use abbreviations or chemical formulas.[9]

  • Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., Toxic, Flammable).[7]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be in a well-ventilated, cool, and dry location, away from incompatible materials.[2][9] Ensure secondary containment is used.[7]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow Start Start: Have this compound Waste PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) Start->PPE Classify Step 2: Classify Waste Is it a Halogenated Organic Compound? PPE->Classify Yes Yes (Contains Bromine) Classify->Yes Check Structure No No Classify->No Segregate Step 3: Segregate Waste Use designated 'Halogenated Organic Waste' container Yes->Segregate Label Step 4: Label Container 'Hazardous Waste', list all constituents Segregate->Label Store Step 5: Store for Pickup In designated Satellite Accumulation Area with secondary containment Label->Store Pickup Contact EHS for Waste Pickup Store->Pickup Reassess Re-evaluate chemical structure. Consult SDS and EHS. No->Reassess Incorrect Classification

Caption: Disposal Decision Workflow for this compound.

Section 3: Emergency Procedures - Preparedness is Key

Accidents can happen. A well-defined emergency plan is crucial.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.[2]

  • Evacuate (if necessary): For large spills, evacuate the area and call emergency services.[9]

  • Containment: For small spills within a fume hood, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.[2]

    • Clean the spill area with a detergent solution, followed by water.[8]

    • All cleanup materials must be disposed of as halogenated hazardous waste.[8]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Section 4: Regulatory Context

The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a halogenated organic compound, it falls under specific waste codes and disposal requirements.[10] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.[11][12]

By following these detailed procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety (EHS) department.

References

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • 5-Bromo-2-methyl-1,3-oxazole | C4H4BrNO . PubChem, National Center for Biotechnology Information. [Link]

  • 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific . Fisher Scientific Canada. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Process SOP Example . University of Wyoming. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]

Sources

Navigating the Safe Handling of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the absence of a dedicated SDS for 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, a conservative risk assessment has been conducted based on the known hazards of closely related brominated and phenylated oxazole derivatives. The primary hazards associated with compounds of this class include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

It is imperative to handle this compound with the assumption that it possesses these hazardous properties. All personnel must be thoroughly trained on these risks before commencing any work.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Protection Level Required PPE When to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots.When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.

The selection of appropriate PPE is a critical control measure. Always inspect PPE for integrity before use and ensure proper fit.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is paramount in minimizing exposure and preventing accidents. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_pre Preparation cluster_handle Handling cluster_post Post-Handling & Disposal pre1 Review SDS of Analogous Compounds pre2 Inspect Chemical Fume Hood pre1->pre2 pre3 Don Appropriate PPE pre2->pre3 h1 Work Within Fume Hood pre3->h1 h2 Use Smallest Possible Quantity h1->h2 h3 Avoid Dust/Aerosol Generation h2->h3 post1 Decontaminate Work Area h3->post1 post2 Segregate and Label Waste post1->post2 post3 Dispose via Approved Channels post2->post3

Caption: Workflow for Safe Handling of this compound.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review the safety information for structurally similar compounds.[1][2][3][4][5]

  • Engineering Controls: Ensure that a calibrated and certified chemical fume hood is used for all manipulations of the compound.[6]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above based on the planned procedure.

Handling
  • Location: All handling of this compound must be conducted within a designated and properly functioning chemical fume hood to minimize inhalation exposure.

  • Quantities: Use the smallest quantity of the compound necessary for the experiment to minimize the potential for a large-scale exposure event.

  • Technique: Handle the compound carefully to avoid the generation of dust or aerosols. If the compound is a solid, use techniques that minimize dust formation, such as gentle scooping or weighing on anti-static paper.

Storage
  • Container: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Compatibility: Keep it segregated from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazard warnings.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response

The following diagram outlines the initial steps to take in case of personal exposure.

exposure Exposure Event skin Skin Contact: Immediately wash with soap and water for 15 minutes. exposure->skin eye Eye Contact: Immediately flush with water for 15 minutes, holding eyelids open. exposure->eye inhalation Inhalation: Move to fresh air immediately. exposure->inhalation ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Immediate First Aid for Exposure to this compound.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

  • If swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill.

  • Contain: Wearing appropriate PPE (Level C or B, depending on the spill size), contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any solid waste contaminated with the compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing the compound in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route: All waste must be disposed of through the institution's approved hazardous waste management program.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely incorporate this compound into their innovative research and development endeavors.

References

  • 5-Bromo-2-methyl-1,3-oxazole. PubChem. [Link]

  • 5-Bromo-2-phenyl-1,3-oxazole. PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.